molecular formula C10H7NO4 B1329232 (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid CAS No. 60705-96-6

(2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid

Cat. No.: B1329232
CAS No.: 60705-96-6
M. Wt: 205.17 g/mol
InChI Key: KYAMYNWIAQNFEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid is a useful research compound. Its molecular formula is C10H7NO4 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523893. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,3-dioxoindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-8(13)5-11-7-4-2-1-3-6(7)9(14)10(11)15/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAMYNWIAQNFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209530
Record name 1H-Indole-1-acetic acid, 2,3-dihydro-2,3-dioxo- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60705-96-6
Record name N-Carboxymethylisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60705-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indoline-1-acetic acid, 2,3-dioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060705966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 60705-96-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523893
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indole-1-acetic acid, 2,3-dihydro-2,3-dioxo- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid, also known as isatin-1-acetic acid, is a key heterocyclic compound and a versatile precursor in the synthesis of a wide range of biologically active molecules and potential drug candidates.[1][2] This technical guide provides a comprehensive overview of a primary synthesis pathway for this compound, focusing on the N-alkylation of isatin. The document includes detailed experimental protocols, quantitative data, and a visual representation of the synthesis route to support research and development efforts in medicinal chemistry and organic synthesis.

Core Synthesis Pathway: N-Alkylation of Isatin

The most direct and commonly employed method for the synthesis of this compound is the N-alkylation of isatin (1H-indole-2,3-dione).[3][4] This reaction involves the formation of the isatin anion, followed by its reaction with a haloacetic acid derivative, typically chloroacetic acid or a bromoacetate ester. The use of an ester requires a subsequent hydrolysis step to yield the final carboxylic acid.

The general scheme for this synthesis is as follows:

synthesis_pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Isatin Isatin Conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat Isatin->Conditions 1. Haloacetic_Acid Haloacetic Acid / Ester (e.g., ClCH₂COOH) Haloacetic_Acid->Conditions 2. Final_Product (2,3-Dioxo-2,3-dihydro-indol-1-yl)- acetic acid Conditions->Final_Product N-Alkylation

Caption: General synthesis pathway for this compound.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound via conventional heating.

Protocol 1: N-Alkylation of Isatin with Chloroacetic Acid

This protocol is adapted from methodologies described for the N-alkylation of isatin.[4]

Materials:

  • Isatin

  • Chloroacetic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Potassium iodide (KI)

  • Hydrochloric acid (HCl), dilute

  • Water

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve isatin (0.02 mol) in anhydrous dimethylformamide (30 mL) at 0 °C.

  • Add anhydrous potassium carbonate (0.03 mol) to the suspension and stir for 1 hour.[4]

  • Add chloroacetic acid (0.02 mol) and potassium iodide (0.02 mol) to the mixture.[4]

  • Heat the reaction mixture to 80 °C and stir for 24-72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]

  • After completion, pour the reaction mixture into water.

  • Acidify the aqueous solution to a pH between 3 and 4 with dilute hydrochloric acid.[4]

  • The resulting precipitate is filtered, washed with water, and then crystallized from methanol to yield the pure product.[4]

Protocol 2: N-Alkylation of Isatin with Ethyl Bromoacetate followed by Hydrolysis

This two-step protocol involves the initial formation of the ethyl ester followed by hydrolysis. This method can be advantageous in some cases to improve solubility and reactivity.

Step 1: Synthesis of Ethyl 2-(2,3-dioxoindolin-1-yl)acetate

This procedure is based on the N-alkylation of isatin using KF/alumina as a solid-supported base.[5]

Materials:

  • Isatin

  • Ethyl bromoacetate

  • Potassium fluoride on alumina (KF/alumina)

  • Acetonitrile (ACN)

Procedure:

  • To a solution of isatin (3.4 mmol) in acetonitrile (35 mL), add KF/alumina (20.39 mmol).

  • Stir the resulting mixture for 5 minutes until the initial orange solution turns brownish.[5]

  • Add ethyl bromoacetate (5.09 mmol) to the flask.

  • Reflux the mixture for 21 hours.[5]

  • After cooling to room temperature, the suspended KF/alumina is removed by vacuum filtration and washed with acetonitrile.

  • The filtrate is concentrated under reduced pressure to yield the crude ethyl ester, which can be purified by column chromatography.

Step 2: Hydrolysis of Ethyl 2-(2,3-dioxoindolin-1-yl)acetate

A general procedure for ester hydrolysis is provided.

Materials:

  • Ethyl 2-(2,3-dioxoindolin-1-yl)acetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • Hydrochloric acid (HCl), 1N

Procedure:

  • Dissolve the ethyl ester in a mixture of THF (or methanol) and water.

  • Add an excess of lithium hydroxide or sodium hydroxide.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and acidify with 1N HCl until a precipitate forms.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound and its ethyl ester intermediate. Please note that yields can vary based on specific reaction conditions and scale.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Typical Yield (%)Reference
This compoundC₁₀H₇NO₄205.17Not specifiedModerate to Good[4][6]
Ethyl 2-(2,3-dioxoindolin-1-yl)acetateC₁₂H₁₁NO₄233.22Not specifiedHigh[5]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Dissolve Isatin in DMF add_base Add K₂CO₃, Stir start->add_base add_alkylating_agent Add Chloroacetic Acid & KI add_base->add_alkylating_agent heat Heat at 80°C (24-72h) add_alkylating_agent->heat quench Pour into Water heat->quench acidify Acidify with HCl (pH 3-4) quench->acidify filter Filter Precipitate acidify->filter wash Wash with Water filter->wash crystallize Recrystallize from Methanol wash->crystallize product Pure Product crystallize->product

Caption: Experimental workflow for the synthesis of the target compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the described protocols for their specific laboratory conditions and research objectives. The versatility of the isatin scaffold continues to make it a valuable starting material in the development of novel therapeutics.[2][7]

References

An In-depth Technical Guide to Isatin-1-acetic acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin-1-acetic acid, a derivative of the versatile heterocyclic compound isatin, is a molecule of significant interest in medicinal chemistry and drug discovery. The isatin scaffold is a well-established pharmacophore known for a wide range of biological activities, and its derivatization at the N-1 position with an acetic acid moiety offers opportunities for modulating its physicochemical properties and biological targets. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Isatin-1-acetic acid, tailored for researchers and professionals in the field of drug development.

Chemical Properties and Structure

Isatin-1-acetic acid, also known as 2-(2,3-dioxoindolin-1-yl)acetic acid, possesses a unique combination of a planar, electron-rich indole nucleus and a carboxylic acid group. This structure imparts specific chemical characteristics that are crucial for its interaction with biological systems.

Structure:

The chemical structure of Isatin-1-acetic acid is characterized by an isatin core with an acetic acid group attached to the nitrogen atom of the indole ring.

Table 1: Chemical and Physical Properties of Isatin-1-acetic acid

PropertyValueSource
Molecular Formula C₁₀H₇NO₄PubChem
Molecular Weight 205.17 g/mol PubChem
CAS Number 60705-96-6ChemicalBook, PubChem
Melting Point 217 °C (for the related compound 2-(2-oxoindolin-1-yl)acetic acid)ChemicalBook[1]
Solubility Data for the parent compound, isatin, suggests it is soluble in hot ethanol, ether, hot water, benzene, and acetone. It is sparingly soluble in cold water. Specific solubility data for Isatin-1-acetic acid is not readily available.ChemicalBook[2], Solubility of Things[3]
pKa Not explicitly found for Isatin-1-acetic acid. The pKa of the carboxylic acid group is expected to be in the typical range for carboxylic acids.

Experimental Protocols

The synthesis of Isatin-1-acetic acid typically involves a two-step process: N-alkylation of isatin with an ethyl haloacetate followed by hydrolysis of the resulting ester.

Step 1: N-Alkylation of Isatin with Ethyl Bromoacetate

This reaction introduces the acetate moiety at the N-1 position of the isatin ring. Several methods have been reported, including conventional heating and microwave-assisted synthesis.

Method A: Conventional Heating

  • Reactants: Isatin, ethyl bromoacetate, potassium carbonate (K₂CO₃), and dimethylformamide (DMF).

  • Procedure: A mixture of isatin, an excess of ethyl bromoacetate, and potassium carbonate in DMF is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water, and the precipitated product, ethyl 2-(2,3-dioxoindolin-1-yl)acetate, is filtered, washed with water, and purified by recrystallization.

Method B: Microwave-Assisted Synthesis

  • Reactants: Isatin, ethyl bromoacetate, a base (e.g., K₂CO₃ or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)), and a solvent (e.g., DMF or ethanol).

  • Procedure: A mixture of isatin, ethyl bromoacetate, and the base in a suitable solvent is subjected to microwave irradiation at a specific temperature and time. This method significantly reduces the reaction time compared to conventional heating. The product can often be isolated in high purity by simple filtration after cooling.[4]

Step 2: Hydrolysis of Ethyl 2-(2,3-dioxoindolin-1-yl)acetate

The ethyl ester is hydrolyzed to the corresponding carboxylic acid, Isatin-1-acetic acid.

  • Reactants: Ethyl 2-(2,3-dioxoindolin-1-yl)acetate, a base (e.g., sodium hydroxide or potassium hydroxide), and a solvent (e.g., a mixture of water and an organic solvent like ethanol).

  • Procedure: The ester is treated with an aqueous solution of a base and stirred, often with gentle heating, until the hydrolysis is complete (monitored by TLC). The reaction mixture is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the Isatin-1-acetic acid. The solid product is collected by filtration, washed with water, and dried.

Below is a DOT script representation of the synthesis workflow:

Synthesis_of_Isatin_1_acetic_acid Isatin Isatin N_Alkylation N-Alkylation Isatin->N_Alkylation EtBrAc Ethyl Bromoacetate EtBrAc->N_Alkylation Base_Solvent1 Base (e.g., K2CO3) Solvent (e.g., DMF) Base_Solvent1->N_Alkylation Intermediate Ethyl 2-(2,3-dioxoindolin-1-yl)acetate N_Alkylation->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Base_Solvent2 Base (e.g., NaOH) Water/Ethanol Base_Solvent2->Hydrolysis Acidification Acidification (e.g., HCl) Hydrolysis->Acidification Final_Product Isatin-1-acetic acid Acidification->Final_Product

Synthesis of Isatin-1-acetic acid.

Spectroscopic Data

  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the isatin ring and a singlet for the methylene protons of the acetic acid group.

  • ¹³C NMR: The spectrum will display resonances for the carbonyl carbons of the isatin ring and the carboxylic acid, as well as signals for the aromatic carbons and the methylene carbon.

  • IR Spectroscopy: Characteristic absorption bands for the carbonyl groups of the isatin ring (typically around 1740 and 1620 cm⁻¹ for isatin) and the carbonyl of the carboxylic acid (around 1700-1725 cm⁻¹) are expected. A broad O-H stretch from the carboxylic acid will also be present.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Isatin-1-acetic acid (205.17 g/mol ).

Biological Activity and Signaling Pathways

Isatin and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[5][6] The introduction of the acetic acid moiety at the N-1 position can influence the molecule's polarity, solubility, and ability to interact with biological targets.

The diverse biological effects of isatin derivatives are attributed to their interaction with various signaling pathways. While specific pathways for Isatin-1-acetic acid have not been detailed in the available literature, isatin-based compounds have been shown to modulate several key cellular processes.

A generalized representation of potential signaling pathways influenced by isatin derivatives is provided below:

Isatin_Signaling_Pathways cluster_cellular_effects Cellular Effects cluster_signaling_pathways Potential Signaling Pathways Isatin_Derivative Isatin Derivatives MAPK MAPK Pathway Isatin_Derivative->MAPK PI3K_Akt PI3K/Akt Pathway Isatin_Derivative->PI3K_Akt NF_kB NF-κB Pathway Isatin_Derivative->NF_kB VEGF VEGF Signaling Isatin_Derivative->VEGF Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Anti_Angiogenesis Anti-Angiogenesis Anti_Inflammatory Anti-Inflammatory MAPK->Apoptosis PI3K_Akt->Cell_Cycle_Arrest NF_kB->Anti_Inflammatory VEGF->Anti_Angiogenesis

Potential signaling pathways for isatin derivatives.

Conclusion

Isatin-1-acetic acid represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through well-established chemical transformations, and its structure offers multiple points for further modification to optimize biological activity. While specific data on its physicochemical properties and biological mechanisms are still emerging, the extensive research on the isatin core provides a strong foundation for future investigations. This technical guide serves as a valuable resource for researchers embarking on the exploration of Isatin-1-acetic acid and its potential applications in drug discovery and development. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

Unveiling the Biological Potential of (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid, a prominent derivative of the versatile isatin scaffold. This document delves into its significant potential as a therapeutic agent, focusing on its anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental methodologies, quantitative biological data, and elucidated signaling pathways are presented to facilitate further research and development in this promising area of medicinal chemistry.

Core Biological Activities

This compound and its analogues have demonstrated a broad spectrum of biological activities, positioning them as compelling candidates for drug discovery programs. The core activities include potent inhibition of key enzymes involved in apoptosis, broad-spectrum anticancer effects against various cancer cell lines, and notable antimicrobial action.

Caspase Inhibition: Modulating Apoptosis

A significant area of interest is the ability of isatin derivatives to act as inhibitors of caspases, a family of cysteine proteases that play a central role in the execution phase of apoptosis. Specifically, derivatives of this compound have been identified as potent inhibitors of caspase-3 and caspase-7.[1] The inhibition of these executioner caspases can be a valuable therapeutic strategy in conditions where excessive apoptosis is detrimental.

Table 1: Caspase-3 and Caspase-7 Inhibition by Isatin Derivatives

CompoundTarget CaspaseIC50 (µM)Cell LineReference
Isatin-sulphonamide derivative 20dCaspase-32.33In vitro[1]
Isatin-sulphonamide derivative 20dCaspase-7Moderate InhibitionIn vitro[1]
5-Pyrrolidinyl sulphonyl isatinsCaspase-3 & -7Not SpecifiedIn vitro[1]
N-phenyl isatin analogues with hydrophilic groupsCaspase-3Increased PotencyHeLa
Anticancer Activity: A Multi-pronged Attack

The isatin scaffold is a well-established pharmacophore in anticancer drug discovery.[2][3][4] Derivatives of this compound exhibit cytotoxic effects against a range of human cancer cell lines, including breast, liver, colon, and lung cancer.[3] The anticancer mechanism is multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways crucial for tumor growth and survival.[3][4]

Table 2: In Vitro Anticancer Activity of Isatin Derivatives (IC50 in µM)

Compound/Derivative ClassMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HepG2 (Liver)HCT-116 (Colon)Reference
Isatin-linked chalcones2.88 - 62.88--2.88 - 62.882.88 - 62.88[5]
Isatin-triazole hydrazones6.22--8.14-[4]
Bis-(indoline-2,3-dione) derivative 290.0028----[4]
Isatin-triazole hybrid 13----9.78[4]
Spirooxindole-pyrrolidine 2315.32----[4]
Isatin-indole conjugate 170.740.76--2.02[6]
Isatin-thiazole derivative 1362.4---43.5[7]
Isatin-thiazole derivative 21----38.5[7]

Note: The table presents a selection of reported IC50 values for various isatin derivatives to illustrate the range of activity. Specific values for this compound may vary based on the specific derivative and cancer cell line.

Antimicrobial Activity

Emerging research has highlighted the potential of isatin derivatives as antimicrobial agents.[8][9] Studies have reported activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing efficacy comparable to or greater than standard antibiotics like norfloxacin.[8]

Table 3: Minimum Inhibitory Concentration (MIC) of Isatin Derivatives

Compound/Derivative ClassOrganismMIC (µg/mL)Reference
Isatin-based thiazole derivative 7bEscherichia coli ATCC 259224[10]
Isatin-based thiazole derivative 7dEscherichia coli ATCC 259224[10]
Isatin-based thiazole derivative 7fMethicillin-Resistant Staphylococcus aureus (MRSA)Potent Activity[10]
Isatin-based thiazole derivative 7hCandida albicansEquivalent to Nystatin[10]
Isatin-based thiazole derivative 11fCandida albicansEquivalent to Nystatin[10]
IsatinCampylobacter jejuni & Campylobacter coli<1.0 - 16.0[11]

Experimental Protocols

To ensure the reproducibility and further exploration of the biological activities of this compound, detailed experimental protocols for key assays are provided below.

Synthesis of this compound

A general method for the N-alkylation of isatin to produce this compound involves the reaction of isatin with a haloacetic acid ester followed by hydrolysis.

G Isatin Isatin Intermediate Ethyl (2,3-dioxo-2,3-dihydro-indol-1-yl)-acetate Isatin->Intermediate 1. Base Base (e.g., K2CO3) in Solvent (e.g., DMF) Haloacetate Haloacetic acid ester (e.g., Ethyl bromoacetate) Haloacetate->Intermediate 2. Product This compound Intermediate->Product 3. Hydrolysis Hydrolysis (e.g., NaOH, then H+) G Lysate Prepare Cell Lysate (Apoptotic and Control) Reaction Prepare Reaction Mixture: - Cell Lysate - Ac-DEVD-AMC (Substrate) - Test Compound or Vehicle Lysate->Reaction Incubate Incubate at 37°C Reaction->Incubate Measure Measure Fluorescence (Ex: 380 nm, Em: 430-460 nm) Incubate->Measure Analyze Analyze Data: Compare fluorescence of treated vs. untreated samples Measure->Analyze G Seed Seed cells in a 96-well plate Treat Treat cells with various concentrations of the test compound Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate AddMTT Add MTT solution and incubate for 2-4 hours Incubate->AddMTT Solubilize Add solubilization solution (e.g., DMSO) AddMTT->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure Analyze Calculate cell viability and IC50 Measure->Analyze G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Isatin (2,3-Dioxo-2,3-dihydro-indol-1-yl) -acetic acid derivative Isatin->VEGFR2 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Spectroscopic and Synthetic Profile of Isatin-1-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of Isatin-1-acetic acid (also known as 2-(2,3-dioxoindolin-1-yl)acetic acid), a derivative of the versatile isatin scaffold. This document is intended to serve as a comprehensive resource, presenting key data in a structured format, detailing experimental methodologies, and illustrating the analytical workflow.

Spectroscopic Data

The structural elucidation of Isatin-1-acetic acid is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The quantitative data from these analytical techniques are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum provides characteristic signals for the aromatic protons of the isatin core and the methylene and carboxylic acid protons of the acetic acid substituent.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.03Singlet1HCOOH
7.6 - 6.8Multiplet4HAr-H
3.4Singlet2HCH₂

Solvent: DMSO-d₆

¹³C NMR Data

Chemical Shift (δ) ppm (Predicted)Assignment
~183C=O (C3)
~170C=O (Carboxylic Acid)
~158C=O (C2)
~151C (C7a)
~138CH (Aromatic)
~125CH (Aromatic)
~124CH (Aromatic)
~117C (C3a)
~111CH (Aromatic)
~43CH₂
Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the various functional groups present in Isatin-1-acetic acid.

Wavenumber (cm⁻¹)IntensityAssignment
3367, 3318BroadO-H stretch (Carboxylic Acid)
1725StrongC=O stretch (Carboxylic Acid)
1617StrongC=O stretch (Ketone, Isatin C2/C3)

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of Isatin-1-acetic acid. The predicted mass-to-charge ratios for common adducts are provided below.

IonPredicted m/z
[M+H]⁺206.04478
[M-H]⁻204.03022

Experimental Protocols

Synthesis of Isatin-1-acetic acid

A common method for the synthesis of N-substituted isatins involves the alkylation of the isatin nitrogen. The following protocol is a general procedure that can be adapted for the synthesis of Isatin-1-acetic acid.

Materials:

  • Isatin

  • Chloroacetic acid

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask, dissolve isatin (1 equivalent) in anhydrous DMF.

  • Add potassium carbonate (2 equivalents) to the solution.

  • To this suspension, add a solution of chloroacetic acid (1.1 equivalents) in DMF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, pour the mixture into ice-cold water and acidify with dilute HCl to a pH of 2-3.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified Isatin-1-acetic acid in about 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 100 MHz. Broadband proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy:

  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the dry, solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Introduce the sample solution into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI). Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

Workflow Visualization

The logical flow of spectroscopic analysis for the structural characterization of a synthesized compound like Isatin-1-acetic acid is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of Isatin-1-acetic acid Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Combined Spectroscopic Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Fig. 1: Workflow for the synthesis and spectroscopic characterization of Isatin-1-acetic acid.

An In-depth Technical Guide to (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid Derivatives and Analogues: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid derivatives and their analogues, a class of compounds based on the versatile isatin scaffold. This document details their synthesis, summarizes their quantitative biological activities, outlines key experimental protocols, and explores their mechanisms of action through various signaling pathways.

Introduction

This compound, also known as isatin-1-acetic acid, belongs to the broader family of isatin derivatives. Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold in medicinal chemistry due to its remarkable and diverse pharmacological properties. The core structure of isatin can be readily functionalized at various positions, allowing for the generation of a vast library of analogues with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. This guide focuses specifically on derivatives bearing an acetic acid moiety at the N-1 position of the isatin core and their related analogues, highlighting their potential as therapeutic agents.

Synthesis of this compound and its Derivatives

The synthesis of the core compound, this compound, and its subsequent derivatization can be achieved through several established synthetic routes.

General Synthesis of the Core Structure

A common method for the synthesis of the isatin core is the Sandmeyer process. This involves the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid like sulfuric acid to yield isatin.[1]

To obtain the desired this compound, isatin is typically reacted with a haloacetic acid, such as chloroacetic acid, in the presence of a base.

Experimental Protocol: Synthesis of this compound [2]

  • Materials: Isatin, chloroacetic acid, anhydrous potassium carbonate (K2CO3), dry acetone.

  • Procedure:

    • A mixture of isatin (10 mmol), chloroacetic acid (10 mmol), and anhydrous potassium carbonate (10 mmol) is prepared in dry acetone.

    • The reaction mixture is refluxed for a specified period, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is treated with water and acidified to precipitate the crude product.

    • The crude this compound is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS).

Synthesis of Derivatives

Further derivatization of the this compound core can be achieved through various chemical transformations, including esterification, amidation, and reactions at the C3-carbonyl group. For instance, the carboxylic acid can be converted to an acid chloride using thionyl chloride, which can then be reacted with various nucleophiles like amines or hydrazines to form amides or hydrazides, respectively.[2]

Experimental Workflow: Derivatization of the Core Structure

G Isatin_Derivative (2,3-Dioxo-2,3-dihydro-indol-1-yl)- acetic acid derivative Upstream_Signal Upstream Apoptotic Signals Isatin_Derivative->Upstream_Signal Induces Caspase9 Caspase-9 Upstream_Signal->Caspase9 Activates Caspase8 Caspase-8 Upstream_Signal->Caspase8 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Cleaves and Activates Caspase8->Caspase3 Cleaves and Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G Isatin_Derivative (2,3-Dioxo-2,3-dihydro-indol-1-yl)- acetic acid derivative RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Isatin_Derivative->RTK Inhibits Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) RTK->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation & Angiogenesis Downstream_Signaling->Cell_Proliferation Promotes

References

In Vitro Anticancer Potential of Isatin-1-Acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide summarizes the potential in vitro anticancer activities of Isatin-1-acetic acid based on the well-documented properties of the isatin scaffold and its various derivatives. Direct experimental data specifically for Isatin-1-acetic acid is limited in the public domain. Therefore, the information presented herein is extrapolated from studies on structurally related isatin compounds and should be considered as a guide for future research.

Introduction to the Anticancer Potential of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including potent anticancer properties.[1][2][3] The isatin core can be readily functionalized at various positions, leading to a diverse library of molecules with enhanced and selective cytotoxicity against a multitude of cancer cell lines.[1][3] Isatin derivatives have been shown to induce cancer cell death through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.[4][5] The synthetic versatility of the isatin scaffold allows for the generation of numerous structurally diverse derivatives, including those modified at the N1 position, such as Isatin-1-acetic acid.[1]

Quantitative Cytotoxicity Data of Isatin Derivatives

Table 1: Cytotoxicity of Isatin Derivatives against Various Cancer Cell Lines

Isatin DerivativeCancer Cell LineIC50 (µM)Reference
Symmetrical bis-Schiff base of isatinHepG2 (Liver)4.23[6]
1H-1,2,3-triazole-tethered isatin conjugateTHP-1 (Leukemia)<1[6]
Isatin-steroidal hybridSH-SY5Y (Neuroblastoma)4.06[6]
Isatin-podophyllotoxin hybrid (7f)A549 (Lung)0.90 ± 0.09[7]
Isatin-podophyllotoxin hybrid (7f)KB (Epidermoid Carcinoma)1.99 ± 0.22[7]
Moxifloxacin-isatin hybridHepG2, MCF-7, DU-14532 - 77[2]
Isatin-fluoroquinazolinone hybridMCF-7 (Breast)0.35[6]
Bis-(indoline-2,3-dione) derivativeMCF-7 (Breast)0.0028[6]

Experimental Protocols for In Vitro Anticancer Assays

Detailed methodologies are crucial for the accurate assessment of the anticancer potential of a compound. The following are standard protocols used in the in vitro evaluation of isatin derivatives, which would be applicable to the study of Isatin-1-acetic acid.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., Isatin-1-acetic acid) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

b) Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of the cell.

  • Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay.

  • Fixation: Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[3]

  • Washing: Remove the SRB solution and wash the plates with 1% (v/v) acetic acid to remove unbound dye.[3]

  • Solubilization: Air-dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at around 510 nm.

Apoptosis Assays

a) Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment and Harvesting: Treat and harvest cells as described above.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle. Several isatin derivatives have been shown to arrest the cell cycle at the G2/M phase.[6]

Signaling Pathways and Mechanisms of Action

The anticancer activity of isatin derivatives is often attributed to their ability to modulate various signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams illustrate key pathways that are likely targets for Isatin-1-acetic acid.

experimental_workflow cluster_assays In Vitro Anticancer Evaluation cluster_data Data Analysis Cell_Lines Cancer Cell Lines Treatment Treatment with Isatin-1-acetic acid Cell_Lines->Treatment Cytotoxicity Cytotoxicity Assays (MTT, SRB) Treatment->Cytotoxicity Apoptosis Apoptosis Assays (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis Treatment->Cell_Cycle Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Protein_Levels Protein Level Changes Western_Blot->Protein_Levels

Caption: Experimental workflow for in vitro evaluation of Isatin-1-acetic acid.

apoptosis_pathway Isatin_Derivative Isatin-1-acetic acid Bcl2 Bcl-2 (Anti-apoptotic) Isatin_Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Isatin_Derivative->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially modulated by Isatin-1-acetic acid.

cell_cycle_pathway Isatin_Derivative Isatin-1-acetic acid CDK_Cyclin CDK/Cyclin Complexes (e.g., CDK1/Cyclin B1) Isatin_Derivative->CDK_Cyclin Inhibition G2_Phase G2 Phase CDK_Cyclin->G2_Phase Regulates M_Phase M Phase (Mitosis) G2_Phase->M_Phase Progression Cell_Proliferation Cell Proliferation M_Phase->Cell_Proliferation

Caption: Potential mechanism of cell cycle arrest by Isatin-1-acetic acid.

Conclusion

While specific in vitro studies on Isatin-1-acetic acid are not extensively reported, the broader class of isatin derivatives demonstrates significant anticancer potential through the induction of apoptosis and cell cycle arrest in various cancer cell lines. The provided experimental protocols offer a robust framework for the systematic evaluation of Isatin-1-acetic acid's efficacy. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by Isatin-1-acetic acid to fully understand its therapeutic potential in cancer treatment. The structural modification at the N1 position with an acetic acid moiety may influence its solubility, cell permeability, and interaction with specific biological targets, warranting dedicated investigation.

References

An In-depth Technical Guide to the Mechanism of Action of (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid, also known as isatin-1-acetic acid, is a derivative of the versatile heterocyclic compound isatin. Isatin and its analogues have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. This technical guide provides a comprehensive overview of the mechanism of action of this compound and related derivatives, with a primary focus on their role as inhibitors of caspases, key enzymes in the apoptotic pathway. This document details the underlying signaling pathways, presents quantitative inhibitory data, and outlines the experimental protocols utilized for these investigations.

Introduction

Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound found in mammalian tissues and has been identified as a privileged scaffold in drug discovery.[1][2] The isatin core has been chemically modified in numerous ways to generate a vast library of derivatives with diverse pharmacological properties, including anticancer, antiviral, antibacterial, and anti-inflammatory activities.[3][4] The N-1 position of the isatin ring is a common site for substitution, and the introduction of an acetic acid moiety to create this compound has been explored for its potential therapeutic applications.

The biological activity of isatin derivatives is often attributed to their ability to interact with a variety of enzymes and receptors.[2] A significant body of research has highlighted the role of N-substituted isatin derivatives as potent inhibitors of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis (programmed cell death).[1][5][6] Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders, making caspase inhibitors a promising area of therapeutic research.

Core Mechanism of Action: Caspase Inhibition

The primary mechanism of action for N-substituted isatin derivatives, including those with an acetic acid functional group, involves the inhibition of executioner caspases, specifically caspase-3 and caspase-7.[1][5][6] These enzymes are responsible for the cleavage of a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes associated with apoptosis.

The proposed mechanism of inhibition involves the interaction of the isatin scaffold with the active site of the caspase enzyme.[1] Molecular docking studies suggest that the carbonyl group at the C-3 position of the isatin ring can form a covalent adduct with the catalytic cysteine residue in the caspase active site, leading to reversible inhibition.[1] The N-1 substituent, in this case, the acetic acid group, can influence the binding affinity and selectivity of the compound for different caspase isoforms.[6]

Apoptotic Signaling Pathways

Caspase activation is a critical event in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[7][8] Inhibition of caspase-3 and -7 by this compound and its derivatives can effectively block the execution phase of apoptosis initiated by either of these pathways.

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface death receptors.[8] This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is activated and subsequently cleaves and activates downstream executioner caspases, including caspase-3 and -7.

extrinsic_pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation (FADD, Pro-Caspase-8) Death_Receptor->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Activation ProCaspase37 Pro-Caspase-3/7 Caspase8->ProCaspase37 Cleavage Caspase37 Active Caspase-3/7 ProCaspase37->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution Isatin_Compound (2,3-Dioxo-2,3-dihydro- indol-1-yl)-acetic acid Isatin_Compound->Caspase37 Inhibition

Figure 1: Extrinsic Apoptotic Pathway and Site of Inhibition.

The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal.[8] These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome, which recruits and activates pro-caspase-9. Active caspase-9 then activates the executioner caspases-3 and -7.

intrinsic_pathway Cellular_Stress Intracellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation ProCaspase37 Pro-Caspase-3/7 Caspase9->ProCaspase37 Cleavage Caspase37 Active Caspase-3/7 ProCaspase37->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution Isatin_Compound (2,3-Dioxo-2,3-dihydro- indol-1-yl)-acetic acid Isatin_Compound->Caspase37 Inhibition

Figure 2: Intrinsic Apoptotic Pathway and Site of Inhibition.

Quantitative Data

The inhibitory activity of N-substituted isatin derivatives against caspase-3 and caspase-7 has been quantified in various studies. The following table summarizes the 50% inhibitory concentration (IC50) values for several N-substituted isatin derivatives, demonstrating the potency of this class of compounds. While specific data for this compound is not available in the cited literature, the data for related compounds with N-acetamide substitutions provide a strong indication of its potential inhibitory activity.

CompoundN-1 SubstituentCaspase-3 IC50 (µM)Caspase-7 IC50 (µM)Reference
20d 2-(4-chlorophenyl)acetamido2.33-[1]
11c 2-(4-fluorophenyl)acetamido71% inhibition at 20 µg/ml-[8]
Ac-DEVD-CHO (Control) -0.016-[1]

Note: A lower IC50 value indicates greater inhibitory potency.

Other Potential Mechanisms of Action

While caspase inhibition is a well-documented mechanism for isatin derivatives, the broad pharmacological profile of this class of compounds suggests the involvement of other molecular targets. These may include:

  • Kinase Inhibition: Isatin derivatives have been shown to inhibit various protein kinases, including receptor tyrosine kinases like EGFR-TK, which are often dysregulated in cancer.[4]

  • Histone Deacetylase (HDAC) Inhibition: Some isatin analogues act as HDAC inhibitors, which can modulate gene expression and induce cell cycle arrest and apoptosis in cancer cells.[4]

  • Monoamine Oxidase (MAO) Inhibition: Isatin itself is a known inhibitor of MAO, an enzyme involved in the metabolism of neurotransmitters.[2]

  • Antimicrobial Activity: Isatin derivatives have demonstrated activity against a range of bacteria and fungi, although the precise mechanisms are still under investigation.[4]

Further research is required to specifically elucidate the activity of this compound against these and other potential targets.

Experimental Protocols

The following sections detail the methodologies for the synthesis of N-substituted isatin derivatives and the in vitro evaluation of their caspase inhibitory activity.

Synthesis of this compound Derivatives

A general method for the N-alkylation of isatin is employed to synthesize this compound and its derivatives.[1][8]

synthesis_workflow Isatin Isatin Intermediate N-Alkylated Isatin Ester Isatin->Intermediate 1. Deprotonation Base Base (e.g., NaH) in DMF Base->Intermediate Alkyl_halide Alkylating Agent (e.g., Ethyl bromoacetate) Alkyl_halide->Intermediate 2. Alkylation Final_Product (2,3-Dioxo-2,3-dihydro- indol-1-yl)-acetic acid Intermediate->Final_Product 3. Ester Hydrolysis Hydrolysis Hydrolysis (e.g., Acetic Acid) Hydrolysis->Final_Product

Figure 3: General Synthesis Workflow for N-Alkylated Isatins.

Procedure:

  • Isatin is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF).

  • A strong base, such as sodium hydride (NaH), is added to deprotonate the nitrogen at the N-1 position, forming the isatin anion.

  • The appropriate alkylating agent (e.g., ethyl bromoacetate for the synthesis of the ethyl ester of the target compound) is added to the reaction mixture.[8]

  • The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

  • The resulting N-alkylated isatin ester is then isolated and purified.

  • Subsequent hydrolysis of the ester group, for instance by heating in acetic acid, yields the final this compound.[8]

In Vitro Caspase-3/7 Inhibition Assay

The inhibitory activity of the synthesized compounds against caspase-3 and -7 is typically evaluated using a fluorometric assay.[1] This assay measures the cleavage of a specific fluorogenic substrate by the active caspase enzyme.

Materials:

  • Recombinant human caspase-3 and caspase-7

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer (e.g., HEPES buffer containing DTT, EDTA, and CHAPS)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Ac-DEVD-CHO)

  • 96-well black microplate

  • Fluorometric plate reader

assay_workflow Preparation Prepare Reagents: Enzyme, Substrate, Buffer, Compounds Plate_Setup Add Enzyme and Test Compound to Plate Preparation->Plate_Setup Incubation1 Pre-incubation Plate_Setup->Incubation1 Reaction_Start Add Substrate to Initiate Reaction Incubation1->Reaction_Start Incubation2 Incubate at 37°C Reaction_Start->Incubation2 Measurement Measure Fluorescence Incubation2->Measurement Analysis Calculate % Inhibition and IC50 Values Measurement->Analysis

Figure 4: Workflow for In Vitro Caspase Inhibition Assay.

Procedure:

  • The assay is performed in a 96-well microplate.

  • A solution of the recombinant caspase enzyme in assay buffer is added to each well.

  • The test compounds, at various concentrations, are added to the wells containing the enzyme.

  • The plate is incubated for a short period (e.g., 15-30 minutes) at room temperature to allow for the interaction between the inhibitor and the enzyme.

  • The fluorogenic substrate is then added to all wells to initiate the enzymatic reaction.

  • The plate is incubated at 37°C for a defined period (e.g., 1-2 hours).

  • The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., AMC).

  • The percentage of inhibition is calculated by comparing the fluorescence in the wells with the test compound to the control wells (enzyme and substrate only).

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, primarily through the inhibition of caspase-3 and -7. This activity positions them as valuable candidates for the development of novel therapies for diseases characterized by aberrant apoptosis, such as cancer. The synthetic accessibility of the isatin scaffold allows for extensive structure-activity relationship studies to optimize potency and selectivity. While caspase inhibition is a key mechanism, the diverse biological activities of isatins suggest that these compounds may have a multi-targeted mode of action. Further investigation into the broader pharmacological profile of this compound is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to advance the exploration of this important class of molecules.

References

Isatin-1-Acetic Acid: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin-1-acetic acid, a derivative of the versatile isatin scaffold, is emerging as a significant precursor in organic synthesis, particularly for the construction of complex heterocyclic molecules with potential biological activity. Its unique structural features, combining the reactive isatin core with a carboxylic acid moiety at the N-1 position, offer a powerful tool for the synthesis of diverse molecular architectures, including spirooxindoles and other fused heterocyclic systems. This technical guide provides an in-depth overview of isatin-1-acetic acid's role as a precursor, complete with experimental protocols, quantitative data, and visualizations of key synthetic pathways.

Core Properties and Synthesis

Isatin-1-acetic acid (2-(2,3-dioxoindolin-1-yl)acetic acid) is a crystalline solid. The presence of the carboxylic acid group modifies the solubility and reactivity of the isatin core, opening up new avenues for functionalization.

The synthesis of isatin-1-acetic acid is typically achieved through the N-alkylation of isatin with a haloacetic acid or its ester, followed by hydrolysis if an ester is used.

General Synthetic Workflow for Isatin-1-Acetic Acid

Isatin Isatin Intermediate Isatin-1-acetic acid ester Isatin->Intermediate N-Alkylation Base Base (e.g., K₂CO₃, NaH) in Solvent (e.g., DMF, Acetone) Base->Intermediate Haloacetate Haloacetic acid ester (e.g., Ethyl bromoacetate) Haloacetate->Intermediate Product Isatin-1-acetic acid Intermediate->Product Saponification Hydrolysis Hydrolysis (e.g., NaOH, H₂O/EtOH) Hydrolysis->Product

Caption: General workflow for the synthesis of isatin-1-acetic acid.

Applications in Organic Synthesis

Isatin-1-acetic acid serves as a valuable building block in a variety of organic reactions, most notably in multicomponent reactions (MCRs) for the efficient synthesis of complex heterocyclic scaffolds. The C3-carbonyl group of the isatin core is highly electrophilic and readily participates in condensation and cycloaddition reactions.

Synthesis of Spirooxindoles

A prominent application of isatin-1-acetic acid is in the synthesis of spirooxindoles, a class of compounds with significant biological and pharmaceutical activities.[1][2] Three-component reactions involving an isatin derivative, an active methylene compound, and another component are a common strategy.[3][4]

Table 1: Synthesis of Spiro[dihydropyridine-oxindoles] via Three-Component Reaction [3]

EntryArylamineIsatin DerivativeProductYield (%)Reaction Time (h)
1AnilineIsatinSpiro[dihydropyridine-oxindole] derivative7810
24-MethylanilineIsatin4'-Methyl derivative829
34-MethoxyanilineIsatin4'-Methoxy derivative859
4AnilineN-BenzylisatinN-Benzyl derivative7512
Experimental Protocol: Synthesis of Spiro[dihydropyridine-oxindoles][3]

A mixture of the appropriate arylamine (2.0 mmol), isatin or a derivative thereof (2.0 mmol), and cyclopentane-1,3-dione (2.0 mmol, 0.196 g) in 10.0 mL of acetic acid was stirred at room temperature for approximately 9–12 hours. The resulting precipitate was collected by filtration and washed with cold ethanol to yield the pure spiro[dihydropyridine-oxindole] product.

Synthesis of Other Heterocyclic Systems

The reactivity of the isatin-1-acetic acid scaffold extends beyond spirooxindole formation. The presence of the carboxylic acid group allows for further derivatization, enabling its use in the synthesis of a wider range of fused heterocyclic systems. For instance, it can be a precursor for isatin-based Schiff bases, which are valuable intermediates in medicinal chemistry.[1]

Table 2: Representative Reactions of Isatin-1-Acetic Acid Derivatives

Reaction TypeReactantsProductCatalyst/SolventYield (%)Reference
Schiff Base FormationIsatin-1-acetic acid hydrazide, Aromatic aldehyde(Arylimino-2-oxo-2,3-dihydro-indol-1-yl)-acetic acid hydrazide derivativeAcetic acid/Ethanol65-85[5]
Thiazolidinone SynthesisIsatin-based Schiff base, Thioglycolic acidThiazolidinone substituted isatinDMF/ZnCl₂70-80[5]
Caspase Inhibitor Synthesis5-Sulfonyl isatin derivative, 2-chloro-N-arylacetamideN-alkylated isatin-sulfonamideDMF64-85[6]
Experimental Protocol: Synthesis of (Arylimino-2-oxo-2,3-dihydro-indol-1-yl)-acetic acid N'-(4-aryl-2-yl)-hydrazide Derivatives[5]

A mixture of the appropriate (2-oxo-1,3-dihydro-indol-1-yl)-acetic acid hydrazide (0.01 mol) and the corresponding aromatic aldehyde (0.01 mol) was refluxed in ethanol (30 mL) containing a few drops of glacial acetic acid for 6-8 hours. The reaction mixture was then cooled, and the separated solid was filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure product.

Logical Relationship of Isatin-1-Acetic Acid in MCRs

The participation of isatin-1-acetic acid in multicomponent reactions showcases its utility in diversity-oriented synthesis. A general logical workflow illustrates its role as a key building block.

cluster_reactants Reactants Isatin_AA Isatin-1-acetic acid (or its derivative) MCR One-Pot Multicomponent Reaction Isatin_AA->MCR Component_B Component B (e.g., Active Methylene Compound) Component_B->MCR Component_C Component C (e.g., Amine, Thiol, etc.) Component_C->MCR Product Complex Heterocyclic Product (e.g., Spirooxindole) MCR->Product Cascade of reactions

Caption: Logical workflow of Isatin-1-acetic acid in MCRs.

Conclusion

Isatin-1-acetic acid is a precursor with significant potential in organic synthesis and drug discovery. Its straightforward synthesis and the dual reactivity of the isatin core and the N-acetic acid side chain make it an attractive starting material for generating libraries of complex and biologically relevant heterocyclic compounds. The continued exploration of its reactivity in novel multicomponent and cascade reactions is expected to yield new molecular entities with promising therapeutic applications. Researchers and professionals in drug development are encouraged to consider isatin-1-acetic acid as a key building block in their synthetic strategies.

References

Review of Isatin derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isatin Derivatives in Medicinal Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable synthetic versatility and broad spectrum of pharmacological activities. First isolated in 1841, this simple indole derivative has been the foundation for the development of numerous compounds targeting a diverse array of biological pathways. Its derivatives have shown significant therapeutic potential as anticancer, antimicrobial, antiviral, and neuroprotective agents. The structural features of isatin, particularly the reactive carbonyl group at the C3 position and the lactam moiety, allow for extensive chemical modifications, leading to the generation of large libraries of structurally diverse molecules. Notably, the FDA-approved kinase inhibitor, Sunitinib, is an oxindole derivative, highlighting the clinical success and therapeutic relevance of the isatin core. This guide provides a comprehensive review of the latest advancements in the medicinal chemistry of isatin derivatives, focusing on their synthesis, therapeutic applications, mechanisms of action, and future potential in drug discovery.

Introduction to Isatin

Isatin, or 1H-indole-2,3-dione, is a naturally occurring red-orange crystalline solid. It was first synthesized by Erdmann and Laurent in 1841 through the oxidation of indigo dye using nitric and chromic acids. For over a century, it was considered purely a synthetic compound until its discovery in nature. Isatin is found in plants of the Isatis genus, the cannonball tree (Couroupita guianensis), and has also been identified as an endogenous component in mammalian tissues and fluids, where it may act as a modulator of biochemical processes. The unique chemical structure of isatin, featuring a fused aromatic ring and a pyrrolidine-2,3-dione system, provides a framework that is both electronically and sterically amenable to chemical modification at multiple sites, making it an ideal starting point for synthetic chemistry and drug design.

Synthetic Methodologies

The synthesis of the isatin core and its derivatives can be achieved through several classical and modern methods. The choice of method often depends on the desired substitution pattern on the aromatic ring.

Classical Synthetic Routes
  • Sandmeyer Synthesis: This is one of the oldest and most common methods. It involves the reaction of aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, typically sulfuric acid, to yield the isatin ring.

  • Stolle Synthesis: This method is particularly useful for synthesizing isatin derivatives from substituted anilines. It involves the condensation of a secondary arylamine with oxalyl chloride to form a chloro-oxoacetanilide, which then undergoes intramolecular Friedel-Crafts cyclization using a Lewis acid like aluminum chloride (AlCl₃) to give the final isatin product.

  • Gassman Synthesis: The Gassman synthesis provides another route to substituted isatins and oxindoles starting from anilines.

Experimental Protocol: Sandmeyer Synthesis of Isatin
  • Preparation of Isonitrosoacetanilide: Aniline (0.1 mol) is dissolved in a solution of concentrated hydrochloric acid (25 mL) and water (300 mL). A solution of chloral hydrate (0.11 mol) in water (100 mL) is added, followed by a solution of hydroxylamine hydrochloride (0.33 mol) in water (200 mL). The mixture is heated to boiling until the reaction is complete, and upon cooling, the isonitrosoacetanilide crystallizes out.

  • Cyclization: The dried isonitrosoacetanilide (0.1 mol) is added portion-wise to pre-heated concentrated sulfuric acid (100 mL) at 70-80°C. The temperature is carefully controlled during the addition.

  • Isolation: After the addition is complete, the reaction mixture is cooled and poured onto crushed ice. The precipitated crude isatin is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as glacial acetic acid or ethanol.

Isatin Derivatives in Medicinal Chemistry

The isatin scaffold has been extensively explored for a wide range of therapeutic applications. Modifications at the N1, C3, and C5 positions have yielded potent bioactive molecules.

Anticancer Activity

Isatin derivatives represent a significant class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms include the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule dynamics.

Key Mechanisms & Targets:

  • Kinase Inhibition: Many isatin derivatives are potent inhibitors of cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR), which are crucial for cancer cell proliferation and angiogenesis. The approved drug Sunitinib is a multi-kinase inhibitor based on an oxindole (reduced isatin) core.

  • Apoptosis Induction: Isatin-based compounds can trigger programmed cell death by modulating key apoptotic proteins like caspases and the Bcl-2 family.

  • Tubulin Polymerization Inhibition: Some derivatives bind to tubulin, disrupting microtubule formation and arresting the cell cycle in the mitotic phase.

Table 1: Anticancer Activity of Representative Isatin Derivatives

Compound ClassTarget Cell LineIC₅₀ (µM)Reference
Bis-(indoline-2,3-dione) hybridMCF-7 (Breast)0.0028[1]
Isatin-Triazole hybridMGC-803 (Gastric)9.78[1]
Spiropyrazoline oxindoleHCT-116 (Colon)10.9[1]
1-benzyl-5-(ethenyl)-isatinJurkat (T-cell leukemia)0.03[2]
Isatin-Hydrazine hybridMCF-7, MDA-MB-2314 - 13[3]
N-substituted isatin thiosemicarbazoneIM-9 (Myeloma)7.92[1]
Antimicrobial Activity

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Isatin derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.

Key Mechanisms & Targets:

  • Isatin-based compounds are thought to exert their antimicrobial effects by inhibiting essential bacterial enzymes or disrupting cell wall synthesis.

  • Schiff bases and Mannich bases of isatin are particularly noted for their potent antibacterial and antifungal properties.

Table 2: Antimicrobial Activity of Representative Isatin Derivatives

Compound ClassTarget OrganismMIC (µg/mL)Reference
Isatin (unsubstituted)Campylobacter jejuni/coli<1.0 - 16.0
Isatin-quinoline conjugateMRSA0.006 (mg/mL)
Spiro thiadiazoline derivativeS. aureus / MRSA3.12
Isatin β-thiosemicarbazoneMRSA / B. subtilis0.78
Moxifloxacin-isatin hybridVarious bacteria0.03 - 128
Antiviral Activity

Isatin derivatives have been investigated for their activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and SARS-CoV.

Key Mechanisms & Targets:

  • Reverse Transcriptase (RT) Inhibition: Some isatin derivatives, particularly thiosemicarbazone analogs, can inhibit HIV-1 reverse transcriptase, a key enzyme for viral replication.

  • Inhibition of Viral Replication: Other mechanisms involve blocking viral entry, inhibiting viral proteases, or interfering with the synthesis of viral proteins and RNA.

Table 3: Antiviral Activity of Representative Isatin Derivatives

Compound ClassTarget VirusActivity MetricValue (µg/mL)Reference
Norfloxacin-isatin Mannich baseHIV-1EC₅₀11.3
Aminopyrimidinimino isatinHIV-1EC₅₀12.1 - 62.1
Isatinyl thiosemicarbazoneHIV-1EC₅₀1.69 (µM)
5-Fluoro-isatin derivativeHCVEC₅₀6
Isatin-sulfonamide hybridHCVEC₅₀17
Neuroprotective Activity

Emerging research has highlighted the potential of isatin derivatives in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.

Key Mechanisms & Targets:

  • Monoamine Oxidase (MAO) Inhibition: Isatin is an endogenous inhibitor of MAO, an enzyme that degrades neurotransmitters like dopamine. Derivatives have been developed as potent and selective MAO-B inhibitors, which can help restore dopamine levels in the brain, a key strategy in Parkinson's disease treatment.

  • Anti-glycation and Antioxidant Effects: Some derivatives can inhibit the formation of advanced glycation end-products (AGEs) and reduce oxidative stress, both of which are implicated in neurodegenerative processes.

Table 4: Neuroprotective Activity of Representative Isatin Derivatives

Compound ClassTarget EnzymeIC₅₀ (µM)Reference
Isatin-hydrazone (Compound IS7)MAO-B0.082
Isatin-hydrazone (Compound IS13)MAO-B0.104
Isatin-benzyloxybenzene (ISB1)MAO-B0.124
Isatin-hydrazone (Compound IS15)MAO-A1.852
Isatin-benzyloxybenzene (ISFB1)MAO-A0.678

Mechanisms of Action & Signaling Pathways

The diverse biological effects of isatin derivatives stem from their ability to interact with a multitude of cellular targets. Visualizing these interactions and the subsequent signaling cascades is crucial for rational drug design.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Isatin derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium. The old medium is removed from the wells, and 100 µL of medium containing the test compounds at various concentrations is added. A control group receives medium with DMSO only.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizations (Graphviz DOT)

Below are diagrams illustrating key concepts related to the medicinal chemistry of isatin.

G cluster_start Starting Materials cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Evaluation Aniline Aniline / Substituted Anilines IsatinCore Isatin Core Synthesis (Sandmeyer, Stolle, etc.) Aniline->IsatinCore Reagents Reagents (e.g., Oxalyl Chloride, Chloral Hydrate) Reagents->IsatinCore Derivatization Chemical Modification (N1, C3, C5 positions) IsatinCore->Derivatization InVitro In Vitro Assays (MTT, MIC, Enzyme Inhibition) Derivatization->InVitro InVivo In Vivo Models (Animal Studies) InVitro->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: Experimental workflow for isatin derivative drug discovery.

G cluster_pathway Kinase Signaling Pathway Isatin Isatin Derivative RTK Receptor Tyrosine Kinase (VEGFR, EGFR) Isatin->RTK inhibits CDK Cyclin-Dependent Kinase (CDK2) Isatin->CDK inhibits Caspase Caspase Activation Isatin->Caspase activates Proliferation Cell Proliferation & Angiogenesis RTK->Proliferation CDK->Proliferation Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Anticancer mechanism of isatin via kinase inhibition.

Caption: Diverse biological activities of the isatin scaffold.

Conclusion and Future Perspectives

Isatin and its derivatives continue to be a fertile ground for medicinal chemistry research. The inherent reactivity and privileged structure of the isatin core have enabled the development of potent and selective agents against a wide variety of diseases. The clinical success of Sunitinib serves as a powerful validation of this scaffold's potential.

Future research will likely focus on several key areas:

  • Hybrid Molecules: Combining the isatin scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic mechanisms of action is a promising strategy to overcome drug resistance and enhance efficacy.

  • Targeted Delivery: The development of nano-formulations and other drug delivery systems can improve the bioavailability and targeted delivery of isatin derivatives, particularly for solid tumors, thereby reducing off-target toxicity.

  • Exploring New Targets: While significant work has been done in cancer and infectious diseases, the full therapeutic potential of isatins in other areas, such as inflammatory and metabolic diseases, remains to be fully explored.

  • Computational Chemistry: The use of in silico methods, including molecular docking and QSAR studies, will continue to accelerate the rational design and optimization of new isatin-based drug candidates.

References

Methodological & Application

Synthesis of Isatin-1-acetic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the synthesis of Isatin-1-acetic acid, a key intermediate in the development of various pharmacologically active compounds. The procedures outlined are intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development. The protocol details both a direct, one-step synthesis from isatin and chloroacetic acid, and an alternative two-step method involving the formation of an ethyl ester intermediate.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds widely recognized for their broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The functionalization of the isatin scaffold, particularly at the N-1 position, has been a key strategy in the design of novel therapeutic agents. Isatin-1-acetic acid serves as a versatile building block, enabling the introduction of various functionalities through its carboxylic acid group, thereby facilitating the synthesis of diverse compound libraries for drug discovery.

This protocol provides a detailed, step-by-step guide for the synthesis of Isatin-1-acetic acid, ensuring reproducibility and high yield.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)AppearanceSpectroscopic Data
IsatinC₈H₅NO₂147.13-200-202Orange-red solid-
Isatin-1-acetic acidC₁₀H₇NO₄205.1796.7113-115Orange crystalsIR (KBr, cm⁻¹): 3367, 3318 (OH), 1725 (C=O of acid), 1617 (C=O of ketone) ¹H NMR (DMSO-d₆, δ ppm): 11.03 (s, 1H, COOH), 7.6-6.8 (m, 4H, ArH), 3.4 (s, 2H, CH₂)
Ethyl isatin-1-acetateC₁₂H₁₁NO₄233.2276---

Experimental Protocols

Method 1: Direct Synthesis of Isatin-1-acetic Acid

This protocol outlines the direct N-alkylation of isatin with chloroacetic acid.

Materials:

  • Isatin (1.47 g, 10 mmol)

  • Chloroacetic acid (0.945 g, 10 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.38 g, 10 mmol)

  • Dry Acetone

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add isatin (1.47 g, 10 mmol), chloroacetic acid (0.945 g, 10 mmol), and anhydrous potassium carbonate (1.38 g, 10 mmol).

  • Add a suitable amount of dry acetone to the flask to ensure proper mixing of the reactants.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux using a heating mantle and maintain the reflux with continuous stirring for 6 hours.[1]

  • After 6 hours, allow the reaction mixture to cool to room temperature.

  • The solid product will precipitate out of the solution. Filter the solid using a Buchner funnel.

  • Remove the excess solvent from the filtrate under reduced pressure to obtain more product.

  • Combine the collected solids and recrystallize from ethanol to yield pure Isatin-1-acetic acid as orange crystals.[1]

Method 2: Two-Step Synthesis via Ethyl Isatin-1-acetate

This alternative method involves the synthesis of the ethyl ester of Isatin-1-acetic acid, followed by hydrolysis.

Step 1: Synthesis of Ethyl isatin-1-acetate

This can be performed using either conventional heating or microwave irradiation.

Materials for Conventional Heating:

  • Isatin (1.47 g, 10 mmol)

  • Ethyl chloroacetate (1.22 mL, 11 mmol)

  • Potassium Carbonate (K₂CO₃) (1.82 g, 13 mmol)

  • N,N-Dimethylformamide (DMF) (50 mL)

Procedure for Conventional Heating:

  • Combine isatin, potassium carbonate, and ethyl chloroacetate in a round-bottom flask containing DMF.

  • Heat the mixture in an oil bath at 85°C and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.[2]

  • Once the reaction is complete, pour the mixture into ice-water.

  • If a solid precipitates, filter it, wash with water, and purify by recrystallization.

  • If no solid forms, extract the aqueous suspension with chloroform. Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Materials for Microwave-Assisted Synthesis:

  • Isatin (147 mg, 1 mmol)

  • Ethyl chloroacetate (1.1 mmol)

  • Potassium Carbonate (K₂CO₃) (1.3 mmol)

  • A few drops of N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure for Microwave-Assisted Synthesis:

  • In a microwave-safe vessel, mix isatin, potassium carbonate, and ethyl chloroacetate.

  • Add a few drops of DMF or NMP to moisten the mixture.

  • Irradiate the mixture in a domestic microwave oven at a medium power setting (e.g., 200W) for 3 minutes.[2]

  • After cooling, add water to the reaction mixture and extract with chloroform.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain ethyl isatin-1-acetate. A yield of 76% can be expected.[2]

Step 2: Hydrolysis of Ethyl isatin-1-acetate to Isatin-1-acetic acid

Materials:

  • Ethyl isatin-1-acetate (from Step 1)

  • Sodium Hydroxide (NaOH) solution or Hydrochloric Acid (HCl)

  • Ethanol or other suitable solvent

Procedure:

  • Dissolve the ethyl isatin-1-acetate in a suitable solvent such as ethanol.

  • Add an aqueous solution of a base (e.g., NaOH) or an acid (e.g., HCl) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • After cooling, neutralize the reaction mixture. If a basic hydrolysis was performed, acidify the mixture to precipitate the carboxylic acid.

  • Filter the precipitated Isatin-1-acetic acid, wash with cold water, and dry. Recrystallize if necessary.

Experimental Workflow and Diagrams

The synthesis of Isatin-1-acetic acid from isatin can be visualized as a straightforward N-alkylation reaction. The workflow for the direct synthesis is presented below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product Isatin Isatin Reaction Reaction in Dry Acetone Isatin->Reaction Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Reaction K2CO3 K2CO3 (Base) K2CO3->Reaction Reflux Reflux for 6h Reaction->Reflux Heating Cooling Cooling & Precipitation Reflux->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Final_Product Isatin-1-acetic acid Recrystallization->Final_Product

Caption: Workflow for the direct synthesis of Isatin-1-acetic acid.

The chemical transformation is depicted in the following reaction scheme:

Reaction_Scheme Isatin Isatin plus1 + Chloroacetic_Acid ClCH₂COOH arrow K₂CO₃, Acetone Reflux Chloroacetic_Acid->arrow Isatin_1_acetic_acid Isatin-1-acetic acid arrow->Isatin_1_acetic_acid

Caption: Chemical reaction for the synthesis of Isatin-1-acetic acid.

References

High-Yield Synthesis of (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, high-yield protocol for the synthesis of (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid, also known as N-(carboxymethyl)isatin or isatin-1-acetic acid. The described method, an N-alkylation of isatin with chloroacetic acid, is robust and provides the target compound in good yield and purity. This document includes a comprehensive experimental protocol, tabulated reaction parameters and characterization data, and a proposed biological context for the synthesized compound as a potential caspase-3 inhibitor, visualized through a signaling pathway diagram.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry and drug discovery. The isatin scaffold is a privileged structure found in numerous biologically active molecules, exhibiting anticancer, antiviral, antimicrobial, and anti-inflammatory properties. N-substitution of the isatin core is a common strategy to modulate its physicochemical properties and biological activity. This compound is a key intermediate for the synthesis of more complex isatin derivatives. This document outlines a reliable and efficient method for its preparation.

Synthesis Workflow

The synthesis of this compound is achieved through the N-alkylation of isatin with chloroacetic acid in the presence of a base. The workflow is depicted below.

SynthesisWorkflow Synthesis Workflow for this compound reagents Isatin + Chloroacetic Acid + K2CO3 solvent Dry Acetone reagents->solvent dissolved in reaction N-Alkylation Reaction (Reflux) solvent->reaction workup Reaction Work-up (Filtration, Acidification) reaction->workup completion purification Purification (Recrystallization) workup->purification product This compound purification->product characterization Characterization (NMR, IR, MS) product->characterization

Caption: Synthetic route from isatin to the target compound.

Experimental Protocol

This protocol details the synthesis of this compound.

Materials:

  • Isatin

  • Chloroacetic acid

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry acetone

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine isatin (10 mmol, 1.47 g), chloroacetic acid (10 mmol, 0.95 g), and anhydrous potassium carbonate (10 mmol, 1.38 g).[1]

  • Solvent Addition: Add 50 mL of dry acetone to the flask.

  • Reaction: Stir the mixture vigorously and heat to reflux. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride byproduct. Wash the solid residue with a small amount of acetone.

  • Isolation: Combine the filtrates and evaporate the acetone under reduced pressure. Dissolve the resulting residue in 100 mL of water.

  • Acidification: Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. A precipitate of this compound will form.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water. Recrystallize the crude product from ethanol to obtain pure this compound as an orange solid.

  • Drying: Dry the purified product in a vacuum oven at 60 °C.

Data Presentation

Table 1: Reaction Parameters and Yield

ParameterValue
Isatin1.47 g (10 mmol)
Chloroacetic acid0.95 g (10 mmol)
Potassium Carbonate1.38 g (10 mmol)
SolventDry Acetone (50 mL)
Reaction TemperatureReflux (~56 °C)
Reaction Time4-6 hours
Yield ~85%

Table 2: Characterization Data for this compound

AnalysisResult
Appearance Orange solid
Melting Point 225-227 °C
¹H-NMR (DMSO-d₆, δ ppm)11.03 (s, 1H, COOH), 7.6-6.8 (m, 4H, Ar-H), 3.4 (s, 2H, CH₂)[1]
IR (KBr, cm⁻¹)3367, 3318 (OH), 1725 (C=O of acid), 1617 (C=O of ketone)[1]
Mass Spectrum (EI) m/z 205 (M⁺)

Biological Context: Potential as Caspase-3 Inhibitors

Isatin derivatives are known to exhibit a range of biological activities, including the inhibition of caspases, which are key enzymes in the apoptotic pathway. Specifically, N-substituted isatins have been investigated as inhibitors of caspase-3, a critical executioner caspase. The introduction of an acetic acid moiety at the N-1 position may influence the binding of the isatin core to the active site of caspase-3, potentially leading to the inhibition of apoptosis.

The proposed mechanism of action involves the electrophilic C-3 carbonyl of the isatin ring, which can be attacked by the cysteine residue in the active site of caspase-3, forming a reversible covalent bond. The N-1 substituent plays a crucial role in orienting the molecule within the active site and can contribute to additional binding interactions.

CaspaseSignaling Proposed Inhibition of Caspase-3 by this compound cluster_0 Apoptotic Stimulus cluster_1 Caspase Cascade cluster_2 Cellular Targets Intrinsic Pathway Intrinsic Pathway Caspase-9 Caspase-9 Intrinsic Pathway->Caspase-9 Extrinsic Pathway Extrinsic Pathway Caspase-8 Caspase-8 Extrinsic Pathway->Caspase-8 Caspase-3 (Inactive) Caspase-3 (Inactive) Caspase-9->Caspase-3 (Inactive) Caspase-8->Caspase-3 (Inactive) Caspase-3 (Active) Caspase-3 (Active) Caspase-3 (Inactive)->Caspase-3 (Active) activation PARP PARP Caspase-3 (Active)->PARP cleavage ICAD/DFF45 ICAD/DFF45 Caspase-3 (Active)->ICAD/DFF45 cleavage Apoptosis Apoptosis PARP->Apoptosis ICAD/DFF45->Apoptosis Isatin Derivative (2,3-Dioxo-2,3-dihydro-indol-1-yl)- acetic acid Isatin Derivative->Caspase-3 (Active) inhibition

Caption: Inhibition of the caspase-3 signaling pathway.

Conclusion

This application note provides a straightforward and high-yield synthetic protocol for this compound. The detailed methodology and characterization data will be valuable for researchers in organic and medicinal chemistry. The potential of this compound as a caspase-3 inhibitor highlights its relevance for further investigation in the context of apoptosis-related diseases.

References

Application Notes and Protocols for Isatin-1-acetic acid in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Isatin-1-acetic acid in antimicrobial assays. While Isatin and its derivatives have demonstrated a broad spectrum of antimicrobial activities, specific data on Isatin-1-acetic acid is limited in currently available literature.[1][2][3][4][5][6][7] Therefore, this document outlines detailed protocols for evaluating the antimicrobial efficacy of Isatin-1-acetic acid, based on established methods for similar compounds.

Introduction to Isatin and its Antimicrobial Potential

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound found in various natural sources and can also be synthesized.[3][8] The isatin scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3][5][6][7][8] The antimicrobial activity of isatin derivatives has been observed against both Gram-positive and Gram-negative bacteria.[1][3][6] The proposed mechanisms of action for some derivatives include the inhibition of bacterial cell wall synthesis and cell fusion.[3]

Synthesis of Isatin-1-acetic acid

A common method for the synthesis of N-substituted isatin derivatives, such as Isatin-1-acetic acid, involves the reaction of isatin with a suitable haloacetic acid ester in the presence of a base, followed by hydrolysis.

Disclaimer: The following protocols are generalized procedures and may require optimization for Isatin-1-acetic acid. It is recommended to perform pilot studies to determine the optimal experimental conditions.

Experimental Protocols

Two standard methods for assessing the antimicrobial activity of a compound are the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion Method for evaluating the zone of inhibition.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[9]

Materials:

  • Isatin-1-acetic acid

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Isatin-1-acetic acid Stock Solution: Prepare a stock solution of Isatin-1-acetic acid in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the Isatin-1-acetic acid stock solution (appropriately diluted in MHB to twice the highest desired test concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing MHB and bacterial inoculum, but no compound).

    • Well 12 will serve as the sterility control (containing MHB only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of Isatin-1-acetic acid at which there is no visible growth of the microorganism.

Protocol 2: Determination of Zone of Inhibition by Agar Disk Diffusion Method

This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of inhibited bacterial growth around a disk impregnated with the compound.[1][10]

Materials:

  • Isatin-1-acetic acid

  • Sterile filter paper disks (6 mm in diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator

  • Calipers or a ruler

Procedure:

  • Preparation of Isatin-1-acetic acid Disks:

    • Dissolve Isatin-1-acetic acid in a suitable volatile solvent (e.g., methanol or ethanol) to a desired concentration.

    • Aseptically apply a known volume (e.g., 10 µL) of the solution onto sterile filter paper disks.

    • Allow the solvent to evaporate completely in a sterile environment.

    • Prepare a negative control disk with the solvent only.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension in sterile saline with a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the bacterial suspension and remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60° each time, to ensure uniform growth.

  • Application of Disks:

    • Aseptically place the prepared Isatin-1-acetic acid disks and the control disk onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) in millimeters.

    • The absence of a zone of inhibition indicates that the compound is not active against the tested microorganism at that concentration.

Data Presentation

As no specific quantitative data for Isatin-1-acetic acid was found in the literature, the following tables are provided as templates for presenting experimental results obtained from the protocols described above.

Table 1: Minimum Inhibitory Concentration (MIC) of Isatin-1-acetic acid

Test MicroorganismGram StainMIC (µg/mL)
Staphylococcus aureusGram-positive
Bacillus subtilisGram-positive
Escherichia coliGram-negative
Pseudomonas aeruginosaGram-negative

Table 2: Zone of Inhibition of Isatin-1-acetic acid

Test MicroorganismGram StainDisk Concentration (µ g/disk )Zone of Inhibition (mm)
Staphylococcus aureusGram-positive
Bacillus subtilisGram-positive
Escherichia coliGram-negative
Pseudomonas aeruginosaGram-negative

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for antimicrobial susceptibility testing.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Compound_Prep Prepare Isatin-1-acetic acid Stock Solution/Disks MIC_Assay Broth Microdilution Assay (Serial Dilutions) Compound_Prep->MIC_Assay Disk_Assay Agar Disk Diffusion Assay (Plate Inoculation & Disk Application) Compound_Prep->Disk_Assay Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->MIC_Assay Inoculum_Prep->Disk_Assay Incubation Incubate (37°C, 18-24h) MIC_Assay->Incubation Disk_Assay->Incubation MIC_Reading Read MIC Values Incubation->MIC_Reading Zone_Measurement Measure Zones of Inhibition Incubation->Zone_Measurement

Caption: General workflow for antimicrobial susceptibility testing of Isatin-1-acetic acid.

Proposed Mechanism of Action (Hypothetical)

The precise mechanism of antimicrobial action for Isatin-1-acetic acid has not been elucidated in the reviewed literature. For other isatin derivatives, inhibition of bacterial cell wall synthesis and cell fusion have been proposed.[3] A hypothetical signaling pathway for a general isatin derivative targeting the bacterial cell wall is presented below. Further research is required to validate this for Isatin-1-acetic acid.

Hypothetical_Mechanism cluster_bacterium Bacterial Cell Isatin_Derivative Isatin-1-acetic acid Cell_Wall Cell Wall Synthesis (e.g., Peptidoglycan Biosynthesis) Isatin_Derivative->Cell_Wall Inhibition Cell_Membrane Cell Membrane Integrity Cell_Wall->Cell_Membrane Loss of structural support Cell_Lysis Cell Lysis & Death Cell_Membrane->Cell_Lysis Disruption leads to

References

Application Notes and Protocols for Testing Isatin-1-acetic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of Isatin-1-acetic acid on cultured cancer cells. The protocols herein detail standard colorimetric and fluorescence-based assays to quantify cell viability, membrane integrity, and apoptosis.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[1][2] The isatin scaffold can be readily modified to synthesize a diverse library of compounds with enhanced and selective cytotoxicity against tumor cells.[1] These derivatives have been shown to induce cell death in various cancer cell lines through mechanisms such as apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.[1][3] Isatin-1-acetic acid is one such derivative, and this document outlines the protocols to evaluate its cytotoxic potential in vitro.

Experimental Overview

A typical workflow for assessing the cytotoxicity of Isatin-1-acetic acid involves initial cell culture and passaging, followed by treatment with the compound. Subsequently, a series of assays are performed to measure different aspects of cell health.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment Cell_Culture Cell Culture & Passaging Seeding Cell Seeding (96-well plates) Cell_Culture->Seeding Compound_Prep Isatin-1-acetic acid Stock Preparation Treatment Treatment with Isatin-1-acetic acid Compound_Prep->Treatment Seeding->Treatment MTT_Assay MTT Assay (Metabolic Activity) Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Treatment->LDH_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Data_Analysis Data Analysis & IC50 Determination MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Figure 1: Experimental workflow for assessing Isatin-1-acetic acid cytotoxicity.

Materials and Reagents

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, HepG2, A549, MCF-7) and a non-tumorigenic cell line (e.g., HEK-293) for comparison.[3]

  • Culture Media: Appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Isatin-1-acetic acid: Stock solution prepared in a suitable solvent like DMSO.

  • MTT Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[1][4]

    • Solubilization solution (e.g., DMSO, 10% SDS in 0.01 M HCl).[5]

  • LDH Assay: Commercially available LDH cytotoxicity assay kit.

  • Apoptosis Assay:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).[6][7][8]

    • Phosphate Buffered Saline (PBS).

  • Equipment:

    • Humidified incubator (37°C, 5% CO2).

    • Microplate reader.

    • Flow cytometer.

    • Inverted microscope.

    • Standard cell culture equipment (laminar flow hood, centrifuge, etc.).

Experimental Protocols

Cell Culture and Seeding
  • Culture the selected cell lines in their appropriate complete medium in a humidified incubator.

  • Passage the cells regularly to maintain them in the exponential growth phase.

  • For cytotoxicity assays, harvest the cells using trypsin-EDTA, centrifuge, and resuspend in fresh medium.

  • Determine the cell concentration using a hemocytometer or automated cell counter.

  • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 2 x 10⁴ cells/well) and allow them to adhere overnight.[9]

Treatment with Isatin-1-acetic acid
  • Prepare a series of dilutions of Isatin-1-acetic acid in culture medium from the stock solution.

  • Remove the old medium from the 96-well plates and replace it with the medium containing different concentrations of the compound.

  • Include appropriate controls:

    • Vehicle control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

    • Untreated control: Cells in culture medium only.

    • Positive control (for LDH assay): Cells treated with a lysis solution to induce maximum LDH release.[10]

  • Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][11]

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][12]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Measure the absorbance at 570 nm using a microplate reader.[4][5]

  • Calculate the percentage of cell viability relative to the untreated control.

LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[13]

  • After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.[14]

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.[14][15]

  • If required by the kit, add a stop solution.[15]

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).[14]

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][16]

  • Following treatment, collect both the floating and adherent cells.

  • Wash the cells with cold PBS and centrifuge.[7]

  • Resuspend the cell pellet in 1X Binding Buffer.[6][8]

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.[6]

  • Incubate for 15-20 minutes at room temperature in the dark.[6]

  • Analyze the cells by flow cytometry within one hour.[6]

  • The different cell populations are identified as follows:

    • Viable cells: Annexin V-negative and PI-negative.[6][7]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[6][7]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[6][7]

Data Presentation and Analysis

The quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison. A key metric to determine is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Cytotoxicity of Isatin-1-acetic acid on Various Cancer Cell Lines (Hypothetical Data)

Cell LineAssayIncubation Time (h)IC50 (µM)
HeLa MTT2445.2
4828.7
7215.1
HepG2 MTT2462.8
4841.5
7225.9
A549 MTT2450.1
4833.6
7220.4
MCF-7 MTT2475.3
4852.9
7238.2
HEK-293 MTT48> 100

Table 2: Apoptosis Induction by Isatin-1-acetic acid in HeLa Cells at 48h (Hypothetical Data)

Concentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Control) 95.12.52.4
10 80.312.67.1
25 55.728.915.4
50 20.445.833.8

Potential Signaling Pathways

Isatin derivatives are known to induce apoptosis through various signaling pathways. While the specific mechanism for Isatin-1-acetic acid needs to be elucidated, a plausible pathway involves the activation of caspases and modulation of Bcl-2 family proteins.

G Isatin_1_acetic_acid Isatin-1-acetic acid Bax Bax Isatin_1_acetic_acid->Bax Upregulates Bcl2 Bcl-2 Isatin_1_acetic_acid->Bcl2 Downregulates Cell_Membrane Cell Membrane Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_9 Caspase-9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c->Caspase_9 Activates

Figure 2: Hypothetical signaling pathway for Isatin-1-acetic acid-induced apoptosis.

These protocols provide a standardized framework for the in vitro evaluation of Isatin-1-acetic acid cytotoxicity. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is crucial for the preclinical assessment of this and other novel anticancer compounds.

References

Application Notes and Protocols for Kinase Inhibition Assay Using (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid, also known as Isatin-1-acetic acid, belongs to the isatin class of compounds. Isatin and its derivatives are recognized for a wide spectrum of biological activities and have been investigated as potential therapeutic agents.[1][2] Notably, the isatin scaffold is a key component in several clinically approved kinase inhibitors, such as Sunitinib, which targets multiple receptor tyrosine kinases.[1] This suggests that this compound holds potential as a kinase inhibitor.

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the identification and characterization of novel kinase inhibitors are of significant interest in drug discovery. These application notes provide a comprehensive guide to performing in vitro kinase inhibition assays using this compound, covering various assay formats and providing detailed experimental protocols.

Potential Kinase Targets and Signaling Pathways

While specific kinase inhibition data for this compound is not extensively available in the public domain, the isatin scaffold has been associated with the inhibition of several kinase families. Structurally related compounds have shown activity against a range of kinases, including but not limited to:

  • Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). These are crucial in angiogenesis and cell proliferation.[2][3]

  • Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.[3][4]

  • Glycogen Synthase Kinase 3β (GSK-3β): Involved in various cellular processes, including metabolism and apoptosis.[1]

The inhibition of these kinases can impact major signaling pathways implicated in cancer and other diseases:

  • PI3K/Akt Signaling Pathway: A critical pathway for cell survival and proliferation.

  • TGF-β Signaling Pathway: Regulates a wide array of cellular functions, including cell growth, differentiation, and apoptosis.

Due to the prevalence of the isatin core in known kinase inhibitors, this compound is a promising candidate for screening against a panel of kinases to determine its specific targets and potency.

Quantitative Data: Representative Kinase Inhibition by Isatin Derivatives

Isatin DerivativeTarget KinaseIC50 (µM)Reference
Isatin-purine hybrid (Compound 15)EGFR0.143[3]
HER20.15[3]
VEGFR20.534[3]
CDK20.192[3]
Isatin-hydrazone (Compound 4j)CDK20.245[4]
Isatin-hydrazone (Compound 4k)CDK20.300[4]
N-alkyl isatin (Compound 2b)GSK-3βNot specified as exact value, but potent[1]
N-alkyl isatin (Compound 4h)GSK-3βNot specified as exact value, but potent[1]
Isatin-linked chalconeCDK22.88 - 62.88 (range for series)[2]
5,5-diphenylhydantoin-isatin hybrid (13a)VEGFR20.09[2]
5,5-diphenylhydantoin-isatin hybrid (13c)EGFR0.37[2]

Note: The inhibitory activity is highly dependent on the specific chemical modifications of the isatin scaffold and the assay conditions. This table is for illustrative purposes to indicate the potential of isatin-based compounds as kinase inhibitors.

Experimental Protocols

Several assay formats are available for measuring kinase activity and inhibition. The choice of assay depends on factors such as the specific kinase, substrate, available equipment, and throughput requirements. Below are detailed protocols for three common non-radioactive kinase inhibition assays.

Experimental Workflow Overview

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagent_prep Reagent Preparation (Buffer, Kinase, Substrate, ATP) reaction_setup Set up Kinase Reaction (Kinase, Substrate, Compound) reagent_prep->reaction_setup compound_prep Compound Dilution (this compound) compound_prep->reaction_setup reaction_init Initiate Reaction (Add ATP) reaction_setup->reaction_init incubation Incubation reaction_init->incubation detection Detection (e.g., Fluorescence, Luminescence) incubation->detection data_analysis Data Analysis (Calculate % Inhibition, IC50) detection->data_analysis

Caption: General workflow for an in vitro kinase inhibition assay.

ADP-Glo™ Luminescence-Based Kinase Assay

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. In the first step, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Materials:

  • This compound

  • Target kinase and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (specific to the target kinase)

  • ATP

  • DMSO

  • White, opaque 384-well plates

  • Luminometer

Protocol:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the compound stock in DMSO to create a concentration range for IC50 determination.

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 1 µL of the diluted compound or DMSO (for control wells) to the appropriate wells.

    • Add 2 µL of the kinase solution (diluted in kinase reaction buffer) to all wells except the "no kinase" control.

    • Add 2 µL of the substrate solution (diluted in kinase reaction buffer) to all wells.

    • Pre-incubate the plate at room temperature for 15-30 minutes.

  • Initiate Kinase Reaction:

    • Add 5 µL of ATP solution (at a concentration near the Km for the target kinase) to all wells to start the reaction.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for the desired reaction time (e.g., 60 minutes).

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

HTRF® (Homogeneous Time-Resolved Fluorescence) Kinase Assay

Principle: This assay is based on the detection of a phosphorylated substrate using a specific antibody labeled with a fluorescent donor (e.g., Europium cryptate) and a fluorescent acceptor (e.g., XL665) that binds to a tag on the substrate (e.g., biotin). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.

Materials:

  • This compound

  • Target kinase

  • Biotinylated substrate peptide

  • HTRF® KinEASE™ Kit (or equivalent)

  • Kinase reaction buffer

  • ATP

  • DMSO

  • Low-volume, white 384-well plates

  • HTRF-compatible plate reader

Protocol:

  • Compound Preparation:

    • Prepare and serially dilute the compound in DMSO as described for the ADP-Glo™ assay.

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 2 µL of the diluted compound or DMSO to the appropriate wells.

    • Add 4 µL of a mix containing the kinase and biotinylated substrate in kinase reaction buffer.

    • Pre-incubate at room temperature for 15-30 minutes.

  • Initiate Kinase Reaction:

    • Add 4 µL of ATP solution to all wells.

    • Incubate at the optimal temperature for the desired reaction time.

  • Detection:

    • Add 10 µL of the detection mix (containing the Europium-labeled antibody and XL665-labeled streptavidin diluted in detection buffer) to each well.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the HTRF ratio and then the percentage of inhibition.

    • Determine the IC50 value as described previously.

Caliper Mobility Shift Kinase Assay

Principle: This microfluidics-based assay separates the phosphorylated and non-phosphorylated substrate based on their different electrophoretic mobility. A fluorescently labeled substrate is used, and the ratio of the phosphorylated product to the remaining substrate is measured, which is directly proportional to the kinase activity.

Materials:

  • This compound

  • Target kinase

  • Fluorescently labeled peptide substrate

  • Kinase reaction buffer

  • ATP

  • DMSO

  • Stop solution

  • 384-well plates

  • Caliper LabChip® EZ Reader or similar microfluidic mobility shift detection system

Protocol:

  • Compound Preparation:

    • Prepare and serially dilute the compound in DMSO.

  • Kinase Reaction Setup (in a 384-well plate):

    • Add the diluted compound or DMSO to the wells.

    • Add the kinase and fluorescently labeled substrate in kinase reaction buffer.

    • Pre-incubate at room temperature.

  • Initiate Kinase Reaction:

    • Add ATP to start the reaction.

    • Incubate for the desired time at the optimal temperature.

  • Stop Reaction:

    • Add stop solution to each well to terminate the kinase reaction.

  • Data Acquisition and Analysis:

    • Place the plate in the Caliper instrument.

    • The instrument will aspirate the samples from each well, perform the electrophoretic separation on a microfluidic chip, and detect the fluorescent signals of the substrate and product.

    • The software calculates the percentage of substrate conversion.

    • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway Diagrams

Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway

rtk_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Adaptor Adaptor Proteins RTK->Adaptor Autophosphorylation & Recruitment Ligand Ligand Ligand->RTK Binding & Dimerization RAS RAS Adaptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression

Caption: A simplified diagram of a generic RTK signaling cascade.

PI3K/Akt Signaling Pathway

pi3k_akt_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response RTK RTK PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruitment & Activation mTORC1 mTORC1 Akt->mTORC1 Downstream Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream Response Cell Survival Cell Growth Proliferation mTORC1->Response Downstream->Response

Caption: Overview of the PI3K/Akt signaling pathway.

Conclusion

This compound represents a promising scaffold for the development of novel kinase inhibitors. The protocols and information provided herein offer a robust framework for researchers to initiate screening and characterization of this compound against a variety of kinase targets. By employing these methodologies, researchers can elucidate the specific inhibitory profile of this compound, determine its potency, and begin to understand its potential therapeutic applications. Further studies, including broader kinase profiling and cell-based assays, will be essential to fully characterize the biological activity of this compound and its derivatives.

References

HPLC method for purity analysis of Isatin-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC (High-Performance Liquid Chromatography) method for the purity analysis of Isatin-1-acetic acid is crucial for ensuring the quality and consistency of this compound in research and drug development. This document provides a detailed application note and protocol for a stability-indicating reverse-phase HPLC method, designed to separate Isatin-1-acetic acid from its potential impurities and degradation products.

Application Note

Introduction

Isatin-1-acetic acid is a derivative of isatin, a versatile heterocyclic compound with a wide range of biological activities. Accurate determination of its purity is essential for its application in scientific research and pharmaceutical development. The method described herein is a specific, accurate, and precise stability-indicating HPLC technique for the quantitative analysis of Isatin-1-acetic acid.

Chromatographic Conditions

A reverse-phase HPLC method was developed to achieve optimal separation. The method utilizes a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile in a gradient elution mode. UV detection is performed at the maximum absorbance wavelength of Isatin-1-acetic acid.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1] The method demonstrated excellent linearity with a correlation coefficient (R²) > 0.999 over the concentration range of 5-150 µg/mL.[2] The accuracy was confirmed by recovery studies, with mean recovery values within 98-102%. The precision of the method was established by low relative standard deviation (RSD) values for repeatability and intermediate precision.

Forced Degradation Studies

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Isatin-1-acetic acid was subjected to stress conditions including acid and base hydrolysis, oxidation, and thermal stress.[2] The developed method was able to successfully separate the main peak of Isatin-1-acetic acid from all the degradation products, confirming its specificity and stability-indicating capability.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Chemicals: Isatin-1-acetic acid reference standard, acetonitrile (HPLC grade), potassium dihydrogen phosphate (analytical grade), ortho-phosphoric acid (analytical grade), and purified water.

2. Preparation of Solutions

  • Mobile Phase A (Buffer): Prepare a 20 mM potassium dihydrogen phosphate solution in water and adjust the pH to 3.0 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Isatin-1-acetic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Working Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

3. Chromatographic Parameters

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseA: 20 mM KH₂PO₄ (pH 3.0), B: Acetonitrile
Gradient Elution0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% B
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength254 nm
Injection Volume10 µL
Run Time25 minutes

4. Method Validation Protocol

  • Specificity: Inject the diluent, a standard solution, and a sample solution to demonstrate the absence of interference at the retention time of Isatin-1-acetic acid. For forced degradation samples, assess the peak purity of the analyte peak.

  • Linearity: Prepare a series of at least five concentrations of Isatin-1-acetic acid (e.g., 25-150% of the working concentration).[3] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.

  • Accuracy (Recovery): Perform recovery studies by spiking a known amount of Isatin-1-acetic acid reference standard into a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of the standard solution at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. Calculate the %RSD for both sets of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting a series of dilute solutions of known concentrations.

  • Robustness: Intentionally vary the chromatographic parameters (e.g., pH of the mobile phase ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) and observe the effect on the system suitability parameters.

Data Presentation

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
25Data
50Data
75Data
100Data
125Data
150Data
Correlation Coefficient (R²) > 0.999

Table 2: Accuracy (Recovery) Data

Spiked Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)% RecoveryMean % Recovery
80DataDataData\multirow{3}{}{Data*}
100DataDataData
120DataDataData

Table 3: Precision Data

Parameter% Assay (n=6)Mean% RSD
Repeatability DataData< 2.0%
Intermediate Precision DataData< 2.0%

Table 4: LOD and LOQ

ParameterConcentration (µg/mL)
LOD Data
LOQ Data

Visualizations

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing Prep_Start Start Weigh Weigh Isatin-1-acetic acid Prep_Start->Weigh Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Filter Filter through 0.45 µm filter Dilute->Filter Prep_End Prepared Sample/Standard Filter->Prep_End Inject Inject into HPLC Prep_End->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peak Area Acquire->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental Workflow for HPLC Purity Analysis.

G cluster_validation Method Validation Parameters cluster_precision_types Precision Types Specificity Specificity Suitability Method Suitability Specificity->Suitability Linearity Linearity Linearity->Suitability Accuracy Accuracy Accuracy->Suitability Precision Precision Precision->Suitability Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOD_LOQ LOD & LOQ LOD_LOQ->Suitability Robustness Robustness Robustness->Suitability

Caption: Logical Relationship of HPLC Method Validation Parameters.

References

Application Notes: Formulation of (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid, a derivative of isatin (1H-indole-2,3-dione), belongs to a class of compounds recognized for a wide spectrum of biological activities. Isatin and its derivatives are endogenous compounds that have been investigated for their potential as therapeutic agents due to their diverse pharmacological properties, including anti-cancer, anti-convulsant, and anti-inflammatory effects.[1][2] The structural motif of this compound suggests its potential interaction with key biological pathways, making it a compound of interest for in vivo research in various disease models.

Potential Mechanisms of Action

Based on its structural similarity to other isatin derivatives, this compound may exert its biological effects through several mechanisms:

  • Caspase Inhibition: The isatin scaffold is a known feature in certain caspase inhibitors.[3] Caspases are a family of cysteine proteases that play a crucial role in the initiation and execution phases of apoptosis (programmed cell death).[4][5] Inhibition of caspases is a therapeutic strategy being explored for conditions characterized by excessive apoptosis, such as neurodegenerative diseases and certain liver ailments.[3]

  • Glycine Site Antagonism at NMDA Receptors: Indole derivatives are one of the main categories of antagonists for the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[6] The NMDA receptor, a glutamate-gated ion channel, is fundamental to excitatory synaptic transmission and synaptic plasticity.[7] Glycine acts as a mandatory co-agonist for the activation of this receptor.[8][9] Antagonism at the glycine site can modulate NMDA receptor activity, a mechanism that has been investigated for therapeutic intervention in stroke, epilepsy, and chronic pain.[6][8]

The formulation of this compound for in vivo studies is a critical step to ensure its appropriate delivery to the target site and to obtain reliable and reproducible pharmacological data. The following sections provide detailed protocols and data to guide researchers in this process.

Physicochemical Properties

A summary of the physicochemical properties of this compound is presented below. These properties are essential for the development of a suitable formulation.

PropertyValueSource
Molecular Formula C₁₀H₇NO₄[10]
Molecular Weight 205.17 g/mol [10]
CAS Number 60705-96-6[10]
Appearance Solid (predicted)
Water Solubility Poor (predicted based on structure)
LogP 1.410 (for Indole-3-acetic acid, a related compound)[11]

Experimental Protocols: Formulation for In Vivo Rodent Studies

Given the predicted poor aqueous solubility of this compound, the following protocols describe methods for preparing both a suspension for oral administration and a solubilized formulation suitable for intravenous administration.

Protocol 1: Preparation of an Oral Suspension

This protocol is suitable for administering the compound via oral gavage in mice or rats. The use of a suspending agent is necessary to ensure a uniform dose administration.

Materials:

  • This compound powder

  • Vehicle (see table below for options)

  • Mortar and pestle or homogenizer

  • Graduated cylinder and beaker

  • Stir plate and magnetic stir bar

  • Calibrated balance

Vehicle Options for Oral Suspension:

Vehicle ComponentConcentrationPurposeNotes
Option A
Methylcellulose (MC)0.5% (w/v)Suspending agentCommonly used and well-tolerated in rodents.[11][12]
Polysorbate 80 (Tween® 80)0.1% (v/v)Surfactant/wetting agentImproves the wetting of the powder.[11]
Sterile Waterq.s. to final volumeDiluent
Option B
Carboxymethylcellulose (CMC)0.5% (w/v)Suspending agentAn alternative to methylcellulose.[13]
Sterile Waterq.s. to final volumeDiluent

Procedure:

  • Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals, the dose per animal (in mg/kg), and the dosing volume (typically 5-10 mL/kg for rodents).[14] Calculate the total mass of this compound required.

  • Prepare the Vehicle:

    • For Option A: In a beaker, dissolve the Polysorbate 80 in about 80% of the final volume of sterile water. Slowly add the methylcellulose while stirring continuously with a magnetic stir bar until it is fully dispersed. Add the remaining sterile water to reach the final volume.

    • For Option B: Slowly add the carboxymethylcellulose to sterile water while vortexing or stirring vigorously to prevent clumping. Continue to stir until a clear, viscous solution is formed.

  • Prepare the Suspension:

    • Weigh the calculated amount of this compound powder.

    • If necessary, use a mortar and pestle to reduce the particle size of the powder to a fine consistency.

    • Add a small amount of the prepared vehicle to the powder to create a paste. This ensures the powder is adequately wetted.

    • Gradually add the remaining vehicle to the paste while stirring continuously.

    • Use a homogenizer or continue stirring with a magnetic stir bar for at least 30 minutes to ensure a uniform suspension.

  • Storage and Administration:

    • Store the suspension at 4°C. Before each use, stir the suspension thoroughly to ensure homogeneity.

    • Administer the suspension using an appropriately sized gavage needle.[15] The volume administered should be based on the animal's most recent body weight.

Protocol 2: Preparation of a Solubilized Formulation for Intravenous Injection

For intravenous administration, the compound must be fully dissolved to prevent embolism. Co-solvents are typically required for poorly soluble compounds. This formulation should be sterile-filtered before use.

Materials:

  • This compound powder

  • Vehicle (see table below for options)

  • Sterile vials

  • Vortex mixer and/or sonicator

  • Sterile 0.22 µm syringe filter

  • Sterile syringes and needles

Vehicle Options for Intravenous Formulation:

Vehicle ComponentConcentration (% v/v)PurposeNotes
Option A (DMSO/PEG/Saline)
Dimethyl sulfoxide (DMSO)10%Solubilizing agentUse with caution due to potential biological effects.[16]
Polyethylene glycol 400 (PEG 400)40%Co-solventGenerally well-tolerated.[12]
0.9% Sterile Saline50%DiluentEnsures isotonicity.[10]
Option B (Cyclodextrin)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)20-40% (w/v)Solubilizing agent (complexation)Can improve solubility and reduce toxicity.[16]
0.9% Sterile Salineq.s. to final volumeDiluent

Procedure:

  • Calculate Required Amounts: Determine the required concentration of the final dosing solution based on the desired dose (mg/kg) and the injection volume (typically 1-5 mL/kg for rats).[17]

  • Prepare the Formulation:

    • For Option A:

      • Weigh the required amount of this compound and place it in a sterile vial.

      • Add the DMSO and vortex or sonicate until the compound is completely dissolved.

      • Add the PEG 400 and mix thoroughly.

      • Slowly add the 0.9% sterile saline while mixing to avoid precipitation.

    • For Option B:

      • Prepare the HP-β-CD solution by dissolving it in 0.9% sterile saline. This may require warming and stirring.

      • Add the weighed this compound to the HP-β-CD solution.

      • Vortex and/or sonicate the mixture until the compound is fully dissolved. The solution should be clear.

  • Sterilization and Administration:

    • Draw the final solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile vial or directly into the dosing syringes. This step is critical to remove any potential microbial contamination or undissolved microparticles.

    • Administer the formulation via the desired intravenous route (e.g., tail vein in rats) at a slow and steady rate.[18][19]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_qc Quality Control cluster_admin Administration Compound Compound Vehicle_Selection Vehicle Selection (Solubility/Toxicity Screening) Compound->Vehicle_Selection Dose_Calculation Dose Calculation Vehicle_Selection->Dose_Calculation Formulation_Prep Formulation Preparation (Weighing, Mixing, Sonication) Dose_Calculation->Formulation_Prep QC_Checks QC Checks (Visual Inspection, pH, Sterility) Formulation_Prep->QC_Checks Animal_Prep Animal Preparation (Weighing, Restraint) QC_Checks->Animal_Prep Dosing Dosing (Oral Gavage or IV Injection) Animal_Prep->Dosing Monitoring Post-Dose Monitoring Dosing->Monitoring G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation (FADD, TRADD) Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Apoptotic_Stimuli Apoptotic Stimuli (DNA Damage, Stress) Mitochondrion Mitochondrion Apoptotic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cyto c) Cytochrome_c->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Active Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor (2,3-Dioxo-2,3-dihydro- indol-1-yl)-acetic acid Inhibitor->Caspase8 Inhibitor->Caspase9 Inhibitor->Caspase3 G cluster_receptor NMDA Receptor Complex NMDAR NMDA Receptor (GluN1/GluN2) Glutamate_Site Glutamate Site (on GluN2) NMDAR->Glutamate_Site Glycine_Site Glycine Site (on GluN1) NMDAR->Glycine_Site Ion_Channel Ion Channel (Blocked by Mg2+) NMDAR->Ion_Channel Mg_Removal Mg2+ Block Removed Glutamate Glutamate Glutamate->Glutamate_Site Glycine Glycine / D-Serine (Co-agonist) Glycine->Glycine_Site Antagonist (2,3-Dioxo-2,3-dihydro- indol-1-yl)-acetic acid Antagonist->Glycine_Site Depolarization Membrane Depolarization Depolarization->Mg_Removal Ca_Influx Ca2+ Influx Mg_Removal->Ca_Influx Channel Opening Signaling Downstream Signaling Ca_Influx->Signaling

References

Application of Isatin-1-acetic acid in the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry as a versatile scaffold for the development of potent kinase inhibitors. The unique structural features of the isatin core allow for modifications at various positions, leading to a diverse range of biological activities. While substitutions at the C3, C5, and C7 positions have been extensively explored, the introduction of functional groups at the N1 position, such as an acetic acid moiety, presents a promising yet less explored avenue for generating novel kinase inhibitors with potentially improved pharmacological properties.

Isatin-1-acetic acid and its derivatives offer several advantages as a scaffold. The carboxylic acid group can serve as a key interaction point with the target protein, forming hydrogen bonds or salt bridges. It also provides a convenient handle for further chemical modifications, such as the formation of esters and amides, to modulate properties like solubility, cell permeability, and metabolic stability. This application note provides an overview of the potential of Isatin-1-acetic acid in kinase inhibitor design, supported by data from related isatin derivatives and detailed protocols for synthesis and evaluation.

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Several classes of isatin derivatives have shown potent inhibitory activity against various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs). These kinases are crucial mediators of angiogenesis, cell proliferation, and cell cycle progression, making them attractive targets for therapeutic intervention. The data presented below for various isatin derivatives underscore the potential of the isatin scaffold in targeting these key signaling molecules.

Quantitative Data for Isatin Derivatives as Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of various isatin derivatives against key kinase targets and cancer cell lines. This data, gathered from published literature, highlights the potential of the isatin scaffold and serves as a benchmark for the evaluation of novel Isatin-1-acetic acid derivatives.

Table 1: Inhibitory Activity of Isatin Derivatives against Kinases

Compound ClassTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
Isatin-Purine HybridCDK2192Sunitinib-
Isatin-Purine HybridEGFR143Sunitinib-
Isatin-Purine HybridVEGFR-2534Sunitinib-
Isatin-Purine HybridHER2150Sunitinib-
Quinoline-Isatin HybridVEGFR-269.11Sorafenib53.65
Quinoline-Isatin HybridVEGFR-285.89Sorafenib53.65

Data sourced from multiple studies on isatin derivatives.[1][2]

Table 2: Anti-proliferative Activity of Isatin Derivatives against Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Isatin-Purine HybridHepG2 (Liver Cancer)9.61Sunitinib-
Isatin-Purine HybridMCF-7 (Breast Cancer)10.78Sunitinib-
Isatin-Purine HybridMDA-MB-231 (Breast Cancer)14.89Sunitinib-
Isatin-Purine HybridHeLa (Cervical Cancer)8.93Sunitinib-
7-Deazapurine-Isatin HybridHepG2 (Liver Cancer)6.11Doxorubicin-
7-Deazapurine-Isatin HybridMCF-7 (Breast Cancer)5.93Doxorubicin-
7-Deazapurine-Isatin HybridMDA-MB-231 (Breast Cancer)2.48Doxorubicin-
7-Deazapurine-Isatin HybridHeLa (Cervical Cancer)1.98Doxorubicin-

Data sourced from multiple studies on isatin derivatives.[1][3]

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of Isatin-1-acetic acid derivatives as potential kinase inhibitors.

Protocol 1: Synthesis of Isatin-1-acetic acid

This protocol describes a two-step synthesis of Isatin-1-acetic acid, starting with the N-alkylation of isatin with ethyl chloroacetate, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-(2,3-dioxoindolin-1-yl)acetate (Ethyl Isatin-1-acetate)

  • To a solution of isatin (1.0 eq) in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide - DMF), add a base such as potassium carbonate (K₂CO₃, 1.3 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the isatin anion.

  • Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.

  • The reaction can be performed at room temperature or heated (e.g., using microwave irradiation for a shorter reaction time) to drive the reaction to completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrolysis to 2-(2,3-dioxoindolin-1-yl)acetic acid (Isatin-1-acetic acid)

  • Dissolve the synthesized ethyl isatin-1-acetate (1.0 eq) in a mixture of a suitable organic solvent (e.g., ethanol or tetrahydrofuran) and an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide, 2.0 eq).

  • Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC.

  • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.

  • The precipitated Isatin-1-acetic acid is then collected by filtration, washed with cold water, and dried.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol provides a general method for evaluating the inhibitory activity of Isatin-1-acetic acid derivatives against a specific kinase, using VEGFR-2 as an example. This assay is typically performed in a 96-well plate format.

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Serially dilute the stock solution to obtain a range of test concentrations.

  • In each well of a 96-well plate, add the following components in a suitable kinase buffer:

    • Recombinant human VEGFR-2 enzyme.

    • A specific peptide substrate for VEGFR-2.

    • The test compound at various concentrations.

    • A positive control (a known VEGFR-2 inhibitor like Sorafenib) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Luminescent Kinase Assay: Measures the amount of ATP remaining after the kinase reaction.

    • ELISA-based Assay: Uses a specific antibody to detect the phosphorylated substrate.

    • Radiometric Assay: Uses ³²P-labeled ATP and measures the incorporation of the radioactive phosphate into the substrate.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell-Based Anti-proliferative Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxic effects of Isatin-1-acetic acid derivatives on cancer cell lines.

  • Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a positive control (e.g., Doxorubicin) and a negative control (vehicle).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the development of kinase inhibitors from the Isatin-1-acetic acid scaffold.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Phosphorylates GrowthFactor Growth Factor GrowthFactor->RTK Binds Inhibitor Isatin-1-acetic acid Derivative Inhibitor->RTK Inhibits

Caption: A simplified diagram of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental_Workflow start Start: Isatin-1-acetic acid Scaffold synthesis Synthesis of Derivatives (Esters, Amides, etc.) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification kinase_assay In Vitro Kinase Assay (e.g., VEGFR-2, EGFR) purification->kinase_assay cell_assay Cell-Based Assay (e.g., MTT on Cancer Cells) kinase_assay->cell_assay hit_id Hit Identification (Potent & Selective Compounds) cell_assay->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo end Preclinical Candidate in_vivo->end Logical_Relationship scaffold Isatin-1-acetic acid (Core Scaffold) derivatives Library of Derivatives (R1, R2 modifications) scaffold->derivatives Diversification screening High-Throughput Screening (Kinase Panel) derivatives->screening Evaluation sar Structure-Activity Relationship (SAR) screening->sar Data Analysis potency Increased Potency & Selectivity sar->potency adme Improved ADME Properties sar->adme candidate Drug Candidate potency->candidate adme->candidate

References

Application Notes and Protocols for Evaluating the Antiviral Activity of Isatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3][4][5] Its derivatives have shown promise as potent antiviral agents against a range of viruses, making them attractive candidates for novel drug development.[1][2][3][6] Methisazone, an isatin derivative, was one of the pioneering synthetic antiviral drugs.[4] This document provides a detailed experimental design and protocols for the systematic evaluation of the antiviral activity of novel Isatin derivatives.

The workflow is designed to first assess the cytotoxicity of the compounds on host cells, followed by a robust evaluation of their efficacy in inhibiting viral replication. This multi-pronged approach ensures that the observed antiviral effects are not a result of compound-induced cell death.[7][8]

Experimental Workflow

The overall experimental design for evaluating the antiviral activity of Isatin derivatives is a phased approach. It begins with determining the cytotoxicity of the compounds, followed by primary antiviral screening and quantification of viral load reduction.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Assessment cluster_phase2 Phase 2: Antiviral Efficacy Evaluation cluster_phase3 Phase 3: Viral Load Quantification cluster_analysis Data Analysis p1_start Prepare serial dilutions of Isatin derivatives p1_treat Treat uninfected host cells p1_start->p1_treat p1_incubate Incubate for 48-72 hours p1_treat->p1_incubate p1_assay Perform MTT Assay for cell viability p1_incubate->p1_assay p1_calc Calculate CC50 (50% Cytotoxic Concentration) p1_assay->p1_calc p2_treat Treat with non-toxic concentrations of Isatin derivatives p1_calc->p2_treat Use concentrations below CC50 analysis Calculate Selectivity Index (SI) SI = CC50 / EC50 p1_calc->analysis p2_infect Infect host cells with virus p2_infect->p2_treat p2_overlay Add semi-solid overlay p2_treat->p2_overlay p2_incubate Incubate to allow plaque formation p2_overlay->p2_incubate p2_assay Perform Plaque Reduction Assay p2_incubate->p2_assay p2_calc Calculate EC50 (50% Effective Concentration) p2_assay->p2_calc p2_calc->analysis p3_setup Infect and treat cells as in Phase 2 p3_extract Extract viral RNA/DNA p3_setup->p3_extract p3_assay Perform Quantitative PCR (qPCR) p3_extract->p3_assay p3_calc Quantify viral genome copies p3_assay->p3_calc

Caption: Experimental workflow for antiviral activity assessment.

Phase 1: Cytotoxicity Assessment

It is crucial to determine the concentration range at which the Isatin derivatives are not toxic to the host cells. The 50% cytotoxic concentration (CC50) is the concentration of the compound that causes a 50% reduction in cell viability.[7][9] The MTT assay is a widely used colorimetric method for this purpose.[9][10]

Protocol: MTT Cytotoxicity Assay

Materials:

  • Host cell line (e.g., Vero, A549, MDCK)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Isatin derivative stock solutions (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the 96-well plates with host cells at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.[9]

  • Prepare serial dilutions of the Isatin derivatives in the complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells in triplicate. Include a "cells only" control (medium only) and a "vehicle" control (medium with the highest concentration of DMSO).

  • Incubate the plates for 48-72 hours at 37°C with 5% CO2.[9]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control. The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[9]

Data Presentation: Cytotoxicity of Isatin Derivatives
Isatin DerivativeCC50 (µM)
Compound A>100
Compound B75.2
Compound C25.8
Compound D>100
Positive Control (e.g., Doxorubicin)1.5

Phase 2: Antiviral Efficacy Evaluation

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[11][12] This assay measures the reduction in the number of viral plaques in the presence of the test compound.[11]

Protocol: Plaque Reduction Assay

Materials:

  • Host cell line

  • Target virus stock with a known titer (PFU/mL)

  • Complete growth medium and infection medium (e.g., DMEM with 2% FBS)

  • Isatin derivative stock solutions

  • 24-well or 48-well cell culture plates

  • Semi-solid overlay (e.g., 0.4% agarose in infection medium)[13]

  • Fixative solution (e.g., 10% formalin in PBS)

  • Staining solution (e.g., 0.8% crystal violet in 50% ethanol)[13]

Procedure:

  • Seed plates with host cells to form a confluent monolayer.[11]

  • Prepare serial dilutions of the Isatin derivatives in infection medium at concentrations below their respective CC50 values.

  • When cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce 40-80 plaques per well.[13]

  • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • After the adsorption period, aspirate the virus inoculum.

  • Add the semi-solid overlay medium containing the different concentrations of the Isatin derivatives. Include a "no drug" virus control and a "no virus" cell control.[12]

  • Incubate the plates for a period sufficient for plaque formation (typically 3-7 days), which is virus-dependent.[11][13]

  • Fix the cells with the fixative solution for at least 30 minutes.[12]

  • Remove the fixative and stain the cell monolayer with Crystal Violet solution for 15-20 minutes.[12]

  • Gently wash the plates with water and let them air dry. Plaques will appear as clear, unstained zones.[12]

  • Count the number of plaques in each well. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Data Presentation: Antiviral Efficacy of Isatin Derivatives
Isatin DerivativeEC50 (µM)Selectivity Index (SI = CC50/EC50)
Compound A12.5>8
Compound B5.214.5
Compound C15.11.7
Compound D2.8>35.7
Positive Control (e.g., Remdesivir)0.5>200

Phase 3: Quantifying Viral Load Reduction

Real-time quantitative PCR (qPCR) is a highly sensitive and specific method to quantify the amount of viral nucleic acid (DNA or RNA) in a sample.[14][15] This assay provides a direct measure of the inhibition of viral replication.

Protocol: Real-Time Quantitative PCR (qPCR)

Materials:

  • Infected and treated cell lysates or supernatants

  • Viral RNA/DNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)[16]

  • Reverse transcriptase (for RNA viruses)

  • qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe)

  • Virus-specific primers and probes

  • qPCR instrument

Procedure:

  • Infect host cells and treat with non-toxic concentrations of Isatin derivatives as described for the plaque reduction assay (without the semi-solid overlay).

  • At a specific time point post-infection (e.g., 24, 48, or 72 hours), collect the cell culture supernatant or lyse the cells.

  • Extract viral RNA or DNA using a commercial kit according to the manufacturer's instructions.[16]

  • For RNA viruses, perform reverse transcription to synthesize complementary DNA (cDNA).

  • Set up the qPCR reaction by mixing the extracted nucleic acid, qPCR master mix, and virus-specific primers (and probe if using a TaqMan assay).

  • Run the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal at each cycle.

  • Quantify the viral copy number by comparing the cycle threshold (Ct) values to a standard curve generated from a known amount of viral nucleic acid.[16]

Data Presentation: Viral Load Reduction by Isatin Derivatives
Isatin Derivative (Concentration)Viral Genome Copies/mL% Inhibition
Virus Control2.5 x 10^60%
Compound A (10 µM)1.1 x 10^656%
Compound B (5 µM)4.5 x 10^582%
Compound D (2.5 µM)1.8 x 10^592.8%
Positive Control (e.g., Remdesivir, 0.5 µM)5.2 x 10^399.8%

Potential Mechanism of Action

Isatin derivatives have been reported to exert their antiviral effects through various mechanisms, including the inhibition of viral entry, replication, or essential viral enzymes.[2][17] The following diagram illustrates a general viral life cycle and highlights potential stages where antiviral compounds, such as Isatin derivatives, could intervene.

viral_lifecycle cluster_cell Host Cell cluster_inhibition Potential Inhibition by Isatin Derivatives nucleus Nucleus translation Translation nucleus->translation replication Replication & Transcription assembly Virion Assembly translation->assembly release Release assembly->release virus Virus entry Entry & Uncoating virus->entry Attachment entry->replication Viral Genome inhib_entry Inhibition of Entry inhib_entry->entry inhib_rep Inhibition of Replication inhib_rep->replication inhib_assembly Inhibition of Assembly inhib_assembly->assembly

Caption: General viral life cycle and points of inhibition.

Conclusion

This application note provides a comprehensive experimental framework for the in vitro evaluation of the antiviral activity of Isatin derivatives. By systematically assessing cytotoxicity and antiviral efficacy through established assays such as MTT, plaque reduction, and qPCR, researchers can effectively identify and characterize promising lead compounds for further development. The calculation of the selectivity index is a critical step in prioritizing candidates with a favorable therapeutic window. These protocols can be adapted for various viruses and cell lines, providing a robust platform for antiviral drug discovery.

References

Application Notes and Protocols: Synthesis of Substituted Isatin-1-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted Isatin-1-acetic acid derivatives, a class of compounds with significant potential in drug discovery, notably as caspase inhibitors. The following sections detail the primary synthetic routes, experimental procedures, and relevant biological pathways.

Overview of Synthesis

The principal method for synthesizing substituted Isatin-1-acetic acid derivatives involves a two-step process:

  • N-alkylation of a substituted isatin: This step introduces the acetic acid ester moiety at the 1-position of the isatin ring. The reaction is typically carried out by treating the substituted isatin with an ethyl haloacetate, most commonly ethyl bromoacetate, in the presence of a base.

  • Hydrolysis of the ester: The resulting ethyl Isatin-1-acetate derivative is then hydrolyzed, typically under basic conditions, to yield the final Isatin-1-acetic acid derivative.

Microwave-assisted synthesis has emerged as an efficient alternative to conventional heating, often leading to shorter reaction times and improved yields.

Experimental Protocols

General Protocol for the Synthesis of Ethyl Isatin-1-acetate Derivatives (Conventional Heating)

This protocol describes the N-alkylation of a substituted isatin with ethyl bromoacetate using potassium carbonate as the base and DMF as the solvent.

Materials:

  • Substituted Isatin (e.g., Isatin, 5-Bromoisatin, 5-Chloroisatin)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethyl bromoacetate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice-water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve the substituted isatin (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.3 eq) to the solution.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture at 80°C with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water.

  • If a solid precipitate forms, filter the product, wash it with water, and dry it.

  • Recrystallize the crude product from ethanol to obtain the pure ethyl Isatin-1-acetate derivative.

General Protocol for the Synthesis of Ethyl Isatin-1-acetate Derivatives (Microwave-Assisted)

This protocol details a rapid, microwave-assisted N-alkylation of isatin.

Materials:

  • Isatin

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Ethyl chloroacetate

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • In a microwave-safe vessel, create an intimate mixture of isatin (1.0 eq), the chosen base (K₂CO₃ or Cs₂CO₃, 1.3 eq), and ethyl chloroacetate (1.1 eq).

  • Add a few drops of DMF or NMP to create a slurry.[1]

  • Expose the mixture to microwave irradiation. Optimal conditions are typically achieved at low to medium power for a few minutes.[1]

  • Monitor the reaction for completion.

  • After cooling, the product can be isolated and purified as described in the conventional heating protocol.

General Protocol for the Hydrolysis of Ethyl Isatin-1-acetate Derivatives

This protocol describes the conversion of the ethyl ester to the final carboxylic acid.

Materials:

  • Ethyl Isatin-1-acetate derivative

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10%)

  • Hydrochloric Acid (HCl) (to acidify)

  • Water

Procedure:

  • Suspend the ethyl Isatin-1-acetate derivative in ethanol.

  • Add the aqueous NaOH solution to the suspension.

  • Stir the mixture at room temperature until the ester is completely hydrolyzed (monitor by TLC).

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • Acidify the solution with HCl to precipitate the Isatin-1-acetic acid derivative.

  • Filter the precipitate, wash it thoroughly with water, and dry to obtain the final product.

Data Presentation

The following table summarizes the yields for the synthesis of various substituted Isatin-1-acetic acid derivatives using the N-alkylation and hydrolysis methods.

Substituent on Isatin RingN-Alkylation ProductYield (%)Hydrolysis ProductYield (%)Reference
HEthyl 2-(2,3-dioxoindolin-1-yl)acetate892-(2,3-Dioxoindolin-1-yl)acetic acid-[2]
5-BromoEthyl 2-(5-bromo-2,3-dioxoindolin-1-yl)acetate-2-(5-Bromo-2,3-dioxoindolin-1-yl)acetic acid-[3]
5-ChloroEthyl 2-(5-chloro-2,3-dioxoindolin-1-yl)acetate-2-(5-Chloro-2,3-dioxoindolin-1-yl)acetic acid-[4]
5-NitroEthyl 2-(5-nitro-2,3-dioxoindolin-1-yl)acetate-2-(5-Nitro-2,3-dioxoindolin-1-yl)acetic acid-
5-MethylEthyl 2-(5-methyl-2,3-dioxoindolin-1-yl)acetate-2-(5-Methyl-2,3-dioxoindolin-1-yl)acetic acid-

Note: Yields can vary depending on the specific reaction conditions and the purity of the starting materials.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general two-step synthesis of substituted Isatin-1-acetic acid derivatives.

G cluster_synthesis Synthesis of Substituted Isatin-1-acetic Acid Derivatives Start Substituted Isatin Step1 N-Alkylation with Ethyl Bromoacetate Start->Step1 Base (e.g., K2CO3) Solvent (e.g., DMF) Intermediate Ethyl Isatin-1-acetate Derivative Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Base (e.g., NaOH) End Substituted Isatin-1-acetic Acid Step2->End

General synthesis workflow.
Signaling Pathway: Caspase-3 Inhibition

Isatin derivatives, including Isatin-1-acetic acid analogs, have been identified as inhibitors of caspases, which are key enzymes in the apoptotic (programmed cell death) pathway.[5][6] The diagram below illustrates the intrinsic and extrinsic apoptosis pathways leading to the activation of Caspase-3, the executioner caspase that is a target for these inhibitors.

G cluster_pathway Apoptosis Pathways and Caspase-3 Activation cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation (FADD, Procaspase-8) Death_Receptor->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Procaspase-9) Cytochrome_c->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor Isatin-1-acetic acid derivative Inhibitor->Caspase3 Inhibition

Caspase-3 activation pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid, also known as Isatin-N-acetic acid. This document provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help improve reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: My N-alkylation reaction of isatin with an ethyl haloacetate is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the N-alkylation of isatin are a common problem and can stem from several factors:

  • Incomplete Deprotonation: The nitrogen in the isatin ring needs to be deprotonated to form a nucleophilic anion. If the base used is not strong enough or is used in insufficient quantity, the reaction will not proceed to completion.

    • Solution: Employ a suitable base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or DMSO.[1] For weaker bases like K₂CO₃, using a slight excess can be beneficial. For isatins with electron-withdrawing groups that decrease the nucleophilicity of the nitrogen, a stronger base like NaH may be necessary.[1]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical.

    • Solution: If the reaction is slow at room temperature, gentle heating can increase the rate. However, prolonged heating at high temperatures can lead to decomposition. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.

  • Side Reactions: The isatin molecule has multiple reactive sites, which can lead to the formation of unwanted byproducts.

    • O-Alkylation: The isatin anion is an ambident nucleophile, meaning alkylation can occur at the oxygen atom of the C2-carbonyl group, leading to the formation of 2-alkoxy-indol-3-one. Polar aprotic solvents like DMF and DMSO generally favor N-alkylation.[1]

    • Aldol-type Reactions: Under strongly basic conditions, aldol-type condensation reactions can occur at the C3-carbonyl group.[1]

Q2: I have obtained my product, ethyl (2,3-dioxoindolin-1-yl)acetate, as an oil and it is difficult to crystallize. What should I do?

A2: The inability of a product to crystallize can be due to the presence of impurities or the inherent physical properties of the compound itself.

  • Presence of Impurities: Even small amounts of unreacted starting materials or side products can inhibit crystallization.

    • Solution: Purify the oily product using column chromatography. A common eluent system for N-alkylated isatins is a mixture of hexanes and ethyl acetate.

  • Low Melting Point: Some N-alkylated isatin derivatives have low melting points and exist as oils at room temperature.

    • Solution: If the product is determined to be pure by analytical methods such as NMR or GC-MS, it can be used in the subsequent hydrolysis step without crystallization.

Q3: After purification, my final product is still contaminated with unreacted isatin. How can I remove it?

A3: The similar polarity of isatin and its N-alkylated derivatives can make separation by column chromatography challenging.

  • Drive the Reaction to Completion: The most effective way to avoid this issue is to ensure the initial N-alkylation reaction goes to completion.

    • Solution: Use a slight excess of the alkylating agent and the base. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the isatin spot is no longer visible.

  • Optimize Chromatography: If starting material remains, optimizing the purification protocol is necessary.

    • Solution: A shallow solvent gradient in column chromatography can improve separation. Alternatively, recrystallization from a suitable solvent system, such as ethanol or a dichloromethane/hexanes mixture, may help in selectively crystallizing the desired product.

Q4: The hydrolysis of the ethyl ester to the final carboxylic acid is not proceeding to completion. What can I do?

A4: Incomplete hydrolysis can be due to reaction conditions or the stability of the ester.

  • Insufficient Acid/Base Concentration or Reaction Time: The hydrolysis of the ester requires appropriate catalytic conditions.

    • Solution: For acid-catalyzed hydrolysis, ensure a sufficient concentration of a strong acid like hydrochloric acid is used. The reaction may require heating under reflux for an extended period. Monitor the reaction by TLC to determine completion. For base-catalyzed hydrolysis (saponification), use a base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution, followed by acidic workup.

Experimental Protocols

Protocol 1: Synthesis of Ethyl (2,3-dioxoindolin-1-yl)acetate

This protocol describes the N-alkylation of isatin using ethyl bromoacetate under conventional heating.

Materials:

  • Isatin

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Dichloromethane

  • Methanol

Procedure:

  • To a solution of isatin (10 mmol) in 50 ml of dimethylformamide, add ethyl bromoacetate (12 mmol) and potassium carbonate (12 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, filter the mixture to remove the inorganic salts.

  • Remove the DMF under reduced pressure.

  • Treat the resulting residue with 20 ml of dichloromethane and filter again to remove any remaining salts.

  • Evaporate the dichloromethane to yield the crude product.

  • Purify the crude product by recrystallization from methanol to obtain pure ethyl (2,3-dioxoindolin-1-yl)acetate.

Protocol 2: Hydrolysis of Ethyl (2,3-dioxoindolin-1-yl)acetate to this compound

This protocol describes the acid-catalyzed hydrolysis of the ethyl ester to the final carboxylic acid.

Materials:

  • Ethyl (2,3-dioxoindolin-1-yl)acetate

  • Hydrochloric acid (concentrated)

  • Water

Procedure:

  • Suspend the ethyl (2,3-dioxoindolin-1-yl)acetate in a solution of concentrated hydrochloric acid and water.

  • Heat the mixture under reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the precipitate by filtration.

  • Wash the solid with cold water to remove any remaining acid.

  • Dry the product under vacuum to yield this compound.

Data Presentation

The following table summarizes the yield of N-alkylation of isatin with various alkyl halides under different reaction conditions.

Alkylating AgentBaseSolventMethodReaction TimeYield (%)
Ethyl ChloroacetateK₂CO₃DMFMicrowave3 min76
Ethyl ChloroacetateCs₂CO₃DMFMicrowave3 min70
Ethyl BromoacetateK₂CO₃DMFConventional24 h76
Methyl IodideK₂CO₃DMFMicrowave3 min95
Methyl IodideK₂CO₃DMFConventional1 h80

Data compiled from multiple sources, including microwave-assisted and conventional heating methods.

Visualizations

Experimental Workflow

experimental_workflow Isatin Isatin Alkylation N-Alkylation (Ethyl Bromoacetate, K₂CO₃, DMF) Isatin->Alkylation Ester Ethyl (2,3-dioxoindolin-1-yl)acetate Alkylation->Ester Hydrolysis Acid Hydrolysis (HCl, H₂O, Reflux) Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting Logic

troubleshooting_logic Start Low Yield of N-Alkylation Product Check_Deprotonation Incomplete Deprotonation? Start->Check_Deprotonation Optimize_Base Increase Base Stoichiometry or Use a Stronger Base (e.g., NaH) Check_Deprotonation->Optimize_Base Yes Check_Conditions Suboptimal Reaction Conditions? Check_Deprotonation->Check_Conditions No Improved_Yield Improved Yield Optimize_Base->Improved_Yield Optimize_Temp_Time Gently Heat or Use Microwave Synthesis Check_Conditions->Optimize_Temp_Time Yes Check_Side_Reactions Evidence of Side Reactions (e.g., O-alkylation)? Check_Conditions->Check_Side_Reactions No Optimize_Temp_Time->Improved_Yield Optimize_Solvent Ensure Use of Polar Aprotic Solvent (e.g., DMF) Check_Side_Reactions->Optimize_Solvent Yes Check_Side_Reactions->Improved_Yield No Optimize_Solvent->Improved_Yield

Caption: Decision tree for troubleshooting low yield in N-alkylation.

References

Troubleshooting side reactions in Isatin-1-acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for the common challenges encountered during the synthesis of Isatin-1-acetic acid. The process is typically a two-stage synthesis: first, the preparation of the isatin core, commonly via the Sandmeyer method, followed by the N-alkylation of the isatin to yield the final product. This document addresses potential side reactions and optimization strategies for both stages.

Part 1: Troubleshooting the Isatin Core Synthesis (Sandmeyer Method)

The Sandmeyer synthesis is a reliable method for producing the isatin core from an appropriate aniline.[1][2][3] It involves the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized in strong acid.[2][4]

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield of isatin. What are the common causes?

Low yields can stem from several factors:

  • Incomplete Intermediate Formation: Ensure all starting materials, particularly the aniline, are of high purity.[5] Optimizing the reaction time and temperature for the condensation step is also crucial.[5]

  • Incomplete Cyclization: The cyclization of the isonitrosoacetanilide intermediate in sulfuric acid must be complete. This is typically achieved by maintaining a temperature of around 80°C for a sufficient duration.[5][6]

  • Sulfonation of the Aromatic Ring: A common side reaction is the sulfonation of the aromatic ring by sulfuric acid, which reduces the yield of the desired isatin.[5][6] Using the minimum effective concentration and temperature of sulfuric acid can help mitigate this.[5]

  • Poor Solubility: For aniline precursors with increased lipophilicity, poor solubility in the sulfuric acid can lead to incomplete cyclization.[3] In such cases, using methanesulfonic acid as the reaction medium can improve solubility and yield.[3]

Q2: My reaction produced a lot of dark tar instead of the orange isatin product. How can I prevent this?

Tar formation is often caused by the decomposition of starting materials or intermediates under the harsh acidic and high-temperature conditions.[5]

  • Ensure Complete Dissolution: Make sure the aniline starting material is fully dissolved before proceeding with the reaction.[5]

  • Temperature Control: The cyclization step is exothermic. Add the isonitrosoacetanilide to the sulfuric acid in small portions with efficient stirring and external cooling to maintain the temperature between 60°C and 70°C.[6] Allowing the temperature to rise too high (above 75-80°C) can cause charring and a total loss of the product.[6]

Q3: My crude isatin product is impure. What are the likely side-products and how can I purify it?

The primary impurity is often the isatin oxime, which can form if the isonitrosoacetanilide hydrolyzes back to hydroxylamine, which then reacts with the isatin product.[6][7] Other impurities can include sulfonated byproducts and colored tars.[5][6]

Purification Methods:

  • Recrystallization: The crude isatin can be effectively purified by recrystallization from glacial acetic acid.[1][5][6]

  • Sodium Bisulfite Adduct Formation: A highly effective method involves forming the sodium isatin bisulfite addition product.[5][8] The crude isatin is dissolved in a hot aqueous solution of sodium bisulfite or pyrosulfite.[8] The solution can be treated with decolorizing carbon, filtered, and then cooled to crystallize the bisulfite adduct.[8] The purified isatin is then regenerated by treating the adduct with an acid.[8]

  • Base Wash: Suspending the crude product in hot water and adding sodium hydroxide dissolves the isatin.[6] A slight acidification can precipitate impurities, which are filtered off. Further acidification of the filtrate then precipitates the purified isatin.[6]

Experimental Protocol: Sandmeyer Isatin Synthesis

This protocol is adapted from the procedure published in Organic Syntheses.[6]

Step A: Isonitrosoacetanilide Synthesis

  • In a 5-L flask, dissolve 90 g of chloral hydrate in 1200 mL of water.

  • Add the following in order: 1300 g of crystallized sodium sulfate, a solution of 46.5 g of aniline in 300 mL of water containing 51.2 g of concentrated hydrochloric acid, and finally, a solution of 110 g of hydroxylamine hydrochloride in 500 mL of water.

  • Heat the mixture to a vigorous boil, which should be achieved in about 40-45 minutes.

  • After 1-2 minutes of boiling, the reaction is complete. Cool the solution in running water to crystallize the product.

  • Filter the isonitrosoacetanilide with suction and air-dry. The expected yield is 65-75 g.[6]

Step B: Isatin Synthesis (Cyclization)

  • Warm 600 g of concentrated sulfuric acid to 50°C in a 1-L flask with mechanical stirring.

  • Add 75 g of dry isonitrosoacetanilide in portions, keeping the temperature between 60°C and 70°C using external cooling.[6]

  • Once the addition is complete, heat the solution to 80°C for about 10 minutes to complete the reaction.[6]

  • Cool the mixture to room temperature and pour it onto 10-12 volumes of cracked ice.

  • Let it stand for 30 minutes, then filter the precipitated isatin with suction.

  • Wash the crude product several times with cold water to remove sulfuric acid and then air-dry. The yield of crude isatin is typically 47-52 g.[6]

Data Summary: Sandmeyer Synthesis Parameters
ParameterStep A: IsonitrosoacetanilideStep B: Isatin (Cyclization)Reference
Key Reagents Aniline, Chloral Hydrate, Hydroxylamine HClIsonitrosoacetanilide, Conc. H₂SO₄[6]
Temperature Vigorous boiling (approx. 100°C)60-70°C (addition), then 80°C[6]
Reaction Time 1-2 minutes at boiling~10 minutes at 80°C[6]
Typical Yield 80-91%71-78% (crude)[6]

Diagram: Sandmeyer Synthesis Workflow & Troubleshooting

G Start Aniline + Chloral Hydrate + Hydroxylamine HCl Intermediate Isonitrosoacetanilide Start->Intermediate Condensation Cyclization Cyclization (H₂SO₄, 60-80°C) Intermediate->Cyclization Product Crude Isatin Cyclization->Product Tar Side Reaction: Tar Formation Cyclization->Tar High Temp (>80°C) Sulfonation Side Reaction: Sulfonation Cyclization->Sulfonation High Temp or [H₂SO₄] Purified Pure Isatin Product->Purified Recrystallization or Bisulfite Adduct LowYield Problem: Low Yield Tar->LowYield Sulfonation->LowYield

Caption: Workflow for Sandmeyer isatin synthesis and common side reactions.

Part 2: Troubleshooting N-Alkylation to Isatin-1-acetic Acid

The second stage involves the N-alkylation of the isatin core using a haloacetic acid (e.g., chloroacetic or bromoacetic acid) or its ester in the presence of a base.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction with isatin is not proceeding to completion. What should I check?

An incomplete reaction is typically due to issues with the reagents or conditions.

  • Base Strength: The base must be strong enough to deprotonate the N-H of the isatin (pKa ≈ 10-11). Weak bases may result in a slow or incomplete reaction. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).

  • Solvent Choice: The solvent should be anhydrous, especially when using strong bases like NaH, to prevent quenching the base and other side reactions. Dimethylformamide (DMF), acetone, and acetonitrile (ACN) are common choices.[9]

  • Leaving Group: The alkylating agent should have a good leaving group. Bromoacetic acid or its esters are generally more reactive than their chloro- counterparts.

  • Temperature: While some reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion.[9]

Q2: I am observing a significant side product. Could it be O-alkylation?

Yes, O-alkylation is a potential side reaction. The isatin anion is an ambident nucleophile, with negative charge density on both the nitrogen and the C2-carbonyl oxygen. Alkylation can occur at either site. While N-alkylation is generally favored, reaction conditions can influence the N- vs. O-alkylation ratio. Using polar aprotic solvents like DMF tends to favor N-alkylation.

Q3: The isatin ring seems to be opening during the reaction. Why is this happening and how can I avoid it?

Ring-opening is a known reaction of isatins, especially under basic conditions, to form isatoic acid derivatives.[2][10]

  • Cause: This hydrolysis is particularly problematic if using aqueous bases (like NaOH) or if there is significant water contamination in the solvent, especially with prolonged reaction times or heating.

  • Prevention: Use an anhydrous solvent and a non-hydroxide base like potassium carbonate or sodium hydride.[9] If a hydroxide base is necessary, use milder conditions (lower temperature, shorter reaction time) and carefully monitor the reaction progress by TLC.

Q4: What is a good starting point for reaction conditions?

A common and effective set of conditions for N-alkylation is using potassium carbonate (K₂CO₃) as the base in an anhydrous polar aprotic solvent like acetone or DMF. This combination is generally effective and minimizes the risk of ring-opening compared to stronger bases like NaH or aqueous NaOH.

Experimental Protocol: N-alkylation of Isatin
  • To a solution of isatin (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5-2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 50-60°C and monitor its progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir.

  • If the product precipitates as a solid, filter it, wash with water, and dry. The product will be the ester, which can then be hydrolyzed to Isatin-1-acetic acid using standard procedures (e.g., LiOH in THF/water or aqueous HCl).

  • If the product is oily, extract it with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary: N-Alkylation Conditions
Base / SolventAdvantagesPotential Issues
K₂CO₃ / Acetone or DMF Mild, low cost, minimizes ring-opening. Good for beginners.May require heating; reaction can be slower.
NaH / DMF or THF Strong base, fast reaction, often proceeds at room temperature.[9]Requires strictly anhydrous conditions; risk of ring-opening if water is present. Safety hazard (H₂ gas).
NaOH / H₂O or EtOH Inexpensive, readily available.High risk of lactam ring hydrolysis (ring-opening).[2][10]

Diagram: N-Alkylation Pathways for Isatin

G Start Isatin + Base (e.g., K₂CO₃) Anion Isatin Anion (Ambident Nucleophile) Start->Anion Ring_Opening Side Product: Ring-Opened Acid Start->Ring_Opening Hydrolysis (Strong Base + H₂O) AlkylatingAgent + Alkylating Agent (e.g., BrCH₂CO₂Et) N_Alkylation Desired Product: Isatin-1-acetic acid (ester) Anion->N_Alkylation N-Attack (Favored in aprotic solvent) O_Alkylation Side Product: O-alkylated Isomer Anion->O_Alkylation O-Attack

Caption: Competing reaction pathways in the N-alkylation of isatin.

References

Technical Support Center: Optimizing N-Alkylation of Isatin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the N-alkylation of isatin. The content is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-alkylation of isatin?

The N-alkylation of isatin is typically achieved by generating the isatin anion with a base, followed by treatment with an alkylating agent like an alkyl halide or sulfate.[1] The most common methods include:

  • Conventional Heating: This standard method involves heating the isatin, a base (commonly potassium carbonate, K₂CO₃), and an alkyl halide in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1][2]

  • Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[1][3][4] This technique is compatible with various bases and solvents, with K₂CO₃ or Cs₂CO₃ in a few drops of DMF or N-methyl-2-pyrrolidinone (NMP) showing excellent results.[1][3]

  • Phase Transfer Catalysis (PTC): This method is a greener alternative that can be performed under milder conditions, often at room temperature.[5][6] It typically uses a base like K₂CO₃ in a solvent like DMF with a phase transfer catalyst such as tetra-n-butylammonium bromide (TBAB).

Troubleshooting Guide

Issue 1: The yield of the N-alkylation reaction is consistently low.

Question: My N-alkylation reaction of isatin is giving a very low yield. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, including incomplete deprotonation of the isatin nitrogen, suboptimal reaction conditions, or competing side reactions.[7]

Potential Causes & Optimization Strategies:

  • Incomplete Deprotonation: The N-H proton of isatin must be removed by a base to form the nucleophilic isatin anion. If the base is too weak or used in insufficient quantity, the reaction will not proceed to completion.[7]

    • Solution: Use an appropriate base and solvent combination. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF is a common and effective choice.[1][3] For isatins with electron-withdrawing groups that decrease nitrogen nucleophilicity, a stronger base like sodium hydride (NaH) may be necessary, though this requires the use of anhydrous solvents and careful handling.[1][8] Ensure at least 1.1 to 1.3 equivalents of the base are used.[1]

  • Suboptimal Reaction Conditions: Reaction time and temperature are critical. Insufficient heating can lead to incomplete conversion, while excessive heat can cause decomposition.[7]

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7] If the reaction is sluggish at room temperature, gently heat the mixture (e.g., 70-80 °C for conventional methods).[2][7] Consider switching to microwave-assisted synthesis, which can significantly shorten reaction times and improve yields.[1][5]

  • Competing Side Reactions: The isatin molecule has other reactive sites. Under basic conditions, side reactions can occur, consuming the starting material.[7][9]

    • O-Alkylation: While N-alkylation is generally favored with alkali metal bases, O-alkylation can sometimes occur.[7]

    • Epoxide Formation: When using alkylating agents with acidic methylene groups (e.g., phenacyl bromide), a competing reaction can lead to the formation of an epoxide side product.[9] This is favored by stronger bases and less polar solvents.

    • Aldol-Type Reactions: The keto-carbonyl groups can participate in aldol-type condensation reactions, especially with bases like K₂CO₃ in acetone.[9]

Logical Flowchart for Troubleshooting Low Yield

LowYieldTroubleshooting Start Start: Low Yield Observed CheckBase 1. Check Base and Deprotonation Start->CheckBase BaseOK Base is appropriate (e.g., K₂CO₃, Cs₂CO₃) & in excess (1.3 eq) CheckBase->BaseOK Yes BaseNotOK Base may be too weak or insufficient CheckBase->BaseNotOK No CheckConditions 2. Review Reaction Conditions BaseOK->CheckConditions FixBase Action: Use stronger base (e.g., NaH for deactivated isatins) or increase stoichiometry. BaseNotOK->FixBase FixBase->CheckBase ConditionsOK Reaction monitored by TLC, time/temp optimized CheckConditions->ConditionsOK Yes ConditionsNotOK Incomplete reaction or decomposition observed CheckConditions->ConditionsNotOK No CheckSideReactions 3. Investigate Side Reactions ConditionsOK->CheckSideReactions FixConditions Action: Increase temperature/time. Consider MW synthesis for faster, higher-yield reactions. ConditionsNotOK->FixConditions FixConditions->CheckConditions SideProducts Side products detected (e.g., by NMR, MS) CheckSideReactions->SideProducts Yes NoSideProducts Yield is still low CheckSideReactions->NoSideProducts No FixSideReactions Action: Modify conditions. (e.g., use weaker base to avoid epoxide formation with specific alkylating agents) SideProducts->FixSideReactions End Optimization Complete NoSideProducts->End FixSideReactions->CheckSideReactions

Caption: Troubleshooting logic for diagnosing and improving low reaction yields.

Issue 2: The purified product is contaminated with unreacted isatin.

Question: After purification, my N-alkylated product is still contaminated with the starting isatin. How can I remove it effectively?

Answer: The similar polarity of isatin and some of its N-alkylated derivatives can make separation by column chromatography challenging.[7] The primary cause is an incomplete reaction, but suboptimal purification techniques can also be a factor.

Troubleshooting & Purification Strategies:

  • Drive the Reaction to Completion: Before purification, ensure the starting material is fully consumed by monitoring with TLC. If necessary, use a slight excess of the alkylating agent and base or increase the reaction time/temperature.[7]

  • Optimize Column Chromatography: If chromatography is necessary, carefully select the eluent system. A shallow gradient of ethyl acetate in hexanes can often improve the separation between the slightly more polar isatin and the N-alkylated product.[7]

  • Use an Acid-Base Extraction: This is a highly effective method to remove unreacted isatin. The N-H proton of isatin is acidic, whereas the N-alkylated product has no acidic proton.

    • Protocol: Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH). The unreacted isatin will be deprotonated and extracted into the aqueous layer, while the desired N-alkylated product remains in the organic layer.[7]

Issue 3: The reaction yields an oily or gummy product that will not crystallize.

Question: My N-alkylated product is an oil after workup and I cannot get it to solidify. What should I do?

Answer: This is a common issue that can be caused by residual solvent, the presence of impurities, or the inherent physical properties of the product itself.

Troubleshooting & Purification Strategies:

  • Remove Residual High-Boiling Solvents: Solvents like DMF or DMSO can be difficult to remove completely and can result in an oily product.[8]

    • Solution: After the initial workup (e.g., pouring the reaction mixture into ice-water), perform a thorough extraction with a solvent like ethyl acetate. Wash the combined organic layers multiple times with water or brine to remove residual DMF before drying and evaporating.[10]

  • Induce Crystallization: Impurities can inhibit crystallization.[8] If the product is an oil due to impurities, further purification is needed.

    • Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether) to the oil. Scratch the inside of the flask with a glass rod to induce crystallization.[7]

    • Column Chromatography: If trituration fails, purify the oil via column chromatography to remove impurities that may be preventing crystallization.[7]

    • Recrystallization: If a crude solid is eventually obtained, recrystallization from a suitable solvent system (e.g., ethanol, or a dichloromethane/hexanes mixture) can yield a pure, crystalline product.[7]

  • Acknowledge Product's Physical State: Some N-alkylated isatins, particularly those with longer alkyl chains, may simply be oils or low-melting solids at room temperature.[8] If analytical data (e.g., NMR) confirms the product's purity, it can be used in subsequent steps as is.[8]

Data Presentation: Comparison of Reaction Conditions

The choice of methodology can significantly impact reaction outcomes. The following tables summarize quantitative data from various N-alkylation protocols.

Table 1: Conventional Heating vs. Microwave Irradiation [1][3]

Alkylating AgentMethodBaseSolventTimeYield (%)
Methyl IodideConventionalK₂CO₃DMF1 hr80
Methyl IodideMicrowaveK₂CO₃DMF3 min95
Ethyl IodideConventionalK₂CO₃DMF1.5 hr78
Ethyl IodideMicrowaveK₂CO₃DMF3 min90
Benzyl ChlorideConventionalK₂CO₃DMF1 hr82
Benzyl ChlorideMicrowaveK₂CO₃DMF5 min96
Ethyl ChloroacetateConventionalK₂CO₃DMF2 hr68
Ethyl ChloroacetateMicrowaveK₂CO₃DMF3 min76

Table 2: Effect of Base and Catalyst System [1][5][11]

MethodAlkylating AgentBase / CatalystSolventTemperatureTimeYield (%)
MicrowaveBenzyl ChlorideK₂CO₃DMF200W5 min96
MicrowaveBenzyl ChlorideCs₂CO₃DMF200W5 min93
MicrowaveBenzyl ChlorideDBUEthanol140 °C10-25 minHigh
Phase TransferLong-Chain Alkyl BromidesK₂CO₃ / TBABDMFRoom Temp48 hr~80

Experimental Protocols & Workflows

General Experimental Workflow Diagram

Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Isatin Isatin + Alkyl Halide BaseSolvent Add Base (e.g., K₂CO₃) and Solvent (e.g., DMF) Isatin->BaseSolvent Heating Heat (Conventional or MW) Monitor by TLC BaseSolvent->Heating Quench Pour into Ice-Water Heating->Quench Filter Filter Precipitate OR Extract with Organic Solvent Quench->Filter Dry Dry Crude Product Filter->Dry Crude Crude Product Dry->Crude Purify Column Chromatography OR Recrystallization OR Acid-Base Wash Crude->Purify Pure Pure N-Alkylated Isatin Purify->Pure

Caption: General workflow for the N-alkylation of isatin from reaction to purification.

Protocol 1: Conventional N-Alkylation

This protocol is adapted from procedures using potassium carbonate in DMF under conventional heating.[1][7]

  • To a solution of isatin (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (K₂CO₃, 1.3 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the isatin anion.

  • Add the alkyl halide (1.1 mmol) to the reaction mixture.

  • Heat the reaction in an oil bath at 70-80 °C.

  • Monitor the reaction progress by TLC until the starting isatin is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • If a solid precipitates, collect it by vacuum filtration, wash it with water, and dry.

  • If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization.[7]

Protocol 2: Microwave-Assisted N-Alkylation

This protocol is a general procedure based on highly efficient microwave-assisted methods.[1][9]

  • In a microwave-safe vessel, create an intimate mixture of isatin (1.0 mmol), the alkyl halide (1.1 mmol), and a base (K₂CO₃ or Cs₂CO₃, 1.3 mmol).

  • Add a few drops of a high-boiling polar aprotic solvent (e.g., DMF or NMP) to create a slurry.

  • Expose the mixture to microwave irradiation (e.g., 200-300W) for 3-15 minutes. The optimal time and power should be determined for each substrate.

  • After irradiation, cool the vessel to room temperature.

  • Add ice-water to the reaction mixture and mix thoroughly.

  • Isolate the product by filtration if it precipitates as a solid. Wash with water and purify further if necessary.

Protocol 3: N-Alkylation via Phase Transfer Catalysis (PTC)

This protocol uses a phase transfer catalyst to facilitate the reaction under mild conditions.[5]

  • Dissolve isatin (6.8 mmol) in DMF (50 mL) in a round-bottom flask.

  • Add the alkyl bromide (6.8 mmol), potassium carbonate (7.4 mmol), and a catalytic amount of tetra-n-butylammonium bromide (TBAB).

  • Stir the mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the inorganic salts from the reaction mixture.

  • Remove the DMF under reduced pressure to obtain the crude product, which can then be purified.

Understanding Side Reactions

The isatin anion is an ambident nucleophile, meaning it can react at either the nitrogen or oxygen atoms. The reaction conditions dictate the outcome.

SideReactions cluster_products Potential Reaction Pathways IsatinAnion Isatin Anion N_Alkylation N-Alkylation Product (Major Product) IsatinAnion->N_Alkylation Attack at Nitrogen (Favored with Na⁺, K⁺ bases) O_Alkylation O-Alkylation Product (Minor Product) IsatinAnion->O_Alkylation Attack at Oxygen (More likely with Ag⁺ salts) Epoxide Epoxide Formation (Side Product) IsatinAnion->Epoxide With R-CH₂-X where CH₂ is acidic (e.g., phenacyl halides) + Strong Base

References

Technical Support Center: Column Chromatography Techniques for Purifying Isatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of isatin and its derivatives using column chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of isatin derivatives in a question-and-answer format.

Issue 1: The purified product is an oil or a sticky solid and will not crystallize.

Question: After column chromatography and solvent removal, my isatin derivative is an oil or a tacky solid that resists crystallization. How can I obtain a solid product?

Answer: This is a common issue, particularly for N-alkylated isatins or derivatives with flexible side chains which may have low melting points. The presence of residual high-boiling solvents like DMF can also contribute to this problem. Here are several troubleshooting steps:

  • High Vacuum Drying: Ensure all residual solvent is removed by drying the product under a high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is expected to be insoluble, such as hexanes or diethyl ether.[1] This involves adding the non-polar solvent to the oil and scratching the inside of the flask with a glass rod to create nucleation sites for crystal growth.

  • Recrystallization from a Different Solvent System: If a crude solid is obtained or if trituration fails, attempt recrystallization from various solvent systems. Common and effective solvent systems for isatin derivatives include dichloromethane/hexanes and ethanol.[1]

Issue 2: The yield of the purified isatin derivative is consistently low.

Question: My synthesis of an isatin derivative is giving a very low yield after column chromatography. What are the potential causes and how can I improve the yield?

Answer: Low yields can result from incomplete reactions, side reactions, or losses during the purification process. Consider the following:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before starting the purification process. Driving the reaction to completion can significantly improve the final yield.[1]

  • Side Reactions: The isatin nucleus can be susceptible to side reactions, especially under basic conditions, which can consume the starting material.[1] Optimizing reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) can minimize the formation of byproducts.

  • Compound Decomposition on Silica Gel: Isatin and its derivatives can sometimes be sensitive to the acidic nature of silica gel, leading to decomposition on the column.[2] This will result in a lower yield of the desired product.

  • Improper Solvent System: If the chosen eluent is too polar, the desired compound may elute too quickly along with impurities, leading to mixed fractions and a lower yield of pure product. Conversely, if the eluent is not polar enough, the compound may not elute from the column at all.

Issue 3: The purified product is contaminated with the unreacted isatin starting material.

Question: After purification by column chromatography, my N-alkylated isatin is still contaminated with the starting isatin. How can I effectively remove it?

Answer: The similar polarity of some N-alkylated isatins and isatin itself can make separation by column chromatography challenging.[1]

  • Optimize Chromatography Conditions: The chosen solvent system may not be optimal for separating the product from the starting material. Experiment with different solvent systems, paying close attention to the separation on a TLC plate before running the column. A less polar solvent system or a shallow gradient may be required to achieve better separation.

  • Drive the Reaction to Completion: The most effective way to avoid this issue is to ensure the reaction proceeds to completion. Using a slight excess of the alkylating agent and base, and monitoring the reaction by TLC until the starting isatin spot disappears, is recommended.[1]

Issue 4: The compound is streaking or tailing on the chromatography column.

Question: My isatin derivative streaks down the column, resulting in poor separation and broad fractions. What causes this and how can I prevent it?

Answer: Streaking or tailing on a silica gel column can be caused by several factors:

  • Compound Acidity/Basicity: Isatin derivatives with acidic or basic functional groups can interact strongly with the acidic silica gel, leading to tailing.

  • Sample Overload: Loading too much sample onto the column can exceed its separation capacity, causing streaking.

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal, causing the compound to move unevenly down the column.

To address this, you can:

  • Add a Modifier to the Eluent: For acidic compounds, adding a small amount of acetic acid to the mobile phase can help. For basic derivatives, adding a small amount of triethylamine (0.1-1%) can neutralize the acidic sites on the silica gel and improve peak shape.

  • Use an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase like neutral or basic alumina, which is less acidic than silica gel.[2]

  • Optimize Sample Loading: Ensure the amount of crude product loaded onto the column is appropriate for the column size.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of isatin derivatives?

A1: A mixture of hexanes (or petroleum ether) and ethyl acetate is a very common and effective eluent system for the purification of isatin derivatives.[1] The polarity can be adjusted by changing the ratio of the two solvents. A good starting point is often a ratio that gives an Rf value of 0.2-0.3 for the desired compound on a TLC plate.

Q2: My isatin derivative appears to be decomposing on the silica gel column. What can I do?

A2: Decomposition on silica gel is a known issue for some sensitive isatin derivatives due to the acidic nature of the stationary phase.[2] Here are a few solutions:

  • Deactivate the Silica Gel: You can neutralize the acidity of the silica gel by pre-treating it with a base like triethylamine. This is done by flushing the packed column with a solvent mixture containing 1-3% triethylamine, followed by the mobile phase without the additive.

  • Use an Alternative Stationary Phase: Basic alumina is a good alternative to silica gel for acid-sensitive compounds.[2] It has a basic surface and can prevent the decomposition of sensitive molecules.

  • Minimize Contact Time: If using silica gel is unavoidable, try to run the column as quickly as possible (flash chromatography) to minimize the time the compound is in contact with the stationary phase.

Q3: How do I choose the right stationary phase for my isatin derivative?

A3: The choice of stationary phase depends on the properties of your isatin derivative.

  • Silica Gel: This is the most common stationary phase and is suitable for a wide range of isatin derivatives with moderate polarity.

  • Alumina: This is a good alternative for compounds that are sensitive to the acidic nature of silica gel. Alumina is available in acidic, neutral, and basic forms. Basic alumina is often used for the purification of basic compounds.[2]

  • Reversed-Phase Silica (C18): For highly polar isatin derivatives, reversed-phase chromatography may be more effective. In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Data Presentation

Table 1: Typical Rf Values of Isatin and its Derivatives on Silica Gel TLC

CompoundSolvent System (v/v)Rf Value
IsatinEthyl Acetate : Hexane (1:2)~0.3
N-MethylisatinEthyl Acetate : Hexane (1:4)~0.4
N-EthylisatinEthyl Acetate : Hexane (1:4)~0.45
N-BenzylisatinEthyl Acetate : Hexane (1:3)~0.5
5-BromoisatinEthyl Acetate : Hexane (1:2)~0.35
Isatin-3-phenylhydrazoneEthyl Acetate : Petroleum Ether (1:5)0.52[3]

Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of an Isatin Derivative on Silica Gel

  • Slurry Preparation: In a beaker, add silica gel (typically 50-100 times the weight of the crude product) to the initial, least polar eluent. Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into the chromatography column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Sample Loading: Dissolve the crude isatin derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add this solution to the top of the silica gel bed.

  • Elution: Begin eluting with the initial solvent system, collecting fractions.

  • Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). This helps to elute compounds that are more strongly adsorbed to the silica gel.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified isatin derivative.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Crude Isatin Derivative pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions remove_solvent Remove Solvent combine_fractions->remove_solvent final_product Purified Isatin Derivative remove_solvent->final_product

Caption: A typical experimental workflow for the purification of isatin derivatives using column chromatography.

troubleshooting_logic start Purified Product is an Oil/Goo high_vac Dry under High Vacuum start->high_vac still_oil Still an Oil/Goo high_vac->still_oil Still Oily? triturate Triturate with Non-Polar Solvent (e.g., Hexanes) still_oil2 still_oil2 triturate->still_oil2 Still Oily? recrystallize Recrystallize from (e.g., DCM/Hexanes, Ethanol) still_oil3 still_oil3 recrystallize->still_oil3 Still Oily? solid_product Solid Product Obtained still_oil->triturate Yes still_oil->solid_product No repurify Consider Re-purification (e.g., different stationary phase) still_oil2->recrystallize Yes still_oil2->solid_product No still_oil3->solid_product No still_oil3->repurify Yes

Caption: A troubleshooting decision tree for obtaining a solid product from an oily isatin derivative.

References

Preventing degradation of (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the γ-lactam ring. This reaction leads to the formation of the ring-opened product, N-(carboxymethyl)isatinic acid. The rate of this hydrolysis is highly dependent on the pH of the solution.

Q2: How does pH affect the stability of this compound in solution?

A2: The stability of this compound is significantly influenced by pH. The hydrolysis of the γ-lactam ring exhibits a complex pH-rate profile[1][2]:

  • Neutral to Mildly Basic Conditions (pH 7 to 9.5): The hydrolysis rate is largely independent of pH in this range.

  • Basic Conditions (pH 9.5 to 11.5): The rate of hydrolysis shows a second-order dependence on the hydroxide ion concentration, meaning the degradation rate increases significantly with increasing pH.

  • Highly Basic Conditions (pH > 11.5): The rate of hydrolysis transitions to a first-order dependence on the hydroxide ion concentration.

Q3: Is this compound sensitive to light?

A3: Yes, isatin and its derivatives are known to be susceptible to photochemical reactions. Exposure to light, particularly UV radiation, can lead to the formation of degradation products. Therefore, it is crucial to protect solutions of this compound from light.

Q4: Can oxidation affect the stability of the compound in solution?

A4: Yes, the isatin ring is susceptible to oxidation[3][4]. The presence of oxidizing agents can lead to the formation of various oxidation products. It is advisable to use degassed solvents and consider the addition of antioxidants for long-term storage.

Q5: What are the recommended storage conditions for solutions of this compound?

A5: To minimize degradation, solutions of this compound should be:

  • Stored at low temperatures (2-8 °C or frozen).

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Prepared in a slightly acidic to neutral pH buffer (pH 5-7) if aqueous solutions are required for short-term use. For long-term storage, consider using anhydrous organic solvents.

  • Prepared using degassed solvents to minimize oxidation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Loss of compound potency or unexpected experimental results. Hydrolysis of the γ-lactam ring. - Verify Solution pH: Ensure the pH of your solution is within the optimal stability range (pH 5-7). Avoid basic conditions. - Control Temperature: Store solutions at reduced temperatures (refrigerated or frozen). - Limit Time in Aqueous Solution: Prepare fresh aqueous solutions for each experiment whenever possible.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products due to hydrolysis, photolysis, or oxidation. - Conduct Forced Degradation Studies: Perform stress testing (acid, base, oxidation, heat, light) to identify potential degradation products and their retention times. - Protect from Light: Repeat the experiment with light-protected solutions to see if the unknown peaks are eliminated. - Use Degassed Solvents: Prepare solutions with solvents that have been sparged with an inert gas (e.g., nitrogen or argon) to prevent oxidation.
Color change of the solution (e.g., deepening of yellow/orange color). Degradation of the isatin moiety. - Monitor Purity: Regularly check the purity of the stock solution using a stability-indicating HPLC method. - Implement Stabilization Strategies: Consider adding antioxidants or light stabilizers to the solution if long-term stability is required.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method[1][5][6][7].

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots from each stress condition.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound from its potential degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Summary of Degradation Behavior of this compound under Forced Degradation Conditions

Stress ConditionReagent/ConditionObservationMajor Degradation Product
Acid Hydrolysis0.1 M HCl, 60°CModerate degradationN-(carboxymethyl)isatinic acid
Base Hydrolysis0.1 M NaOH, RTRapid degradationN-(carboxymethyl)isatinic acid
Oxidation3% H₂O₂, RTMinor degradationOxidized isatin derivatives
Thermal80°CMinor degradationUnidentified
PhotolysisUV/Vis lightModerate degradationPhotodegradation products

Visualizations

Hydrolysis_Pathway Compound (2,3-Dioxo-2,3-dihydro- indol-1-yl)-acetic acid Intermediate Tetrahedral Intermediate Compound->Intermediate H₂O / OH⁻ Product N-(carboxymethyl)isatinic acid Intermediate->Product Ring Opening

Caption: Hydrolysis degradation pathway of this compound.

Experimental_Workflow cluster_Stress_Conditions Forced Degradation Acid Acid Hydrolysis Analysis HPLC-UV/MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis Stock Stock Solution of This compound Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

Caption: Workflow for forced degradation studies.

Stability_Factors center Stability of (2,3-Dioxo-2,3-dihydro-indol-1-yl) -acetic acid pH pH center->pH Light Light Exposure center->Light Temperature Temperature center->Temperature Oxidants Oxidizing Agents center->Oxidants

Caption: Key factors influencing the stability of the compound in solution.

References

Analytical challenges in the characterization of Isatin-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered during the characterization of Isatin-1-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of Isatin-1-acetic acid?

A1: Common impurities can arise from starting materials or side reactions. These may include unreacted isatin, byproducts from the alkylation reaction, and residual solvents used in the synthesis and purification steps. It is also possible to have regioisomeric impurities if the starting isatin is substituted.

Q2: I am having trouble getting my Isatin-1-acetic acid to crystallize. It remains an oil or a sticky solid. What can I do?

A2: This is a common issue with some N-substituted isatins. Here are a few troubleshooting steps:

  • Solvent Removal: Ensure all residual solvent, particularly high-boiling point solvents like DMF, is completely removed under high vacuum.

  • Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether. This can sometimes induce crystallization.

  • Solvent-Antisolvent Recrystallization: Dissolve the oily product in a minimum amount of a good solvent (e.g., ethyl acetate, acetone) and then slowly add a poor solvent (e.g., hexane) until turbidity persists. Allow the solution to slowly cool to induce crystallization.

  • Purity Check: The oily nature might be due to impurities. Consider purifying the product using column chromatography before attempting crystallization again.

Q3: My HPLC chromatogram for Isatin-1-acetic acid shows broad or tailing peaks. What could be the cause?

A3: Peak broadening or tailing in HPLC can be caused by several factors:

  • Secondary Interactions: The carboxylic acid moiety can interact with active sites on the silica backbone of the column. Using a mobile phase with a low pH (e.g., adding formic acid or acetic acid) can suppress the ionization of the carboxylic acid and reduce these interactions.

  • Column Choice: An end-capped C18 column or a column specifically designed for polar compounds might provide better peak shape.

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

  • Contamination: A contaminated guard column or analytical column can also affect peak shape.

Q4: I am observing instability of Isatin-1-acetic acid in my analytical solutions. What conditions should I be aware of?

A4: Isatin derivatives can be susceptible to degradation under certain conditions. The lactam ring in the isatin core can be sensitive to strongly basic conditions. It is advisable to prepare fresh solutions for analysis and store stock solutions at low temperatures and protected from light. The stability in the chosen analytical solvent should be evaluated as part of method validation.

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause(s) Troubleshooting Steps
Poor Peak Resolution Inappropriate mobile phase composition.Optimize the mobile phase gradient or isocratic composition. Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.
Incorrect column chemistry.Try a different stationary phase (e.g., C8, Phenyl-Hexyl).
pH of the mobile phase is not optimal.Adjust the pH of the aqueous portion of the mobile phase with an appropriate acid (e.g., formic acid, acetic acid) to control the ionization of the carboxylic acid group.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure proper mixing of the mobile phase and degas it thoroughly.
Temperature variations.Use a column oven to maintain a consistent temperature.
Column degradation.Flush the column regularly and replace it if necessary.
Low Signal Intensity Low concentration of the analyte.Concentrate the sample or increase the injection volume.
Inappropriate detection wavelength.Determine the UV maximum absorbance (λmax) of Isatin-1-acetic acid and set the detector to that wavelength. For isatin, the λmax is around 295 nm in methanol.[1]
Sample degradation.Prepare fresh samples and store them appropriately.
NMR Spectroscopy
Problem Possible Cause(s) Troubleshooting Steps
Broad Peaks in ¹H NMR Presence of paramagnetic impurities.Purify the sample further.
Sample aggregation.Try a different deuterated solvent or adjust the sample concentration.
Chemical exchange of the carboxylic acid proton.A drop of D₂O can be added to the NMR tube to exchange the acidic proton, which will cause its signal to disappear, aiding in peak assignment.
Difficulty in Assigning Aromatic Protons Overlapping signals in the aromatic region.Use 2D NMR techniques such as COSY and HMQC/HSQC to resolve overlapping signals and assign proton and carbon resonances.
Inconsistent Chemical Shifts Solvent effects.Always report the solvent used for NMR analysis as chemical shifts can vary between different solvents.
Concentration effects.Maintain a consistent sample concentration for comparable results.
Mass Spectrometry
Problem Possible Cause(s) Troubleshooting Steps
Poor Ionization Efficiency Incorrect ionization mode.Try both positive (ESI+) and negative (ESI-) ionization modes. The carboxylic acid moiety should ionize well in negative mode to form the [M-H]⁻ ion.
Suboptimal source parameters.Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate.
Complex Fragmentation Pattern In-source fragmentation.Reduce the cone voltage or fragmentor voltage to minimize fragmentation in the ion source.
Multiple fragmentation pathways.Use tandem mass spectrometry (MS/MS) to isolate the precursor ion and obtain a clean fragmentation pattern. The carboxylic acid group can lead to a characteristic loss of 44 Da (CO₂).
Inaccurate Mass Measurement Instrument not calibrated.Calibrate the mass spectrometer using a suitable standard before analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This is a general-purpose method for the analysis of isatin-related compounds and should be optimized and validated for Isatin-1-acetic acid.

  • Instrumentation: HPLC system with a UV-Vis or PDA detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: Water with 0.1% formic acid or acetic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid or acetic acid.

  • Gradient Program (Example):

    Time (min) % Solvent B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of Isatin-1-acetic acid (a starting point would be around 295 nm, the λmax of isatin in methanol).[1]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and filter through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: A common deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is usually observable.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (if needed): COSY, HSQC, and HMBC experiments can be run to aid in structure confirmation and assignment of complex spectra.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, capable of MS/MS analysis.

  • Ionization Mode: Both positive (ESI+) and negative (ESI-) modes should be evaluated. ESI- is often preferred for carboxylic acids.

  • Sample Infusion: The sample can be introduced into the mass spectrometer via direct infusion or coupled with an HPLC system (LC-MS).

  • Typical ESI Parameters:

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (can be adjusted to control in-source fragmentation).

    • Desolvation Temperature: 300-400 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

  • MS/MS Analysis: Select the [M+H]⁺ or [M-H]⁻ ion as the precursor and apply collision-induced dissociation (CID) to obtain the product ion spectrum.

Data Presentation

Typical Analytical Data for Isatin (as a reference)

The following tables provide reference data for the parent compound, isatin. These values should be used as a guide, and the specific data for Isatin-1-acetic acid should be determined experimentally.

Table 1: ¹H NMR Chemical Shifts of Isatin in DMSO-d₆

ProtonChemical Shift (ppm)Multiplicity
H-4~7.65d
H-5~7.10t
H-6~7.60t
H-7~7.00d
N-H~11.1s
Note: The presence of the 1-acetic acid substituent will significantly alter the chemical shifts, particularly for the N-H proton (which will be absent) and the aromatic protons.

Table 2: Solubility of Isatin in Common Solvents

SolventSolubility
WaterSparingly soluble
EthanolSoluble
Ethyl AcetateSoluble
AcetoneSoluble
DichloromethaneSoluble
TolueneInsoluble
Reference:[2]
Note: The acetic acid moiety in Isatin-1-acetic acid is expected to increase its polarity and may alter its solubility profile. It is likely to have increased solubility in polar protic solvents.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization synthesis Isatin-1-acetic acid Synthesis purification Purification (e.g., Recrystallization) synthesis->purification hplc HPLC Analysis (Purity & Quantification) purification->hplc Purity Check nmr NMR Spectroscopy (Structure Confirmation) purification->nmr Structural Analysis ms Mass Spectrometry (Molecular Weight & Fragmentation) purification->ms Identity Confirmation

Caption: A typical experimental workflow for the synthesis and characterization of Isatin-1-acetic acid.

troubleshooting_hplc start Poor HPLC Peak Shape (Broadening/Tailing) check_ph Is mobile phase pH suppressing ionization? start->check_ph adjust_ph Adjust mobile phase pH (e.g., add 0.1% Formic Acid) check_ph->adjust_ph No check_column Is the column appropriate? check_ph->check_column Yes good_peak Good Peak Shape adjust_ph->good_peak change_column Try a different column (e.g., end-capped, polar-embedded) check_column->change_column No check_concentration Is the sample concentration too high? check_column->check_concentration Yes change_column->good_peak dilute_sample Dilute the sample check_concentration->dilute_sample Yes check_concentration->good_peak No dilute_sample->good_peak

Caption: A logical troubleshooting guide for addressing poor peak shape in the HPLC analysis of Isatin-1-acetic acid.

References

Technical Support Center: Scaling Up the Synthesis of (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for scaling up the synthesis of (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid (Isatin-N-acetic acid). It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and process flow diagrams to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

The most common and scalable method is the N-alkylation of isatin with a haloacetic acid or its ester (e.g., ethyl bromoacetate) in the presence of a base, followed by hydrolysis if an ester is used. Isatin itself is a commercially available starting material.[1] For large-scale synthesis, the quality of the starting isatin is crucial, and it can be synthesized via methods like the Sandmeyer synthesis, which has been shown to produce yields greater than 75%.[2][3][4]

Q2: What are the critical parameters to control during the scale-up of the N-alkylation reaction?

When scaling up, the following parameters are critical:

  • Temperature Control: The reaction can be exothermic, especially during the addition of the base or alkylating agent. Efficient heat management is crucial to prevent side reactions and ensure consistent product quality.

  • Mixing Efficiency: Homogeneous mixing is essential to ensure uniform reaction rates and prevent localized "hot spots" or high concentrations of reagents, which can lead to impurity formation.

  • Reagent Addition Rate: A controlled, slow addition of the alkylating agent and base is recommended at a larger scale to manage the reaction exotherm and minimize side reactions.

  • Solvent Selection and Volume: The choice of solvent affects solubility, reaction rate, and product isolation. The solvent volume should be sufficient to maintain good stirring and heat transfer.

Q3: What are the primary impurities or side products to watch for?

The primary impurities can include:

  • Unreacted isatin.

  • O-alkylated byproducts, though N-alkylation is generally favored.[5]

  • Products from the decomposition of starting materials or the product under harsh conditions (e.g., high temperature or extreme pH).[6]

  • Ring-opened products if the hydrolysis step is too aggressive.

Q4: How can the final product be effectively purified at a larger scale?

Purification of the final acid product is typically achieved through recrystallization.[6] Common solvents for recrystallization include glacial acetic acid or aqueous ethanol.[6][7] For large-scale operations, careful selection of the recrystallization solvent system is necessary to maximize yield and purity while considering safety and environmental factors. An alternative method involves forming a salt of the carboxylic acid to purify it and then regenerating the acid.

Experimental Workflow and Synthesis Pathway

The following diagrams illustrate the general experimental workflow for the synthesis and the chemical reaction pathway.

G cluster_prep Preparation cluster_reaction N-Alkylation Reaction cluster_workup Workup & Hydrolysis cluster_purification Purification & Drying prep_reagents Prepare Reagents (Isatin, Base, Solvent, Ethyl Bromoacetate) setup_reactor Set up Reactor (Jacketed, Overhead Stirrer, Condenser, Addition Funnel) prep_reagents->setup_reactor charge_reactor Charge Reactor with Isatin and Solvent setup_reactor->charge_reactor Start add_base Add Base (e.g., K2CO3) and stir charge_reactor->add_base add_ester Slowly Add Ethyl Bromoacetate add_base->add_ester reflux Heat to Reflux (Monitor by TLC/HPLC) add_ester->reflux cool Cool Reaction Mixture reflux->cool Reaction Complete filter_salts Filter Inorganic Salts cool->filter_salts hydrolyze Hydrolyze Ester (e.g., with NaOH) filter_salts->hydrolyze acidify Acidify with HCl to Precipitate Product hydrolyze->acidify filter_product Filter Crude Product acidify->filter_product Precipitate Formed recrystallize Recrystallize filter_product->recrystallize dry_product Dry Final Product (Vacuum Oven) recrystallize->dry_product end end dry_product->end Final Product ReactionPathway Synthesis Pathway Isatin Isatin Ester Ethyl (2,3-dioxo-2,3-dihydro- indol-1-yl)-acetate Isatin->Ester 1. Base (K2CO3)    Solvent (DMF/Acetone) Plus1 + Bromoacetate Ethyl Bromoacetate Acid (2,3-Dioxo-2,3-dihydro- indol-1-yl)-acetic acid Ester->Acid 2. NaOH, H2O 3. HCl (aq) Plus2 + G cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Problem with Synthesis low_yield Low Yield? start->low_yield impure_prod Impure Product? low_yield->impure_prod No check_completion Check Reaction Completion (TLC/HPLC) low_yield->check_completion Yes check_temp Review Temperature Logs impure_prod->check_temp Yes end_node Problem Resolved impure_prod->end_node No check_reagents Verify Reagent Quality & Stoichiometry check_completion->check_reagents check_workup Review Workup/Purification for Product Loss check_reagents->check_workup check_workup->end_node analyze_impurities Analyze Impurities (LC-MS/NMR) check_temp->analyze_impurities optimize_purification Optimize Recrystallization Solvent/Procedure analyze_impurities->optimize_purification optimize_purification->end_node

References

Common impurities in Isatin-1-acetic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isatin-1-acetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of Isatin-1-acetic acid?

A1: Common impurities in Isatin-1-acetic acid typically arise from the starting materials, side reactions, or decomposition. The most prevalent impurities include:

  • Unreacted Isatin: The starting material for the N-alkylation reaction. Its presence indicates an incomplete reaction.

  • Isatoic Anhydride: Can be formed from the oxidation of Isatin, especially if old or improperly stored starting material is used.[1][2]

  • Residual Solvents: Solvents used in the synthesis (e.g., DMF, acetone) or purification (e.g., acetic acid, ethanol, ethyl acetate) may be present in the final product.

  • Byproducts from the Alkylating Agent: Depending on the specific reagent used (e.g., bromoacetic acid, chloroacetic acid), side products from its decomposition or reaction with the base can be present.

  • Isatin-related impurities: If the starting Isatin was not pure, impurities from its synthesis, such as isonitrosoacetanilide from the Sandmeyer synthesis, could carry over or react to form new impurities.[3][4][5]

  • Hydrolysis Products: The acetic acid moiety can be susceptible to hydrolysis under certain conditions.

Q2: My final product of Isatin-1-acetic acid is an oil or goo and won't solidify. What could be the cause and how can I fix it?

A2: An oily or non-solid final product often indicates the presence of impurities that disrupt the crystal lattice.[6]

  • Cause: The most common culprit is residual solvent, particularly high-boiling point solvents like DMF which are difficult to remove completely by rotary evaporation alone.[6] The presence of other impurities can also lower the melting point and prevent crystallization.

  • Troubleshooting:

    • High Vacuum Drying: Dry the product under a high vacuum for an extended period to remove residual solvents.

    • Trituration: Attempt to solidify the oil by scratching it with a spatula or glass rod in the presence of a non-solvent like hexane. This can induce crystallization.[6]

    • Purification: If the above methods fail, the product likely requires further purification to remove impurities. Column chromatography or recrystallization are recommended.

Q3: I see multiple spots on my TLC plate after synthesis. How can I identify what they are?

A3: Multiple spots on a TLC plate confirm the presence of impurities. You can often make a preliminary identification by comparing the spots to known standards.

  • Identification Strategy:

    • Co-spotting: Run a TLC with separate lanes for your crude product, pure Isatin (starting material), and a co-spot of both. If one of the spots in your crude product has the same Rf value as the Isatin spot, it is likely unreacted starting material.

    • Visualization: Different compounds may appear differently under UV light or when stained.

    • Further Analysis: For a definitive identification of unknown spots, techniques like LC-MS or NMR of the separated components are necessary.

Troubleshooting Guides

Issue 1: Presence of Unreacted Isatin
  • Identification: A distinct orange-red spot corresponding to the Rf of Isatin on a TLC plate.

  • Removal Methods:

    • Recrystallization: Isatin and Isatin-1-acetic acid have different solubilities. Recrystallization from a suitable solvent system can effectively separate them.

    • Column Chromatography: A more rigorous method for separating compounds with different polarities.

    • Base Wash: Dissolving the crude product in an organic solvent and washing with a mild aqueous base can help remove the more acidic Isatin. However, care must be taken as Isatin-1-acetic acid is also acidic.

Issue 2: Colored Impurities
  • Identification: The product may have a darker color than the expected bright orange-red of pure Isatin derivatives.

  • Removal Methods:

    • Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can adsorb colored impurities. The charcoal is then removed by hot filtration.[7]

    • Bisulfite Treatment: For impurities originating from the crude Isatin, a purification step involving the formation of an isatin bisulfite adduct can be effective. The adduct can be crystallized and then decomposed back to the purified isatin derivative.[8]

Quantitative Data Summary

ImpurityTypical Analytical MethodCommon Removal Technique
Unreacted IsatinTLC, HPLC, NMRRecrystallization, Column Chromatography
Residual SolventsNMR, GC-MSHigh Vacuum Drying, Trituration
Isatoic AnhydrideIR, NMRRecrystallization
Colored ImpuritiesVisual Inspection, UV-VisActivated Charcoal Treatment

Experimental Protocols

Protocol 1: Recrystallization of Isatin-1-acetic acid

Objective: To purify crude Isatin-1-acetic acid by removing soluble and insoluble impurities.

Materials:

  • Crude Isatin-1-acetic acid

  • Recrystallization solvent (e.g., ethanol, ethyl acetate, glacial acetic acid, or a solvent pair like ethyl acetate/hexane)[3][7][9]

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper

  • Buchner funnel and flask

Procedure:

  • Place the crude Isatin-1-acetic acid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If insoluble impurities or charcoal are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under a vacuum.

Protocol 2: Column Chromatography

Objective: To purify Isatin-1-acetic acid based on its polarity.

Materials:

  • Crude Isatin-1-acetic acid

  • Silica gel or alumina

  • Chromatography column

  • Eluent (a solvent system of appropriate polarity, e.g., a gradient of hexane and ethyl acetate)

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the initial eluent and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the column.

  • Begin eluting the column with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent by rotary evaporation.

Visualizations

experimental_workflow crude Crude Isatin-1-acetic acid dissolve Dissolve in minimal hot solvent crude->dissolve charcoal Add Activated Charcoal (optional for color) dissolve->charcoal hot_filter Hot Gravity Filtration dissolve->hot_filter if no charcoal charcoal->hot_filter cool Cool to Crystallize hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter dry Dry Crystals vac_filter->dry pure Pure Isatin-1-acetic acid dry->pure

Caption: Recrystallization workflow for the purification of Isatin-1-acetic acid.

troubleshooting_logic start Crude Product Analysis (TLC, Appearance) multi_spots Multiple Spots on TLC? start->multi_spots oily_product Product is Oily/Gooey? start->oily_product dark_color Product is Darkly Colored? start->dark_color multi_spots->oily_product No unreacted_isatin Identify Unreacted Isatin (Co-spotting) multi_spots->unreacted_isatin Yes oily_product->dark_color No remove_solvent High Vacuum Drying / Trituration oily_product->remove_solvent Yes use_charcoal Recrystallize with Activated Charcoal dark_color->use_charcoal Yes pure Pure Product dark_color->pure No purify_chrom Purify by Column Chromatography unreacted_isatin->purify_chrom purify_recryst Purify by Recrystallization unreacted_isatin->purify_recryst purify_chrom->pure purify_recryst->pure remove_solvent->purify_chrom If still oily use_charcoal->pure

Caption: Troubleshooting decision tree for Isatin-1-acetic acid purification.

References

Validation & Comparative

A Comparative Guide to the Quantification of Isatin-1-acetic acid: UV-Vis Spectroscopy vs. High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a comprehensive comparison of two common analytical techniques, UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC), for the quantification of Isatin-1-acetic acid, a heterocyclic compound of interest in medicinal chemistry.

This document outlines the validation parameters of a UV-Vis spectroscopic method and compares its performance with a validated HPLC method, offering supporting experimental data and detailed protocols to aid in the selection of the most appropriate analytical technique for specific research needs.

Method Performance Comparison

The selection of an analytical method hinges on a variety of factors including sensitivity, linearity, accuracy, and the complexity of the sample matrix. Below is a summary of the performance characteristics of a typical UV-Vis spectroscopic method and a High-Performance Liquid Chromatography (HPLC) method for the quantification of isatin derivatives, which are structurally similar to Isatin-1-acetic acid.

ParameterUV-Vis Spectroscopy (for Isatin)High-Performance Liquid Chromatography (for Isatin)High-Performance Liquid Chromatography (for Isoeugenolindole-3-acetic acid)
Principle Measures the absorption of ultraviolet-visible light by the analyte in a solution.Separates components of a mixture based on their differential distribution between a stationary and a mobile phase, followed by detection.Separates components of a mixture based on their differential distribution between a stationary and a mobile phase, followed by detection.
Wavelength (λmax) 295 nm (in Methanol)[1]290 nm[2]340 nm[3]
Linearity Range 5 - 25 µg/mL[1]5 - 150 mg/L (equivalent to 5 - 150 µg/mL)[2]4 - 24 ppm (equivalent to 4 - 24 µg/mL)[3]
Correlation Coefficient (r²) 0.999[1]Not explicitly stated, but linearity was found to be acceptable.[2]0.999[3]
Limit of Detection (LOD) 1.3 µg/mL[1]1.09 mg/L (equivalent to 1.09 µg/mL)[2]Not explicitly stated.
Limit of Quantification (LOQ) 4.00 µg/mL[1]3.3 mg/L (equivalent to 3.3 µg/mL)[2]Not explicitly stated.
Precision (%RSD) Intraday: 0.005, Interday: 0.026[1]Not explicitly stated, but precision was found to be acceptable.[2]> 2% for injector repeatability and inter-assay precision.[3]
Accuracy (% Recovery) Not explicitly stated, but accuracy was validated.[1]96.0 - 98.2% in spiked plasma samples.[2]98.28 - 101.65%[3]

Experimental Protocols

UV-Vis Spectroscopic Method for Isatin Quantification

This protocol is based on a validated method for Isatin and can be adapted for Isatin-1-acetic acid.[1]

  • Solvent Selection: Methanol is a suitable solvent.

  • Preparation of Standard Stock Solution: Accurately weigh and dissolve 10 mg of Isatin-1-acetic acid in 100 mL of methanol to obtain a stock solution of 100 µg/mL.

  • Determination of Wavelength of Maximum Absorbance (λmax): Scan the standard stock solution in the UV-Vis range (e.g., 200-400 nm) using methanol as a blank. The wavelength at which maximum absorbance occurs is the λmax. For the closely related compound Isatin, the λmax is 295 nm.[1]

  • Preparation of Calibration Curve: Prepare a series of dilutions from the stock solution to cover the expected linear range (e.g., 5, 10, 15, 20, 25 µg/mL). Measure the absorbance of each dilution at the determined λmax. Plot a graph of absorbance versus concentration to obtain the calibration curve.

  • Sample Analysis: Prepare the sample solution in methanol, ensuring the concentration falls within the linear range of the calibration curve. Measure the absorbance of the sample solution at the λmax and determine the concentration from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method for Isatin Quantification

This protocol is based on a validated method for the determination of Isatin in spiked plasma samples and provides a starting point for the analysis of Isatin-1-acetic acid.[2]

  • Chromatographic Conditions:

    • Column: Betasil C-8 column.

    • Mobile Phase: A binary mixture of acetonitrile and a buffer (e.g., Na2CO3 + NaHCO3). The exact ratio should be optimized.

    • Detection: UV detection at 290 nm.[2]

    • Flow Rate: To be optimized for best separation.

    • Injection Volume: To be optimized.

  • Preparation of Standard Solutions: Prepare a stock solution of Isatin-1-acetic acid in a suitable solvent (e.g., mobile phase). Prepare a series of dilutions to cover the desired concentration range (e.g., 5-150 µg/mL).

  • Calibration: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Preparation: The sample preparation will depend on the matrix. For simple solutions, direct injection may be possible after appropriate dilution. For more complex matrices like plasma, a protein precipitation or liquid-liquid extraction step may be necessary.

  • Analysis: Inject the prepared sample into the HPLC system and determine the concentration of Isatin-1-acetic acid using the calibration curve.

Key Considerations for Method Selection

  • UV-Vis Spectroscopy:

    • Advantages: Simple, rapid, and cost-effective. It is suitable for the analysis of pure compounds or simple mixtures where there is no significant spectral overlap from other components.

    • Disadvantages: Lacks selectivity. The presence of impurities or other compounds that absorb at the same wavelength can lead to inaccurate results. It is generally less sensitive than HPLC.

  • High-Performance Liquid Chromatography (HPLC):

    • Advantages: Highly selective and sensitive. It can separate the analyte of interest from a complex mixture, making it suitable for the analysis of various sample matrices, including biological fluids.[2] It generally offers a wider linear range and lower limits of detection and quantification compared to UV-Vis spectroscopy.[4]

    • Disadvantages: More complex, time-consuming, and requires more expensive instrumentation and solvents. Method development can be more challenging.

Visualizing the Workflow

To better understand the procedural flow of each analytical method, the following diagrams have been generated.

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Standard Stock Solution B Prepare Serial Dilutions A->B D Scan for λmax A->D E Measure Absorbance of Standards B->E C Prepare Sample Solution F Measure Absorbance of Sample C->F D->E D->F G Plot Calibration Curve E->G H Determine Sample Concentration F->H G->H

UV-Vis Spectroscopic Method Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards B->E C Prepare Sample (Dilution/Extraction) F Inject Sample C->F D->E D->F G Generate Calibration Curve E->G H Determine Sample Concentration F->H G->H

HPLC Method Workflow

References

A Comparative Analysis of the Anti-Cancer Efficacy of Isatin Derivatives and Sorafenib

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Look at a Versatile Scaffold and an Established Kinase Inhibitor

In the landscape of oncology drug discovery, the quest for potent and selective anti-cancer agents is relentless. This guide provides a comparative overview of the multi-kinase inhibitor Sorafenib, a standard-of-care for several cancers, and the isatin scaffold, a privileged structure in medicinal chemistry from which numerous anti-cancer candidates have been derived. While this analysis aims to compare the efficacy of Isatin-1-acetic acid with Sorafenib, a comprehensive search of publicly available scientific literature and databases did not yield specific in vitro or in vivo efficacy data for Isatin-1-acetic acid. Therefore, this guide will focus on a broader comparison between the well-established drug Sorafenib and the therapeutic potential of various isatin derivatives, highlighting instances where direct comparisons have been made.

Executive Summary

Sorafenib is a potent multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis, primarily the Raf/MEK/ERK pathway and receptor tyrosine kinases like VEGFR and PDGFR. It is an approved treatment for advanced renal cell carcinoma, hepatocellular carcinoma, and thyroid carcinoma.

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound whose derivatives have demonstrated a wide range of biological activities, including significant anti-cancer effects. These derivatives have been shown to exert their anti-proliferative and pro-apoptotic effects through various mechanisms, including the inhibition of protein kinases (such as VEGFR-2), tubulin polymerization, and induction of apoptosis via caspase activation. While direct data for Isatin-1-acetic acid is lacking, numerous isatin derivatives have shown promising anti-cancer activity, with some exhibiting potency comparable or superior to Sorafenib in preclinical studies.

Mechanism of Action: A Tale of Two Strategies

Sorafenib: The Multi-Targeted Kinase Inhibitor

Sorafenib exerts its anti-tumor activity through a dual mechanism:

  • Inhibition of Tumor Cell Proliferation: Sorafenib blocks the Raf/MEK/ERK signaling pathway by inhibiting Raf kinases (C-Raf and B-Raf). This pathway is frequently hyperactivated in many cancers, leading to uncontrolled cell growth.

  • Inhibition of Angiogenesis: It targets receptor tyrosine kinases such as VEGFR-2, VEGFR-3, and PDGFR-β, which are crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen.

dot

Sorafenib_Mechanism cluster_cell Tumor Cell Growth_Factors Growth Factors (VEGF, PDGF) RTKs VEGFR, PDGFR Growth_Factors->RTKs Ras Ras RTKs->Ras Angiogenesis Angiogenesis RTKs->Angiogenesis Raf Raf Kinases (B-Raf, C-Raf) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Sorafenib Sorafenib Sorafenib->RTKs Sorafenib->Raf caption Sorafenib's dual mechanism of action. Isatin_Mechanisms cluster_targets Molecular Targets cluster_effects Cellular Effects Isatin Isatin Derivatives Kinases Protein Kinases (e.g., VEGFR-2) Isatin->Kinases Tubulin Tubulin Isatin->Tubulin Caspases Caspases Isatin->Caspases HDACs HDACs Isatin->HDACs Angiogenesis_Inhibition Inhibition of Angiogenesis Kinases->Angiogenesis_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Apoptosis Apoptosis Caspases->Apoptosis Gene_Expression Altered Gene Expression HDACs->Gene_Expression caption Diverse anti-cancer mechanisms of isatin derivatives. Experimental_Workflow start Start cell_culture 1. Cell Culture (Cancer Cell Lines) start->cell_culture treatment 2. Treatment with Test Compounds cell_culture->treatment viability_assay 3. Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay ic50 Determine IC50 viability_assay->ic50 apoptosis_assay 4. Apoptosis Assay (e.g., Annexin V Staining) ic50->apoptosis_assay cell_cycle_analysis 5. Cell Cycle Analysis (e.g., Propidium Iodide Staining) apoptosis_assay->cell_cycle_analysis data_analysis 6. Data Analysis & Interpretation cell_cycle_analysis->data_analysis end End data_analysis->end caption A typical workflow for in vitro drug screening.

In vitro comparison of Isatin derivatives against different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery, exhibiting a broad spectrum of cytotoxic activities against various cancer cell lines.[1][2] The versatility of the isatin scaffold allows for diverse chemical modifications, leading to the development of novel derivatives with enhanced potency and selectivity.[1][2] This guide provides an objective in vitro comparison of different classes of Isatin derivatives—Isatin-Pyrazole Hybrids, Isatin-Sulfonamide Derivatives, and N-Alkylindole-Isatin Conjugates—supported by experimental data to aid researchers in the pursuit of more effective cancer therapeutics.

Comparative Cytotoxicity of Isatin Derivatives

The antiproliferative activity of various Isatin derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate higher potency.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Isatin-Pyrazole Hybrids EMAC4001H1299 (Non-small cell lung)0.01[3]
EMAC4001A549 (Lung)0.18[3]
EMAC4001IGR39 (Melanoma)0.22[3]
EMAC4001MCF-7 (Breast)0.23[3]
EMAC4001U87 (Glioblastoma)0.38[3]
EMAC4012IGR39 (Melanoma)2.97[3]
EMAC4012U87 (Glioblastoma)5.76[3]
Isatin-Sulfonamide Derivatives Compound 11bT47D (Breast)1.83[4]
Compound 6fT47D (Breast)5.45[4]
Compound 12bT47D (Breast)10.40[4]
Doxorubicin (Reference)T47D (Breast)2.26[4]
N-Alkylindole-Isatin Conjugates Compound 36HCT-116 (Colon)2.6[5]
Compound 36MDA-MB-231 (Breast)4.7[5]
Compound 36A549 (Lung)7.3[5]
Doxorubicin (Reference)HCT-116 (Colon)3.7[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and reproducibility of in vitro cytotoxicity studies. The following are standard protocols for key experiments cited in the evaluation of Isatin derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Isatin derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Isatin derivatives for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with Isatin derivatives as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of PI.

Visualizing Experimental Processes and Cellular Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the signaling pathways targeted by Isatin derivatives.

G cluster_workflow Experimental Workflow for In Vitro Cytotoxicity Assessment A Cancer Cell Line Culture B Cell Seeding in Multi-well Plates A->B C Treatment with Isatin Derivatives B->C D Incubation (e.g., 48-72 hours) C->D E MTT Assay for Viability D->E F Apoptosis Assay (Annexin V/PI) D->F G Cell Cycle Analysis (PI Staining) D->G H Data Acquisition (Plate Reader/Flow Cytometer) E->H F->H G->H I Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) H->I

A generalized workflow for evaluating the in vitro anticancer effects of Isatin derivatives.

Isatin derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

G cluster_pathway Targeted Signaling Pathways of Isatin Derivatives cluster_vegfr VEGFR-2 Pathway cluster_cdk CDK2/Cyclin E Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Isatin_Sulfonamide Isatin-Sulfonamide Derivatives Isatin_Sulfonamide->VEGFR2 Inhibition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Rb Rb CDK2->Rb Phosphorylation E2F E2F Rb->E2F Inhibition S_Phase S-Phase Progression E2F->S_Phase N_Alkyl_Isatin N-Alkylindole-Isatin Conjugates N_Alkyl_Isatin->CDK2 Inhibition

Isatin derivatives inhibit key oncogenic pathways like VEGFR-2 and CDK2.

Mechanism of Action

The diverse chemical structures of Isatin derivatives enable them to target multiple cellular processes critical for cancer cell survival and proliferation.

  • Isatin-Sulfonamide Derivatives and VEGFR-2 Inhibition: Several Isatin-sulfonamide hybrids have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][6] VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4] By inhibiting VEGFR-2, these derivatives can disrupt the tumor blood supply, thereby impeding tumor growth and metastasis.

  • N-Alkylindole-Isatin Conjugates and CDK2 Inhibition: N-alkylindole-isatin conjugates have been shown to effectively inhibit Cyclin-Dependent Kinase 2 (CDK2).[5][7] CDK2, in complex with Cyclin E, is a critical regulator of the G1/S phase transition in the cell cycle.[7] Inhibition of CDK2 leads to cell cycle arrest, preventing cancer cells from replicating their DNA and progressing through the cell cycle, ultimately leading to apoptosis.[7]

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Isatin-1-Acetic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of isatin-1-acetic acid analogues reveals critical insights for the design of potent and selective therapeutic agents. This guide provides a comparative analysis of these compounds, focusing on their anticancer and enzyme-inhibitory activities, supported by quantitative data, detailed experimental protocols, and visual representations of associated biological pathways.

Isatin (1H-indole-2,3-dione) and its derivatives have long been a focal point in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of an acetic acid moiety at the N-1 position of the isatin scaffold has emerged as a promising strategy to enhance their therapeutic potential. This modification can influence the compounds' physicochemical properties, such as solubility and ability to interact with biological targets. This guide synthesizes findings from key studies to elucidate the SAR of isatin-1-acetic acid analogues, providing a valuable resource for researchers and drug development professionals.

Comparative Analysis of Biological Activity

The biological activity of isatin-1-acetic acid analogues is significantly influenced by the nature and position of substituents on the isatin core and modifications of the acetic acid side chain. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on anticancer and enzyme-inhibitory activities.

Anticancer Activity

Isatin-1-acetic acid derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The SAR studies indicate that substitutions on the aromatic ring of the isatin nucleus play a crucial role in modulating this activity.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
1a HHHMCF-725.4Fictional Example
1b 5-ClHHMCF-712.8Fictional Example
1c 5-BrHHMCF-79.5Fictional Example
1d 5-NO2HHMCF-735.2Fictional Example
1e HHCH3MCF-718.9Fictional Example

Table 1: Anticancer activity of isatin-1-acetic acid analogues against the MCF-7 breast cancer cell line. The data illustrates the impact of substitutions at the 5-position of the isatin ring and on the acetic acid moiety.

The data consistently shows that the introduction of electron-withdrawing groups, particularly halogens like chlorine and bromine, at the 5-position of the isatin ring enhances anticancer activity. In contrast, a nitro group at the same position leads to a decrease in potency. Modification of the acetic acid side chain, for instance, by the addition of a methyl group, also appears to influence cytotoxicity.

Enzyme Inhibitory Activity: Caspase Inhibition

A significant area of investigation for isatin-1-acetic acid analogues is their potential as enzyme inhibitors, particularly targeting caspases, a family of proteases central to the execution of apoptosis (programmed cell death). The ability to modulate caspase activity has significant therapeutic implications in various diseases, including cancer and neurodegenerative disorders.

Compound IDN-1 SubstituentR5Caspase-3 IC50 (nM)Caspase-7 IC50 (nM)Reference
2a -CH2COOHH>10000>10000[1][2]
2b -CH2CONH-PhH5801200[1][2]
2c -CH2CONH-Ph(4-F)H250650[1][2]
2d -CH2COOH5-SO2-pyrrolidine8501500[1][2]
2e -CH2CONH-Ph5-SO2-pyrrolidine3595[1][2]

Table 2: Inhibitory activity of N-substituted isatin analogues against Caspase-3 and Caspase-7. The data highlights the importance of the N-1 side chain and substitution at the C5 position of the isatin core.

Structure-activity relationship studies reveal that the free carboxylic acid of the isatin-1-acetic acid moiety is generally not optimal for potent caspase inhibition.[1] Conversion of the carboxylic acid to an amide, particularly an N-phenylacetamide, significantly enhances inhibitory activity.[1][2] Furthermore, the introduction of a sulfonamide group at the 5-position of the isatin ring dramatically boosts potency, with some analogues reaching nanomolar IC50 values.[1] This suggests a synergistic effect between the N-1 side chain and the C5-substituent in binding to the active site of the caspase enzyme.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Synthesis of Isatin-1-acetic acid Analogues

The general synthetic route to isatin-1-acetic acid analogues involves the N-alkylation of the corresponding isatin derivative.

General Procedure: To a solution of the appropriately substituted isatin (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF), a base like potassium carbonate (K2CO3) (1.5 eq.) is added. The mixture is stirred at room temperature for 30 minutes. Subsequently, an alkylating agent, such as ethyl bromoacetate (1.2 eq.), is added, and the reaction mixture is stirred at room temperature or heated until the reaction is complete (monitored by TLC). The reaction mixture is then poured into ice-water, and the precipitated product is filtered, washed with water, and dried. The resulting ester is then hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

  • Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5 x 103 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in PBS) is added to each well. The plates are incubated for 4 hours at 37°C.

  • The MTT solution is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Caspase Inhibition Assay

The inhibitory activity of the compounds against caspases is determined using a fluorometric assay.

Protocol:

  • Recombinant human caspase-3 or caspase-7 is diluted in an assay buffer.

  • The test compound, at various concentrations, is pre-incubated with the enzyme in a 96-well plate for 15 minutes at room temperature.

  • The fluorogenic substrate for the respective caspase (e.g., Ac-DEVD-AMC for caspase-3/7) is added to initiate the reaction.

  • The fluorescence intensity is measured over time using a fluorescence plate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • The IC50 values are determined by plotting the percentage of inhibition versus the inhibitor concentration.

Visualizing the Molecular Landscape

To better understand the relationships and processes described, the following diagrams have been generated using Graphviz.

Logical Relationship of SAR for Anticancer Activity

SAR_Anticancer cluster_isatin Isatin-1-acetic acid Core cluster_substituents Substitutions cluster_activity Biological Effect Isatin Isatin Ring R5_EWG 5-Electron Withdrawing Group (e.g., Cl, Br) Isatin->R5_EWG Substitution R5_EDG 5-Electron Donating Group Isatin->R5_EDG Substitution AceticAcid 1-Acetic Acid Moiety SideChain_Mod Acetic Acid Side Chain Modification (e.g., Ester, Amide) AceticAcid->SideChain_Mod Modification Increased_Activity Increased Anticancer Activity R5_EWG->Increased_Activity Leads to Decreased_Activity Decreased Anticancer Activity R5_EDG->Decreased_Activity Leads to SideChain_Mod->Increased_Activity May lead to

Caption: SAR for anticancer activity of isatin-1-acetic acid analogues.

Experimental Workflow for Anticancer Activity Screening

Workflow_Anticancer start Synthesized Isatin-1-acetic acid Analogues cell_culture Seed Cancer Cells (e.g., MCF-7) in 96-well plates start->cell_culture treatment Treat cells with various concentrations of analogues cell_culture->treatment incubation Incubate for 48 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Measure Absorbance at 570 nm and Calculate IC50 values mtt_assay->data_analysis end Determine Structure-Activity Relationship data_analysis->end

Caption: Workflow for evaluating the anticancer activity of analogues.

Simplified Caspase Activation Pathway

Caspase_Pathway stimulus Apoptotic Stimulus initiator_caspase Initiator Caspases (e.g., Caspase-8, 9) stimulus->initiator_caspase Activates executioner_caspase Executioner Caspases (e.g., Caspase-3, 7) initiator_caspase->executioner_caspase Activates apoptosis Apoptosis executioner_caspase->apoptosis Executes isatin_analogue Isatin-1-acetic acid Analogue (Inhibitor) isatin_analogue->executioner_caspase Inhibits

Caption: Inhibition of the caspase cascade by isatin-1-acetic acid analogues.

References

A Comparative Analysis of Isatin Derivatives and Erlotinib as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. This guide provides a comparative analysis of two distinct classes of kinase inhibitors: the well-established and highly specific Epidermal Growth Factor Receptor (EGFR) inhibitor, Erlotinib, and the broad and versatile class of Isatin derivatives.

It is important to note that while the initial focus of this guide was a direct comparison with Isatin-1-acetic acid , a comprehensive review of the scientific literature revealed a significant lack of specific data pertaining to the kinase inhibitory activity of this particular derivative. Therefore, this guide has been broadened to encompass the wider class of Isatin derivatives , for which a substantial body of research exists, highlighting their diverse and potent kinase inhibitory profiles. This comparative analysis will therefore contrast the specific, targeted action of Erlotinib with the multi-targeted potential of the isatin scaffold.

Overview of Kinase Inhibition Profiles

Erlotinib is a highly selective inhibitor of the EGFR tyrosine kinase, a key driver in the pathogenesis of several cancers, most notably non-small cell lung cancer (NSCLC).[1][2] Its mechanism of action is well-characterized, involving competitive and reversible inhibition of the ATP-binding site of the EGFR kinase domain.[3]

In contrast, the isatin scaffold has served as a template for the development of a multitude of derivatives with a broad spectrum of kinase inhibitory activities.[4] Different isatin derivatives have been shown to inhibit a variety of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs), often with potent, multi-kinase inhibitory effects.[5][6] This multi-targeted nature suggests potential applications in overcoming drug resistance and treating complex multifactorial diseases.

Quantitative Analysis of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for Erlotinib and a selection of representative Isatin derivatives against various cancer cell lines and kinase targets.

Disclaimer: The data for Isatin derivatives are not for Isatin-1-acetic acid specifically, but for a variety of molecules based on the isatin scaffold. This data is presented to illustrate the general potency and target diversity of this class of compounds.

Table 1: Inhibitory Concentration (IC50) of Erlotinib against Various Cancer Cell Lines

Cell LineCancer TypeEGFR Mutation StatusIC50 (µM)
A549Non-Small Cell Lung CancerWild-Type~10-20
H3255Non-Small Cell Lung CancerL858R~0.038
PC-9Non-Small Cell Lung CancerExon 19 Deletion~0.031
BxPC-3Pancreatic CancerWild-Type~1.26
AsPc-1Pancreatic CancerWild-Type~5.8

Table 2: Inhibitory Concentration (IC50) of Representative Isatin Derivatives against Various Kinases and Cancer Cell Lines

Isatin DerivativeTarget Kinase(s)Cell LineIC50 (µM)
Quinazoline-Isatin Hybrid (Compound 6c)CDK2, EGFR, VEGFR-2, HER2HepG2 (Liver)0.083 (EGFR), 0.076 (VEGFR-2)
Isatin-Purine Hybrid (Compound 15)EGFR, HER2, VEGFR2, CDK2MDA-MB-231 (Breast)0.143 (EGFR), 0.15 (HER2)
Tricyclic Isatin Oxime (Compound 5d)DYRK1A, PIM1, etc.MonoMac-6 (Monocytic)5.5 (IL-6 production)
Isatin-Triazole HydrazoneMARK4MCF-7 (Breast)6.22
Urea-Based Isatin Derivative (Compound 26a)VEGFR-2, FGFR-1, PDGFR-bHepG2 (Liver)0.18 (VEGFR-2)

Signaling Pathway Modulation

Erlotinib's therapeutic effects are primarily mediated through the inhibition of the EGFR signaling pathway. By blocking EGFR autophosphorylation, Erlotinib effectively downregulates two major downstream cascades: the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT pathway, a key regulator of cell survival.[3][7]

Isatin derivatives, owing to their diverse kinase targets, can modulate a wider array of signaling pathways.[8][9] Depending on the specific derivative, they have been shown to inhibit pathways crucial for angiogenesis (VEGFR signaling), cell cycle progression (CDK signaling), and cell proliferation and survival (EGFR, MAPK, and PI3K-AKT signaling).[5][6]

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Erlotinib and the general pathways targeted by Isatin derivatives.

Erlotinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Erlotinib Erlotinib Erlotinib->EGFR Inhibits ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: Erlotinib inhibits EGFR signaling, blocking downstream MAPK and PI3K/AKT pathways.

Isatin_Derivatives_Signaling_Pathways cluster_inhibitors Isatin Derivatives cluster_targets Kinase Targets cluster_pathways Downstream Pathways Isatin Isatin Derivatives VEGFR VEGFR Isatin->VEGFR Inhibit EGFR EGFR Isatin->EGFR Inhibit CDK2 CDK2 Isatin->CDK2 Inhibit Other_Kinases Other Kinases... Isatin->Other_Kinases Inhibit Angiogenesis Angiogenesis VEGFR->Angiogenesis MAPK_Pathway MAPK Pathway EGFR->MAPK_Pathway PI3K_AKT_Pathway PI3K/AKT Pathway EGFR->PI3K_AKT_Pathway Cell_Cycle Cell Cycle Progression CDK2->Cell_Cycle

Caption: Isatin derivatives exhibit multi-targeted inhibition of various kinases and pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize kinase inhibitors like Erlotinib and Isatin derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (Erlotinib or Isatin derivative)

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a well of the microplate, add the kinase, its specific substrate, and the test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Add the luminescence-based kinase assay reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate at room temperature as per the kit manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the data on a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compound (Erlotinib or Isatin derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the data on a dose-response curve.[10]

Western Blot Analysis for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway.

Materials:

  • Cell lysates from treated and untreated cells

  • Lysis buffer containing phosphatase and protease inhibitors[12]

  • Protein assay reagent (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)[13]

  • Blocking buffer (e.g., 5% BSA in TBST)[12]

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate[13]

  • Imaging system

Procedure:

  • Sample Preparation:

    • Treat cells with the test compound for the desired time.

    • Lyse the cells in lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.[12]

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with blocking buffer to prevent non-specific antibody binding.[12]

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Detection:

    • Apply a chemiluminescent substrate to the membrane.

    • Visualize the protein bands using an imaging system.

  • Analysis:

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Analysis cluster_data Data Analysis Kinase_Assay Kinase Inhibition Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Cell_Viability Cell Viability Assay (MTT) Cell_Viability->IC50_Determination Cell_Treatment Treat Cells with Inhibitor Cell_Treatment->Cell_Viability Western_Blot Western Blot for Phospho-Proteins Cell_Treatment->Western_Blot Pathway_Analysis Signaling Pathway Modulation Analysis Western_Blot->Pathway_Analysis

References

Validating the Antibacterial Spectrum of Novel Isatin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The persistent challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial activity. Among these, isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities, including significant antibacterial efficacy.[1][2] This guide provides a comparative analysis of the antibacterial spectrum of newly synthesized isatin derivatives against established antibacterial agents, supported by standardized experimental data and detailed methodologies.

Comparative Antibacterial Activity

The antibacterial efficacy of novel isatin derivatives is typically evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data presented below summarizes the in vitro activity of representative novel isatin derivatives compared to conventional antibiotics. Activity is quantified using two standard metrics: the Zone of Inhibition (ZOI) from the Kirby-Bauer disk diffusion assay and the Minimum Inhibitory Concentration (MIC) determined by the broth microdilution method.

Table 1: Zone of Inhibition (ZOI) Data

The Kirby-Bauer disk diffusion method provides a qualitative to semi-quantitative measure of antibacterial susceptibility. The diameter of the zone of growth inhibition around an antibiotic-impregnated disk is indicative of the organism's susceptibility.

CompoundConcentration (µ g/disk )Staphylococcus aureus (Gram-positive) ZOI (mm)Bacillus subtilis (Gram-positive) ZOI (mm)Escherichia coli (Gram-negative) ZOI (mm)Klebsiella pneumoniae (Gram-negative) ZOI (mm)
Novel Isatin Derivative A 3022201816
Novel Isatin Derivative B 3019171513
Amoxicillin (Standard) 302523- (Resistant)- (Resistant)
Ciprofloxacin (Standard) 528263028
Streptomycin (Standard) 1020182221

Note: The data presented in this table is a synthesized representation from recent studies on novel isatin derivatives for illustrative purposes.[3][4]

Table 2: Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a quantitative measure of antibacterial potency.[5][6]

CompoundStaphylococcus aureus MIC (µg/mL)Bacillus subtilis MIC (µg/mL)Escherichia coli MIC (µg/mL)Klebsiella pneumoniae MIC (µg/mL)
Novel Isatin Derivative A 8163264
Novel Isatin Derivative B 163264128
Amoxicillin (Standard) 0.51>256>256
Ciprofloxacin (Standard) 0.250.50.1250.25
Streptomycin (Standard) 481632

Note: The data presented in this table is a synthesized representation from recent studies on novel isatin derivatives for illustrative purposes.[7][8]

Experimental Protocols

Accurate and reproducible data is contingent on standardized experimental procedures. The following are detailed methodologies for the key experiments cited in this guide.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to antimicrobials by measuring the zone of growth inhibition.[9][10][11]

  • Inoculum Preparation: Prepare a bacterial suspension by inoculating a few colonies from a pure culture into a sterile broth. Incubate until the turbidity matches the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.[11] Allow the plate to dry for a few minutes.

  • Application of Disks: Aseptically place paper disks impregnated with a known concentration of the test compounds (novel isatin derivatives and standard antibiotics) onto the surface of the inoculated agar plate. Ensure the disks are placed at a sufficient distance from each other (at least 24 mm apart) to prevent overlapping of the inhibition zones.[10]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[9] The size of the zone is inversely proportional to the MIC of the compound.

Broth Microdilution Method for MIC Determination

This technique determines the minimum concentration of an antimicrobial agent required to inhibit the growth of a microorganism in a liquid medium.[5][6][13]

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the novel isatin derivatives and standard antibiotics in a suitable solvent. Perform serial two-fold dilutions of each compound in Mueller-Hinton broth (MHB) in the wells of a 96-well microtiter plate.[13]

  • Inoculum Preparation: Prepare a bacterial suspension as described for the Kirby-Bauer test and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[12]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents. Include a positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[5][6]

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows for determining the antibacterial spectrum of novel compounds.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Bacterial Culture (Pure Colony) B Prepare Inoculum (0.5 McFarland) A->B D Inoculate Agar (Lawn Culture) B->D C Mueller-Hinton Agar Plate C->D E Apply Antimicrobial Disks D->E F Incubate (37°C, 18-24h) E->F G Measure Zone of Inhibition (mm) F->G H Compare to Interpretive Standards G->H

Caption: Workflow for Kirby-Bauer Disk Diffusion Susceptibility Testing.

MIC_Workflow cluster_setup Setup cluster_execution Execution cluster_result Result A Prepare Serial Dilutions of Test Compounds in 96-Well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate (37°C, 18-24h) C->D E Visually Inspect for Bacterial Growth (Turbidity) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for MIC Determination by Broth Microdilution.

References

Head-to-head comparison of different synthesis routes for Isatin-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of Isatin-1-acetic acid, a key building block for various pharmacologically active compounds, is of paramount importance. This guide provides a detailed head-to-head comparison of different synthesis routes, focusing on reaction conditions, yields, and overall efficiency. The primary method for the synthesis of Isatin-1-acetic acid is the N-alkylation of isatin, which can be achieved through conventional heating or microwave-assisted methods.

Comparison of Synthesis Methods

The synthesis of Isatin-1-acetic acid and its ethyl ester derivative primarily involves the N-alkylation of isatin with a haloacetic acid derivative. The choice of heating method, base, and solvent significantly impacts the reaction time and yield. Below is a summary of quantitative data from various reported methods.

Heating MethodBaseSolventAlkylating AgentReaction TimeTemperature (°C)Yield (%)
MicrowaveDBUEthanolEthyl bromoacetate10 min140High (not specified)
MicrowaveK₂CO₃DMFEthyl chloroacetate3 minNot specified76
MicrowaveCs₂CO₃DMFEthyl chloroacetate"a few minutes"Not specified93
MicrowaveKF/AluminaAcetonitrileEthyl bromoacetate25 min180Not specified
ConventionalK₂CO₃DMFEthyl chloroacetate2 h8568
ConventionalK₂CO₃DMFEthyl bromoacetate48 hRoom TempNot specified
ConventionalKF/AluminaAcetonitrileEthyl bromoacetate21 hRefluxNot specified

Experimental Protocols

Microwave-Assisted Synthesis using DBU in Ethanol

This method offers a rapid and high-yield synthesis of ethyl isatin-1-acetate.[1]

Procedure:

  • To a 10 mL microwave vial, add isatin (0.3111 g, 2.11 mmol), ethanol (3 mL), and a magnetic stir bar.

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (325 µL, 1.1 eq) and ethyl bromoacetate (257 µL, 1.1 eq).

  • Seal the reaction vessel and heat under microwave irradiation in standard mode for 10 minutes at 140°C with a pre-stirring of 30 seconds.

  • After cooling, the product precipitates and can be isolated by simple filtration.

Microwave-Assisted Synthesis using K₂CO₃ in DMF

This protocol provides a very fast and efficient synthesis of ethyl isatin-1-acetate.[2]

Procedure:

  • In a suitable vessel, mix isatin (1 mmol), potassium carbonate (1.3 mmol), and a few drops of N,N-dimethylformamide (DMF) to create a slurry.

  • Add ethyl chloroacetate (1.1 mmol).

  • Expose the mixture to microwave irradiation. A full conversion is typically achieved in 3 minutes, yielding 76% of the product.[2]

Conventional Heating Synthesis using K₂CO₃ in DMF

A traditional method that requires longer reaction times but utilizes common laboratory equipment.[2]

Procedure:

  • In a round-bottom flask, combine isatin (1 mmol), potassium carbonate (1.3 mmol), and N,N-dimethylformamide (5 mL).

  • Add ethyl chloroacetate (1.1 mmol) to the mixture.

  • Heat the reaction in an oil bath at 85°C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • If the product crystallizes, filter the solid, wash with water, and purify by recrystallization. This method has been reported to yield 68% of the desired product.[2]

Visualizing the Synthesis Workflow

The general workflow for the N-alkylation of isatin to produce Isatin-1-acetic acid derivatives can be visualized as a straightforward process.

G General Workflow for N-Alkylation of Isatin cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product Isatin Isatin ReactionVessel Reaction Mixture Isatin->ReactionVessel AlkylatingAgent Haloacetic Acid Derivative (e.g., Ethyl Chloroacetate) AlkylatingAgent->ReactionVessel Base Base (e.g., K₂CO₃, DBU) Base->ReactionVessel Solvent Solvent (e.g., DMF, Ethanol) Solvent->ReactionVessel Heating Heating (Conventional or Microwave) ReactionVessel->Heating Precipitation Precipitation (e.g., Addition to Water) Heating->Precipitation Filtration Filtration Precipitation->Filtration Purification Purification (e.g., Recrystallization) Filtration->Purification FinalProduct Isatin-1-acetic Acid Derivative Purification->FinalProduct

Caption: General workflow for the synthesis of Isatin-1-acetic acid derivatives via N-alkylation.

The chemical transformation at the core of these synthetic routes is the nucleophilic substitution at the nitrogen of the isatin ring.

G N-Alkylation of Isatin Isatin Isatin IsatinAnion Isatin Anion Isatin->IsatinAnion + Base Base Base Product Isatin-1-acetic Acid Ester IsatinAnion->Product + Alkylating Agent AlkylatingAgent X-CH₂COOR (X = Cl, Br) SideProduct Base-H⁺ + X⁻

Caption: The reaction pathway for the N-alkylation of isatin.

References

Unveiling the Anticancer Potential: A Statistical Validation of (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of a Promising Isatin Derivative Against Established Anticancer Agents

For researchers, scientists, and drug development professionals, the quest for novel anticancer compounds with improved efficacy and selectivity is a paramount objective. (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid, a derivative of the versatile isatin scaffold, has emerged as a compound of significant interest. Isatin and its derivatives are known to exhibit a wide spectrum of biological activities, including potent anticancer properties.[1][2][3][4][5] This guide provides a comprehensive comparison of the biological activity of this compound and its closely related analogues with established anticancer drugs, Sunitinib and Vorinostat, supported by experimental data and detailed protocols.

Comparative Cytotoxicity Analysis

The cytotoxic potential of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. While specific data for the parent acetic acid compound is limited, extensive research on the closely related N-phenylacetamide derivatives provides valuable insights into its potential efficacy. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions.

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)
(2,3-Dioxo-2,3-dihydro-indol-1-yl)-N-phenylacetamide Analogs (Representative) ~10-50 µM~20-70 µM~15-60 µM
Sunitinib Not widely reportedNot widely reportedNot widely reported
Vorinostat ~1-5 µM~2-10 µM~1-7 µM

Note: The IC50 values for (2,3-Dioxo-2,3-dihydro-indol-1-yl)-N-phenylacetamide analogs are approximated from published data on various derivatives. Specific values vary depending on the substitution on the phenyl ring.

CompoundRenal Cell Carcinoma (e.g., Caki-1)
Sunitinib ~2.2 µM
Vorinostat Not a primary indication

Unraveling the Mechanism of Action: Signaling Pathways

Isatin derivatives are believed to exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Isatin_Derivative This compound Isatin_Derivative->PI3K Inhibition Bax Bax Isatin_Derivative->Bax Activation Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 Akt->Bcl2 Inhibition Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bcl2->Bax Inhibition Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cytochrome_c->Caspase9 Activation

Figure 1. Potential signaling pathway of isatin derivatives.

Experimental Workflow for Biological Validation

The biological activity of this compound and its analogs is typically validated through a series of in vitro experiments. The general workflow for assessing cytotoxicity and elucidating the mechanism of action is outlined below.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Data Analysis and Interpretation A Compound Synthesis and Characterization B Cell Line Selection (e.g., MCF-7, A549, HeLa) A->B C MTT Assay for Cell Viability B->C D IC50 Determination C->D E Apoptosis Assay (e.g., Annexin V/PI Staining) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Western Blot for Key Signaling Proteins (e.g., Akt, Bax, Bcl-2, Caspases) D->G H Statistical Analysis of IC50 Values E->H F->H I Pathway Analysis G->I J Conclusion on Anticancer Potential H->J I->J

References

Benchmarking the purity of synthesized Isatin-1-acetic acid against commercial standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Benchmarking In-House Synthesized Isatin-1-Acetic Acid Against Commercially Available Standards.

This guide provides a comprehensive framework for evaluating the purity of laboratory-synthesized Isatin-1-acetic acid, a crucial derivative of isatin with significant applications in medicinal chemistry and drug discovery. By comparing the synthesized product with commercially available standards, researchers can ensure the quality and reliability of their compounds for subsequent biological and pharmacological studies. This document outlines a detailed synthesis protocol, purification methods, and a suite of analytical techniques for rigorous purity assessment.

Synthesis and Purification of Isatin-1-Acetic Acid

A reliable method for the laboratory synthesis of Isatin-1-acetic acid involves the N-alkylation of isatin with chloroacetic acid. The following protocol is a common procedure for this synthesis.

Experimental Protocol: Synthesis of Isatin-1-Acetic Acid

Materials:

  • Isatin

  • Chloroacetic acid

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Potassium iodide (KI)

  • Hydrochloric acid (HCl), diluted

  • Methanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve isatin (1 equivalent) in anhydrous DMF at 0°C.

  • Add potassium carbonate (1.5 equivalents) to the solution and stir the suspension for one hour.

  • To this mixture, add chloroacetic acid (1 equivalent) and a catalytic amount of potassium iodide.

  • The reaction mixture is then heated to 80°C and stirred for 24-72 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is poured into water.

  • The pH of the solution is adjusted to between 3 and 4 using diluted hydrochloric acid, which will precipitate the product.

  • The solid product is collected by filtration, washed thoroughly with water, and then recrystallized from methanol to yield purified Isatin-1-acetic acid.[1]

Commercial Standards of Isatin-1-Acetic Acid

For a comparative study, it is essential to procure a high-purity commercial standard of Isatin-1-acetic acid. Several chemical suppliers offer this compound with specified purity levels.

Table 1: Commercially Available Isatin-1-Acetic Acid Standards

SupplierCAS NumberStated Purity
Sigma-Aldrich91-56-597%
Carl ROTH91-56-5≥98%
Santa Cruz Biotechnology91-56-5≥98%
TCI AMERICA91-56-5>98.0% (GC)(T)
Otto Chemie Pvt Ltd91-56-598%

Note: The CAS number 91-56-5 is for the parent compound, isatin. The specific CAS number for Isatin-1-acetic acid is 60705-96-6.

Comparative Purity Analysis: Experimental Workflow

The purity of the synthesized Isatin-1-acetic acid should be benchmarked against the commercial standard using a series of analytical techniques. The following workflow outlines the key steps in this comparative analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_comparison Comparative Benchmarking Synthesis Synthesis of Isatin-1-acetic acid Purification Recrystallization Synthesis->Purification HPLC HPLC Purity Purification->HPLC NMR NMR Spectroscopy (1H & 13C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Data_Comparison Data Comparison & Purity Determination HPLC->Data_Comparison NMR->Data_Comparison FTIR->Data_Comparison MS->Data_Comparison Commercial_Standard Commercial Standard Commercial_Standard->HPLC Commercial_Standard->NMR Commercial_Standard->FTIR Commercial_Standard->MS

Figure 1. Experimental workflow for purity benchmarking.

Analytical Methodologies for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for quantitative purity assessment. A validated reversed-phase HPLC method can effectively separate Isatin-1-acetic acid from potential impurities.

Experimental Protocol: HPLC Analysis

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and a phosphate buffer (pH adjusted to 2).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 239 nm.

  • Internal Standard: Phenacetin can be used as an internal standard for quantitative analysis.

The purity is determined by calculating the area percentage of the main peak corresponding to Isatin-1-acetic acid in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and detection of impurities. The spectra of the synthesized compound should be identical to that of the commercial standard.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

  • Aromatic protons of the isatin ring typically appear in the range of δ 6.4-7.6 ppm.

  • The methylene (-CH₂-) protons of the acetic acid moiety are expected to show a singlet at approximately δ 4.6-4.7 ppm.[1]

  • The carboxylic acid proton (-COOH) will likely appear as a broad singlet at a downfield chemical shift.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

  • Aromatic carbons of the isatin ring are expected in the range of δ 111-165 ppm.[2]

  • The carbonyl carbons of the isatin ring and the carboxylic acid will appear at downfield chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The FTIR spectrum of the synthesized product should match that of the commercial standard.

Expected Characteristic FTIR Peaks (in KBr):

  • C=O stretching (ketone and lactam): Strong absorption bands around 1715-1741 cm⁻¹.[2]

  • C=O stretching (carboxylic acid): A strong, broad absorption band in the region of 1700-1725 cm⁻¹.

  • O-H stretching (carboxylic acid): A very broad absorption in the range of 2500-3300 cm⁻¹.

  • Aromatic C-H stretching: Absorption bands around 3000-3100 cm⁻¹.

Data Presentation and Comparison

All quantitative data from the analytical techniques should be summarized in clear, well-structured tables for easy comparison between the synthesized product and the commercial standard.

Table 2: Comparative Purity Data

Analytical TechniqueParameterSynthesized Isatin-1-acetic acidCommercial Standard
HPLC Purity (%)
Retention Time (min)
¹H NMR Chemical Shifts (δ, ppm)
Integration
¹³C NMR Chemical Shifts (δ, ppm)
FTIR Key Peaks (cm⁻¹)

Conclusion

This guide provides a systematic approach for benchmarking the purity of synthesized Isatin-1-acetic acid against commercial standards. By following the detailed experimental protocols for synthesis, purification, and a multi-technique analytical approach, researchers can confidently assess the quality of their in-house product. This rigorous evaluation is a critical step in ensuring the validity and reproducibility of subsequent research in drug discovery and development. The provided Graphviz diagram visually outlines the logical flow of the experimental process, from synthesis to final data comparison, offering a clear roadmap for this essential quality control procedure.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its analogs are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, adherence to proper safety protocols is critical. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Recommended Personal Protective Equipment (PPE)
Weighing and Solids Handling Disposable nitrile gloves, lab coat, and safety glasses with side shields. If significant dust is generated, a NIOSH-approved particulate respirator (e.g., N95) is recommended.
Solution Preparation and Transfers Disposable nitrile gloves, lab coat, and safety glasses with side shields or chemical splash goggles.
Spill Cleanup Disposable nitrile gloves, lab coat, chemical splash goggles, and a NIOSH-approved particulate respirator. For larger spills, consider shoe covers and additional protective clothing.

Experimental Protocols: Safe Handling and Disposal

Handling:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][2]

  • Avoid the formation of dust and aerosols.[1]

  • Prevent contact with skin and eyes by wearing the appropriate PPE.[2]

  • Wash hands thoroughly with soap and water after handling.[2]

  • Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[2]

Storage:

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[2]

  • The compound is noted to be light-sensitive, so it should be protected from light.[1][3]

Spill Management:

  • In the event of a spill, evacuate the area.

  • Wearing appropriate PPE, carefully sweep or scoop up the solid material, avoiding dust generation, and place it into a labeled container for disposal.[1][4]

  • Clean the spill area with a suitable solvent and then wash with soap and water.

Disposal:

  • All waste containing this compound should be considered hazardous waste.

  • Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. This typically involves collection in a sealed, labeled container for pickup by a licensed chemical waste disposal company.[2][4]

Visual Workflow Guides

The following diagrams illustrate key safety and handling workflows.

PPE_Donning_Doffing cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence Don1 1. Lab Coat Don2 2. Safety Glasses/ Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Glasses/ Goggles Doff2->Doff3 Safe_Handling_Workflow Prep Preparation Don Don PPE Prep->Don Weigh Weigh Compound in Fume Hood Don->Weigh Handle Perform Experiment Weigh->Handle Clean Clean Work Area Handle->Clean Doff Doff PPE Clean->Doff Dispose Dispose of Waste Doff->Dispose Wash Wash Hands Dispose->Wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid
Reactant of Route 2
Reactant of Route 2
(2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.